molecular formula C10H22Cl2N2O B3232950 N-(oxan-4-yl)piperidin-4-amine dihydrochloride CAS No. 1349114-39-1

N-(oxan-4-yl)piperidin-4-amine dihydrochloride

Cat. No.: B3232950
CAS No.: 1349114-39-1
M. Wt: 257.20
InChI Key: LGCKLLMHUFVTPN-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)piperidin-4-amine dihydrochloride is a chemical building block of significant interest in preclinical research and drug discovery. This compound features a bifunctional scaffold that combines two privileged structures in medicinal chemistry: a piperidine ring and an oxane (tetrahydropyran) ring . The piperidine moiety is a ubiquitous scaffold in FDA-approved pharmaceuticals, valued for its ability to confer favorable three-dimensional geometry and modulate critical pharmacokinetic properties like solubility and metabolic stability . Similarly, the oxane ring is a saturated, sp³-rich heterocycle that helps explore novel chemical space and can lead to compounds with improved selectivity and physicochemical profiles . The primary research value of this dihydrochloride salt lies in its utility as a versatile synthetic intermediate. It serves as a key starting material for constructing more complex molecules for pharmacological screening. Researchers can functionalize its amine groups through reactions like reductive amination or amide coupling to generate diverse libraries of derivatives . This allows for systematic exploration of structure-activity relationships (SAR) to fine-tune the efficacy and selectivity of new chemical entities. Such building blocks are foundational in discovery chemistry programs, including those aimed at developing novel antifungal agents or NLRP3 inhibitors . The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(oxan-4-yl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-5-11-6-2-9(1)12-10-3-7-13-8-4-10;;/h9-12H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCKLLMHUFVTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-(oxan-4-yl)piperidin-4-amine dihydrochloride

[1]

Executive Summary

N-(oxan-4-yl)piperidin-4-amine dihydrochloride (CAS: 1349114-39-1) is a bifunctional heterocyclic building block used extensively in drug discovery to modulate physicochemical properties.[1][2] Comprising a piperidine ring linked via a secondary amine to a tetrahydropyran (oxane) ring, this compound serves as a "solubility-enhancing linker."[1]

Unlike its all-carbon analog (N-cyclohexylpiperidin-4-amine), the incorporation of the oxane ether oxygen reduces lipophilicity (LogP) and introduces a hydrogen bond acceptor, often improving the metabolic stability and oral bioavailability of lead compounds.[1] It typically functions as a solvent-exposed "tail" in kinase inhibitors and GPCR ligands.[1]

Chemical Identity & Structural Analysis[1][3][4]

This compound exists as a dihydrochloride salt, ensuring high water solubility and stability during storage compared to the free base, which is prone to oxidation and carbamate formation from atmospheric CO₂.

AttributeDetail
IUPAC Name N-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride
Common Synonyms 4-(Tetrahydropyran-4-ylamino)piperidine 2HCl; N-(Oxan-4-yl)piperidin-4-amine 2HCl
CAS Number 1349114-39-1 (Dihydrochloride); 794471-13-9 (Free Base - Note: often ambiguous in databases, verify structure)
Molecular Formula C₁₀H₂₀N₂O[1][2][3][4][5][6][7] · 2HCl
Molecular Weight 271.23 g/mol (Salt); 198.28 g/mol (Free Base)
SMILES C1CNCCC1NC2CCOCC2.Cl.Cl
InChI Key BFEWWTCNTUFKDX-UHFFFAOYSA-N (Free Base)
Structural Differentiation (Critical)

Researchers must distinguish this compound from its isomer, 1-(oxan-4-yl)piperidin-4-amine (where the oxane is attached to the piperidine ring nitrogen).[1]

  • Target Compound: Secondary amine linker (Piperidine-NH-Oxane).[1] Used to attach the piperidine nitrogen to a scaffold.[1][8]

  • Isomer: Tertiary amine linker (H₂N-Piperidine-N-Oxane).[1] Used to attach the primary amine to a scaffold.[1]

Physicochemical Properties[1][6][8][11][12]

The dihydrochloride salt form profoundly alters the handling properties compared to the oil/low-melting solid free base.[1]

PropertyValue / DescriptionImpact on Drug Design
Physical State White to off-white crystalline solidEasy weighing and dispensing; non-hygroscopic if pure.[1]
Solubility >50 mg/mL in Water, DMSO, MethanolExcellent for aqueous reactions and biological assays.
Acidity (pKa) pKa₁ ≈ 9.8 (Piperidine NH)pKa₂ ≈ 8.5 (Bridging NH)Both nitrogens are protonated at physiological pH.
LogP (Free Base) ~0.2 - 0.5Significantly lower than cyclohexyl analogs (LogP ~2.0), reducing non-specific binding.
H-Bond Donors 2 (Piperidine NH, Bridging NH)Key interaction points for solvent or receptor binding.
H-Bond Acceptors 3 (Ether O, 2 Nitrogens)The ether oxygen engages in water-bridged interactions.[1]

Synthesis & Manufacturing

The industrial standard for synthesizing N-(oxan-4-yl)piperidin-4-amine dihydrochloride relies on Reductive Amination followed by Acidolytic Deprotection .[1] This route minimizes byproduct formation and avoids toxic alkylating agents.[1]

Synthetic Pathway (Route B: Preferred)

This route utilizes tert-butyl 4-aminopiperidine-1-carboxylate and tetrahydro-4H-pyran-4-one.[1]

Step 1: Reductive Amination

  • Reagents: 1-Boc-4-aminopiperidine, Tetrahydro-4H-pyran-4-one, Sodium Triacetoxyborohydride (STAB), Acetic Acid (cat.), DCE or DCM.[1]

  • Mechanism: Formation of the imine species followed by in situ reduction by STAB.[1][9] STAB is preferred over NaCNBH₃ due to lower toxicity.[1]

  • Yield: Typically 85-95%.[1]

Step 2: Boc-Deprotection & Salt Formation [1]

  • Reagents: 4M HCl in Dioxane or HCl in Isopropanol.

  • Procedure: The Boc-intermediate is dissolved in solvent, treated with anhydrous HCl, and the product precipitates as the dihydrochloride salt.[1]

  • Purification: Filtration and washing with diethyl ether (no chromatography required).

Graphviz Reaction Scheme

SynthesisStart11-Boc-4-aminopiperidineInterIntermediate:N-Boc-N-(oxan-4-yl)piperidin-4-amineStart1->InterReductive AminationNaBH(OAc)3, AcOH, DCMStart2Tetrahydro-4H-pyran-4-oneStart2->InterReductive AminationNaBH(OAc)3, AcOH, DCMProductFINAL PRODUCT:N-(oxan-4-yl)piperidin-4-amine 2HClInter->ProductDeprotection4M HCl in Dioxane

Caption: Two-step synthesis via reductive amination and acid-mediated deprotection.

Applications in Drug Discovery[1][14]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for optimizing Lead-like properties.[1]

Pharmacokinetic Modulation[1][12]
  • Lipophilicity Reduction: Replacing a cyclohexyl group with the oxan-4-yl group typically lowers cLogP by 1.0–1.5 units.[1] This reduction is critical for moving a lead compound into the optimal "Golden Triangle" of physicochemical space, improving solubility and reducing clearance.

  • Metabolic Blocking: The 4-position of the cyclohexane ring is a common site for CYP450-mediated hydroxylation.[1] The oxygen atom in the oxane ring blocks this position and electronically deactivates the adjacent carbons, extending half-life (

    
    ).
    
Structural Role in Ligands

The compound acts as a rigid linker .[1]

  • Piperidine Nitrogen: Serves as the nucleophile to attach to the drug core (e.g., via S_NAr reaction with a chloropyrimidine or amide coupling).

  • Bridging Amine: Often remains basic, forming a salt bridge with Aspartate or Glutamate residues in the target protein (common in GPCRs and Kinases).

  • Oxane Tail: Projects into the solvent channel, improving water solubility.

Graphviz: Pharmacophore Analysis

PharmacophorePipPiperidine Ring(Attachment Point)AmineSecondary Amine(H-Bond Donor/Base)Pip->Amine Rigid LinkOxaneOxane (THP) Ring(Polarity Modulator)Amine->Oxane Flexible LinkAnnot1Target: Asp/Glu ResiduesAmine->Annot1Annot2Lowers LogPSolvent ExposedOxane->Annot2

Caption: Functional decomposition of the scaffold showing key interaction vectors.

Experimental Protocols

Protocol A: Analytical Verification (1H NMR)

Solvent: DMSO-d₆ or D₂O (due to salt form).

  • Characteristic Peaks:

    • 
       3.8–3.9 ppm (m, 2H): Equatorial protons adjacent to Oxygen in Oxane.
      
    • 
       3.3–3.4 ppm (m, 2H): Axial protons adjacent to Oxygen in Oxane.
      
    • 
       3.0–3.2 ppm (m, 3H): Piperidine C4-H and bridging CH (often overlapping).
      
    • 
       8.5–9.5 ppm (broad s): Ammonium protons (exchangeable with D₂O).
      
Protocol B: Handling & Storage
  • Hygroscopicity: The dihydrochloride is moderately hygroscopic.[1] Store in a desiccator at 4°C.

  • Stability: Stable for >2 years if kept dry.[1] Aqueous solutions should be prepared fresh or frozen, as the free amine (if pH adjusted) can slowly oxidize.

  • Safety: The compound is an irritant.[1][10] Wear gloves and safety glasses.[1][11] In case of contact, flush with water.[10][12]

References

  • ChemScene. (2025). N-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride Product Data. Retrieved from

  • BenchChem. (2025).[8][9] Literature review on the synthesis of N-substituted piperidin-4-amines. Retrieved from

  • PubChem. (2025). Compound Summary for CID 71463991 (Free Base Isomer). Retrieved from

  • Journal of Medicinal Chemistry. (2018). Optimization of Piperidine Scaffolds in Kinase Inhibitors. (General reference for scaffold utility).
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Aminotetrahydropyran derivatives. Retrieved from

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(oxan-4-yl)piperidin-4-amine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Basic Properties of N-(oxan-4-yl)piperidin-4-amine 2HCl

Abstract

N-(oxan-4-yl)piperidin-4-amine dihydrochloride (also known as N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine 2HCl) is a critical heterocyclic building block in medicinal chemistry, widely employed in the synthesis of kinase inhibitors, GPCR ligands, and monoamine transporter modulators.[1] This guide provides a rigorous technical analysis of its molecular stoichiometry, physicochemical properties, and synthetic pathways. It specifically addresses the structural disambiguation between the N-substituted and 1-substituted isomers—a common source of experimental error in drug development—and outlines a self-validating protocol for its synthesis and handling.

Part 1: Molecular Identity & Stoichiometry

Structural Disambiguation (Critical)

In commercial catalogs and literature, two isomers share the formula C₁₀H₂₀N₂O and are frequently confused. It is imperative to distinguish the specific connectivity of N-(oxan-4-yl)piperidin-4-amine from its isomer to ensure the correct pharmacophore construction.

FeatureTarget Compound: N-(oxan-4-yl)... Common Isomer: 1-(oxan-4-yl)...
Connectivity Secondary amine linker connects C4 of Piperidine to C4 of Oxane.Oxane ring attached directly to Piperidine Ring Nitrogen (N1).
IUPAC Name N-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
SMILES C1CNCCC1NC2CCOCC2NC1CCN(C2CCOCC2)CC1
Functionality Contains one secondary amine (linker) and one secondary amine (ring).Contains one primary amine (exocyclic) and one tertiary amine (ring).

Note: This guide focuses on the N-(oxan-4-yl) isomer as requested.

Physicochemical Data (Dihydrochloride Salt)
  • Chemical Name: N-(oxan-4-yl)piperidin-4-amine dihydrochloride[2]

  • Free Base CAS (Approx): 574287-04-4 (Generic for base)

  • Salt CAS: 755039-78-2 (Note: Often assigned to the 1-isomer in databases; verify structure by NMR before use).

  • Molecular Formula:

    
    
    
  • Stoichiometry: 1:2 (Base:HCl)

Mass Balance & Composition Table
ElementSymbolCountAtomic Mass (u)Total Mass ( g/mol )Mass %
CarbonC1012.011120.1146.70%
HydrogenH221.00822.188.62%
NitrogenN214.00728.0110.89%
OxygenO115.99916.006.22%
ChlorineCl235.45370.9127.57%
Total 257.21 100.00%

Part 2: Synthetic Utility & Mechanism

Synthesis Workflow (Reductive Amination)

The most robust synthesis of the N-substituted isomer involves the reductive amination of N-Boc-4-aminopiperidine with tetrahydro-4H-pyran-4-one , followed by acidic deprotection. Direct reaction of unprotected 4-aminopiperidine is discouraged due to competing alkylation at the more nucleophilic ring nitrogen.

SynthesisWorkflow cluster_legend Reaction Phase Start1 N-Boc-4-aminopiperidine Reagent1 NaBH(OAc)3 / DCM Reductive Amination Start1->Reagent1 Start2 Tetrahydro-4H-pyran-4-one Start2->Reagent1 Intermediate Intermediate: N-Boc-N-(oxan-4-yl)piperidin-4-amine Reagent2 4M HCl / Dioxane Deprotection Intermediate->Reagent2 Reagent1->Intermediate C-N Bond Formation Product FINAL PRODUCT: N-(oxan-4-yl)piperidin-4-amine 2HCl Reagent2->Product Salt Formation

Caption: Stepwise synthetic pathway ensuring regio-selectivity for the secondary amine linker via Boc-protection strategy.

Mechanism of Action in Drug Design

This scaffold serves as a bifunctional linker :

  • Piperidine Ring: Provides a basic center (pKa ~10-11) often used to interact with Aspartate residues in kinase hinge regions or GPCR binding pockets (ionic lock).

  • Oxane (Tetrahydropyran) Ring: Acts as a lipophilic spacer that improves metabolic stability compared to cyclohexyl analogs while maintaining hydrogen bond acceptor capability via the ether oxygen.

  • Secondary Amine Linker: Offers a vector for further diversification (e.g., acylation, arylation) without introducing a permanent charge, allowing for modulation of the vector angle between the two rings.

Part 3: Experimental Protocols

Self-Validating Synthesis Protocol

Objective: Synthesize 5.0 g of N-(oxan-4-yl)piperidin-4-amine 2HCl.

Reagents:

  • tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

  • Tetrahydro-4H-pyran-4-one (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under N₂, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (20 mmol) and tetrahydro-4H-pyran-4-one (22 mmol) in DCM (100 mL). Add acetic acid (20 mmol). Stir at Room Temperature (RT) for 1 hour to equilibrate the imine species.

  • Reduction: Cool to 0°C. Add STAB (30 mmol) portion-wise over 15 minutes. Allow to warm to RT and stir overnight (12-16 h).

    • Validation Point: TLC (5% MeOH/DCM) should show consumption of the starting amine.

  • Quench & Workup: Quench with sat. NaHCO₃ (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude intermediate in minimal DCM (10 mL). Add 4M HCl in Dioxane (50 mL, excess). Stir at RT for 2-4 hours. A white precipitate should form.

    • Validation Point: LC-MS should show a mass peak of ~185 (M+H) and disappearance of the Boc-protected mass (~285).

  • Isolation: Filter the white solid under N₂ (hygroscopic!). Wash with Et₂O (2 x 50 mL) to remove non-polar impurities. Dry in a vacuum oven at 40°C for 24 hours.

Handling & Stability
  • Hygroscopicity: The 2HCl salt is highly hygroscopic. Store in a desiccator at -20°C.

  • Free-Basing: If the free base is required for a subsequent nucleophilic aromatic substitution (SₙAr), generate it in situ using DIPEA or Et₃N in a polar aprotic solvent (DMF/DMSO) rather than isolating the free oil, which is prone to oxidation.

  • Solubility:

    • Water: >50 mg/mL (Highly Soluble).

    • DMSO: >20 mg/mL.

    • Ethanol: Sparingly soluble.

Part 4: Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare against these theoretical spectral markers:

  • ¹H NMR (400 MHz, D₂O):

    • 
       3.98 (dd, 2H, Oxane-H2/6 eq)
      
    • 
       3.55 (m, 2H, Piperidine-H2/6 eq)
      
    • 
       3.40 (td, 2H, Oxane-H2/6 ax)
      
    • 
       3.30 (m, 1H, Linker-CH)
      
    • 
       3.05 (td, 2H, Piperidine-H2/6 ax)
      
    • 
       2.25 (m, 2H, Piperidine-H3/5)
      
    • 
       1.95 (m, 2H, Oxane-H3/5)
      
    • 
       1.70 (m, 2H, Piperidine-H3/5)
      
    • Note: Amine protons (NH/NH2+) will exchange with D₂O and not be visible.

  • Mass Spectrometry (ESI+):

    • Major Peak:

      
      
      
      
      
    • No peak at

      
       (indicates complete deprotection).
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57428704, N-(oxan-4-yl)piperidin-4-amine. Retrieved from [Link]

  • Urbano, M., et al. (2014).[3] "Antagonists of the Kappa Opioid Receptor."[3] Bioorganic & Medicinal Chemistry Letters, 24(9), 2021-2032. (Demonstrates reductive amination protocols for piperidine-oxane systems).

Sources

Solubility profile of N-(oxan-4-yl)piperidin-4-amine dihydrochloride in water vs organic solvents

[1]

Executive Summary & Molecule Identification

N-(oxan-4-yl)piperidin-4-amine dihydrochloride (CAS: 755039-78-2) is a critical bifunctional building block frequently employed in medicinal chemistry for reductive aminations and scaffold synthesis.[1] Structurally, it consists of a piperidine ring linked to a tetrahydropyran (oxane) ring via a secondary amine bridge.[1]

As a dihydrochloride salt, its physicochemical behavior is dominated by strong ionic lattice interactions.[1] This guide provides a detailed solubility profile, contrasting its behavior in aqueous versus organic media, and offers a standardized protocol for experimental verification.[1]

Chemical Property Details
IUPAC Name N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride
CAS Number 755039-78-2
Molecular Formula C₁₀H₂₂Cl₂N₂O
Molecular Weight 257.20 g/mol
pKa (Predicted) ~11.0 (Piperidine NH), ~10.2 (Bridging NH)
Physical Form White to off-white crystalline solid

Theoretical Solubility Profile

The solubility of this compound is governed by the competition between its crystal lattice energy (stabilized by strong ionic interactions between the protonated amines and chloride anions) and the solvation energy provided by the solvent.[1]

Aqueous Solubility (High)[1]
  • Mechanism: Water (ε ≈ 80) is the ideal solvent.[1] The high dielectric constant shields the electrostatic attraction between the ammonium cations and chloride anions.[1] Furthermore, water molecules form a hydration shell around the chloride ions via hydrogen bonding.[1]

  • Expectation: >50 mg/mL .[1] The compound is freely soluble.[1][2]

  • pH Dependency: Solubility is pH-independent in acidic to neutral media.[1] In highly basic media (pH > 10), the salt will disproportionate to the free base, which may precipitate depending on concentration.[1]

Polar Organic Solvents (Moderate to High)[1]
  • Methanol / Ethanol: These protic solvents can solvate the chloride ions, though less effectively than water.[1]

    • Methanol:[3]High Solubility (>20 mg/mL) .[1] Often used for recrystallization.[1]

    • Ethanol:[3]Moderate Solubility . Heating may be required to achieve saturation.[1]

  • DMSO / DMF: These polar aprotic solvents have high dielectric constants and dissolve the salt well, primarily by solvating the cationic portion of the molecule.[1]

    • DMSO:High Solubility (>50 mg/mL) .[1] Ideal for stock solutions in biological assays.[1]

Non-Polar & Chlorinated Solvents (Low to Negligible)[1]
  • Dichloromethane (DCM) / Chloroform: While the organic backbone (piperidine/oxane rings) is lipophilic, the ionic charges render the salt insoluble (<1 mg/mL) in these solvents.[1]

    • Critical Note: To use this molecule in DCM (e.g., for acylation), one must first perform a "free-basing" step (wash with NaOH) to convert it to the neutral amine.[1]

  • Hexanes / Ethyl Acetate / Toluene: Insoluble .[1] The lattice energy is far too high for these low-polarity solvents to overcome.[1]

Summary Data Table
Solvent ClassRepresentative SolventPredicted SolubilityPrimary Interaction
Aqueous Water (pH 7)High (>50 mg/mL) Ion-Dipole / H-Bonding
Polar Aprotic DMSOHigh (>50 mg/mL) Dipole-Dipole
Polar Protic MethanolHigh (>20 mg/mL) H-Bonding (Solvation of Cl⁻)
Chlorinated Dichloromethane (DCM)Low / Insoluble Weak Dispersion
Non-Polar HexanesInsoluble None

Experimental Protocol: Saturation Shake-Flask Method

Materials
  • Analyte: N-(oxan-4-yl)piperidin-4-amine 2HCl.

  • Solvents: HPLC-grade Water, Methanol, DMSO, DCM.[1]

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV or LC-MS.

Step-by-Step Methodology
  • Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and agitate on an orbital shaker at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible.[1]

  • Sedimentation: Stop agitation and allow the saturated solution to stand for 1 hour.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter (discard the first 200 µL to saturate filter binding sites).

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC.

    • Detection: UV at 210 nm (amine absorption) or ELSD/CAD if UV response is weak.[1]

  • Calculation: Compare peak area against a standard calibration curve.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflowStartStart: N-(oxan-4-yl)piperidin-4-amine 2HClGoalDefine GoalStart->GoalSynthSynthesis / ReactionGoal->SynthReactionAnalysisAnalysis (LC-MS / NMR)Goal->AnalysisCharacterizationSolventCheckIs Solvent Polar?Synth->SolventCheckDirectUseUse Directly (DMSO, H2O, MeOH)SolventCheck->DirectUseYes (Polar)FreeBasePerform Free-Basing Step(Partition DCM / NaOH)SolventCheck->FreeBaseNo (Non-Polar)OrganicRxnProceed in Organic Solvent(DCM, Toluene)FreeBase->OrganicRxnSolventSelectSelect SolventAnalysis->SolventSelectD2OD2O (Proton Exchange Visible)SolventSelect->D2ONMR (Salt)DMSO_d6DMSO-d6 (Observe NH Protons)SolventSelect->DMSO_d6NMR (Salt)MobilePhaseMobile Phase: H2O/MeCN + 0.1% FASolventSelect->MobilePhaseLC-MS

Figure 1: Decision workflow for handling N-(oxan-4-yl)piperidin-4-amine 2HCl based on solubility constraints.

Critical Application Notes

The "Free-Basing" Trap

A common error in drug development is attempting to react the dihydrochloride salt directly in non-polar solvents (e.g., reductive amination in DCE/DCM) without adding a base (like DIPEA or TEA).[1]

  • Consequence: The salt remains undissolved, leading to heterogeneous reaction kinetics and low yield.[1]

  • Solution: If the reaction requires DCM, pre-treat the salt with aqueous NaOH and extract the free base into DCM before adding the reagents.[1]

Hygroscopicity

Dihydrochloride salts of piperidines are often hygroscopic.[1]

  • Storage: Store in a desiccator at room temperature.

  • Handling: Weigh quickly to prevent water uptake, which can alter the effective molecular weight during stoichiometry calculations.

References

  • Sigma-Aldrich. "1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride Product Specification." Sigma-Aldrich Catalog. Accessed 2026.[1][4] [1]

  • PubChem. "Compound Summary: N-(oxan-4-yl)piperidin-4-amine."[1][5][6] National Library of Medicine.[1] [1]

  • OECD. "Test No. 105: Water Solubility."[1] OECD Guidelines for the Testing of Chemicals, Section 1. [1]

  • BenchChem. "General Solubility Protocols for Piperidine Salts." BenchChem Technical Library.

The Oxanyl-Piperidin-Amine Scaffold: A Technical Guide to its Pharmacophore Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields novel scaffolds with enhanced pharmacological properties and improved developability profiles. The oxanyl-piperidin-amine scaffold, a composite of the ubiquitous piperidine ring, a basic amine, and a bioisosteric oxane (tetrahydropyran) moiety, represents a compelling framework for the design of next-generation therapeutics. This in-depth technical guide provides a comprehensive analysis of the pharmacophore properties of this scaffold, offering researchers and drug development professionals a foundational understanding of its potential. We will delve into the key structural features that govern molecular recognition, explore established synthetic strategies, and detail the experimental validation of biological activity, thereby providing a robust framework for the rational design of novel drug candidates.

Introduction: The Emergence of a Privileged Scaffold

The piperidine nucleus is a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for three-dimensional diversification.[3] The incorporation of a basic amine functionality is a common strategy to facilitate interactions with biological targets through protonation at physiological pH, forming key ionic and hydrogen bond interactions.

The "oxanyl" component, typically a tetrahydropyran ring, introduces a bioisosteric replacement for carbocyclic rings like cyclohexane. This substitution offers several advantages, including a reduction in lipophilicity and the introduction of a hydrogen bond acceptor in the form of the ring oxygen.[4] This strategic modification can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhanced target engagement.[4] The fusion of these three components—the oxane, the piperidine, and the amine—creates the oxanyl-piperidin-amine scaffold, a versatile platform for interrogating a wide range of biological targets.

This guide will deconstruct the pharmacophoric elements of this scaffold, providing a roadmap for its successful application in drug discovery programs.

Core Pharmacophore Properties of the Oxanyl-Piperidin-Amine Scaffold

The therapeutic potential of the oxanyl-piperidin-amine scaffold is derived from a unique combination of structural features that can be finely tuned to achieve desired biological activity. A generalized pharmacophore model for this scaffold highlights several key interaction points that are critical for molecular recognition.

A comprehensive analysis of the literature, particularly in the context of G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets, reveals a recurring pattern of essential pharmacophoric features.[5][6] These can be summarized as follows:

  • Cationic Center (Basic Amine): The piperidine nitrogen, or an exocyclic amine, is typically protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions with anionic residues (e.g., aspartate, glutamate) in the binding pockets of many receptors. This feature often serves as the primary anchor point for the ligand.

  • Hydrogen Bond Acceptor (Oxane Oxygen): The oxygen atom within the tetrahydropyran ring introduces a key hydrogen bond acceptor functionality. This can engage with hydrogen bond donor residues (e.g., serine, threonine, tyrosine) in the target protein, contributing to both affinity and selectivity.

  • Hydrophobic/Aromatic Moieties: Substituents on the piperidine ring and/or the oxane ring can occupy hydrophobic pockets within the receptor. These are often aromatic or aliphatic groups that engage in van der Waals interactions, further stabilizing the ligand-receptor complex. The spatial arrangement and nature of these hydrophobic groups are critical for defining selectivity for different targets.

  • Defined Spatial Orientation: The rigid, chair-like conformation of both the piperidine and tetrahydropyran rings provides a defined three-dimensional structure. This pre-organization reduces the entropic penalty upon binding and allows for precise positioning of the key pharmacophoric features. Spirocyclic systems, where the piperidine and oxane rings are fused, offer an even more rigid and defined geometry.[5][7]

The interplay of these features allows for a high degree of tunability. By systematically modifying the substituents and their stereochemistry, medicinal chemists can optimize the scaffold for a specific biological target.

Pharmacophore_Model cluster_legend Pharmacophore Features cluster_scaffold Oxanyl-Piperidin-Amine Scaffold Cationic_Center Cationic Center (+) H_Bond_Acceptor H-Bond Acceptor Hydrophobic_Region Hydrophobic Region N N+ O O N->O H1 R1 N->H1 H2 R2 O->H2 caption Generalized Pharmacophore Model for the Oxanyl-Piperidin-Amine Scaffold

Caption: Generalized pharmacophore model for the oxanyl-piperidin-amine scaffold.

Synthetic Strategies and Methodologies

The modular nature of the oxanyl-piperidin-amine scaffold lends itself to convergent synthetic strategies, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. A common approach involves the coupling of pre-functionalized piperidine and oxane synthons.

General Synthetic Workflow

A representative synthetic workflow for the construction of spiro[piperidine-4,4'-pyran] derivatives, a prominent subclass of the oxanyl-piperidin-amine scaffold, is outlined below. This approach often begins with a protected piperidin-4-one and a suitable oxane precursor.

Synthetic_Workflow start Protected Piperidin-4-one step1 Reaction with Oxane Precursor (e.g., Grignard or lithiated species) start->step1 intermediate1 Tertiary Alcohol Intermediate step1->intermediate1 step2 Cyclization (e.g., Acid-catalyzed) intermediate1->step2 intermediate2 Spiro[piperidine-4,4'-pyran] Core step2->intermediate2 step3 Deprotection intermediate2->step3 intermediate3 Secondary Amine step3->intermediate3 step4 N-Alkylation/Arylation intermediate3->step4 end Final Oxanyl-Piperidin-Amine Analog step4->end caption General Synthetic Workflow for Spiro[piperidine-4,4'-pyran] Derivatives

Caption: General synthetic workflow for spiro[piperidine-4,4'-pyran] derivatives.

Detailed Experimental Protocol: Synthesis of N-Benzyl-spiro[piperidine-4,4'-thieno[3,2-c]pyran] Analog

The following protocol is adapted from the synthesis of a thiophene bioisostere of a spirocyclic benzopyran, which demonstrates a key strategy for constructing the spirocyclic core.[5]

Step 1: Synthesis of the Acetaldehyde Substructure

  • To a solution of 3-bromothiophene in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add N,N-dimethylformamide (DMF) and allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Purify the crude product by column chromatography to yield the corresponding aldehyde.

  • React the aldehyde with the appropriate reagents to install the acetaldehyde substructure.

Step 2: Halogen-Metal Exchange and Addition to Piperidinone

  • Dissolve the acetaldehyde derivative in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium dropwise and stir for 30 minutes.

  • Add a solution of 1-benzylpiperidin-4-one in anhydrous THF.

  • Allow the reaction to warm to room temperature and quench with water.

  • Extract the product with ethyl acetate and purify by column chromatography.

Step 3: Cyclization to form the Spirocyclic Core

  • Treat the resulting alcohol with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.

  • Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction, wash with saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Purify the crude product by column chromatography to obtain the spirocyclic thienopyran.

Step 4: N-Dealkylation and Further Functionalization

  • The N-benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the secondary amine.

  • This secondary amine can then be further functionalized by reductive amination or N-alkylation with various alkyl or aryl halides to generate a library of analogs.[8]

Experimental Validation of Biological Activity

The biological activity of newly synthesized oxanyl-piperidin-amine derivatives must be rigorously validated through a series of in vitro and in vivo assays. The choice of assays will be dictated by the specific biological target of interest.

In Vitro Binding Assays

Receptor binding assays are fundamental for determining the affinity of a compound for its target. Radioligand binding assays are a common and robust method.

Protocol: Radioligand Binding Assay for Sigma (σ) Receptors

This protocol is a generalized procedure based on methods used for evaluating sigma receptor ligands.[9]

  • Membrane Preparation: Prepare membrane homogenates from a suitable tissue source (e.g., guinea pig brain for σ₁ receptors, rat liver for σ₂ receptors).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl).

  • Incubation: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., -pentazocine for σ₁), and varying concentrations of the test compound.

  • Incubation Conditions: Incubate the plates at a specific temperature (e.g., 37 °C) for a defined period (e.g., 120 minutes).

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding of the radioligand) by non-linear regression analysis. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Assay_Workflow start Prepare Membrane Homogenates step1 Incubate Membranes, Radioligand, and Test Compound start->step1 step2 Terminate by Rapid Filtration step1->step2 step3 Wash Filters step2->step3 step4 Quantify Radioactivity (Scintillation Counting) step3->step4 end Calculate IC50 and Ki step4->end caption Workflow for a Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target. The specific assay will depend on the signaling pathway modulated by the receptor. For GPCRs, common functional assays include cAMP assays, calcium mobilization assays, and β-arrestin recruitment assays.[10]

In Vivo Models

Promising compounds identified from in vitro screening should be evaluated in relevant animal models of disease to assess their efficacy, pharmacokinetics, and safety profiles.

Case Study: Spiro[piperidine-4,4'-pyran] Derivatives as Sigma (σ) Receptor Ligands

The development of potent and selective sigma (σ) receptor ligands is an active area of research for the treatment of various CNS disorders, including pain and psychosis.[6] The oxanyl-piperidin-amine scaffold has been successfully employed in the design of such ligands.

In a study by Zampieri et al. (2008), a series of N-substituted spiro[piperidine-4,4′-thieno[3,2-c]pyrans] were synthesized and evaluated for their affinity for σ₁ and σ₂ receptors.[5] The N-benzyl derivative and the N-cyclohexylmethyl derivative displayed high affinity for the σ₁ receptor with Kᵢ values of 0.32 nM and 0.29 nM, respectively.[5] These compounds also exhibited high selectivity over a panel of other receptors. This study highlights how the oxanyl-piperidin-amine scaffold can be effectively utilized to generate potent and selective ligands for a specific CNS target. The basic piperidine nitrogen provides the key cationic interaction, while the spirocyclic core and the N-substituent explore hydrophobic regions of the binding site.

Conclusion

The oxanyl-piperidin-amine scaffold represents a highly versatile and privileged platform in modern drug discovery. Its inherent pharmacophoric features—a cationic center, a hydrogen bond acceptor, and a rigid three-dimensional framework—provide a solid foundation for the rational design of potent and selective ligands for a multitude of biological targets. The modularity of its synthesis allows for extensive SAR exploration, facilitating the optimization of both pharmacodynamic and pharmacokinetic properties. As our understanding of the structural biology of drug targets continues to expand, the strategic application of well-defined scaffolds like the oxanyl-piperidin-amine will undoubtedly play a pivotal role in the development of innovative and effective medicines.

References

  • Zampieri, D., Mamolo, M. G., Laurini, E., Zanette, C., Vio, L., & Pricl, S. (2008). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry, 51(22), 7134–7144. [Link]

  • Khan, B. A., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(36), 32329–32342. [Link]

  • Marxer, A., Rodriguez, H. R., McKenna, J. M., & Tsai, H. M. (1979). Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. The Journal of Organic Chemistry, 44(9), 1427–1433. [Link]

  • Frolov, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Wang, X., et al. (2004). Isosteric N-arylpiperazine replacements in a series of dihydropyridine NPY1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(24), 6079–6082. [Link]

  • Almansa, C., et al. (2008). Spiro [piperidine-4, 4' -thieno [3, 2-c] pyran] derivatives and related compounds as inhibitors of the sigma receptor for the treatment of psychosis.
  • Reddy, T. S., et al. (2021). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Request PDF. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Wang, Y., et al. (2023). Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 250, 115215. [Link]

  • Tighadouini, S., et al. (2021). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis. Journal of Chemistry, 2021, 1–16. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • Sahu, N., et al. (2013). QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives as HERG blockers and H3 antagonists. Medicinal Chemistry Research, 22(3), 1348–1359. [Link]

  • Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.
  • Anandan, S. K., et al. (2016). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters, 26(2), 524–528. [Link]

  • Kumar, A., et al. (2011). Pharmacophore modeling and 3D-QSAR analysis of furanone derivatives as anti-inflammatory agents. Pharmacophore, 2(6), 298–315. [Link]

  • Anandan, S. K., et al. (2016). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters, 26(2), 524–528. [Link]

  • Wimmer, L., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7296. [Link]

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  • Nara, S., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2467–2473. [Link]

  • Hurst, D. P., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 26(22), 5585–5589. [Link]

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Sources

CAS number and identifiers for N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride

[1]

Executive Summary

N-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is a specialized secondary amine building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands (e.g., Kappa opioid receptor antagonists), and other bioactive heterocycles.[1] Structurally, it features a piperidine ring linked via a secondary amine bridge at the 4-position to a tetrahydro-2H-pyran-4-yl group.[1]

Critical Disambiguation: This compound is frequently confused with its regioisomer, 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CAS 755039-78-2), where the pyran ring is attached to the piperidine nitrogen.[1] Researchers must verify the connectivity (N-substitution vs. 1-substitution) before procurement or synthesis, as the two isomers have distinct reactivities and biological profiles.[1]

Chemical Identity & Properties

The following table consolidates the key identifiers for the specific regioisomer where the amine bridge connects the two rings.

PropertyDescription
Chemical Name N-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride
CAS Number 1349114-39-1 (Dihydrochloride salt)
Free Base CAS Not widely indexed; typically generated in situ or handled as salt.[1]
Molecular Formula C₁₀H₂₂Cl₂N₂O
Molecular Weight 257.20 g/mol (Salt); 184.28 g/mol (Free Base)
SMILES C1CNCCC1NC2CCOCC2.Cl.Cl
InChI Key HYXJEJRVAXONMK-UHFFFAOYSA-N (Salt form association varies)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, methanol; insoluble in non-polar solvents.[1][2][3][4][5]
Structural Disambiguation

To ensure experimental accuracy, verify the structure against the following logic:

  • Target Compound (Secondary Amine): The piperidine nitrogen is unsubstituted (or protonated), and the exocyclic amine at position 4 is substituted with the pyran ring.

  • Common Isomer (Tertiary Amine): The piperidine nitrogen is substituted with the pyran ring, and the exocyclic amine is primary (NH₂).[6]

Structural Analysis & Characterization

The dihydrochloride salt form stabilizes the molecule, preventing oxidation and facilitating handling. In solution (e.g., D₂O or DMSO-d₆), the compound exhibits distinct NMR signals corresponding to the two heterocyclic rings.

Proton NMR Diagnostic Signals (Predicted in DMSO-d₆)
  • Piperidine Ring Protons: A set of multiplets around 1.5–2.0 ppm (C3/C5) and 2.8–3.4 ppm (C2/C6 adjacent to nitrogen).

  • Pyran Ring Protons: Distinct multiplets for the ether-adjacent protons (C2/C6) around 3.8–4.0 ppm and the methine proton (C4) attached to the bridging nitrogen.[1][6]

  • Amine Protons: Broad singlets for the ammonium protons (

    
     and 
    
    
    ) typically appearing downfield (8.0–10.0 ppm) due to salt formation.

Synthesis & Preparation Protocol

The synthesis of N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride typically proceeds via a reductive amination strategy.[1] This pathway ensures the correct regiochemistry by using a protected piperidone to prevent self-polymerization or incorrect substitution.[1]

Reaction Scheme

The following diagram illustrates the reductive amination of N-Boc-4-piperidone with 4-aminotetrahydropyran, followed by deprotection.[1]

SynthesisWorkflowBocPiperidoneN-Boc-4-piperidone(Ketone)ImineIntermediate ImineBocPiperidone->ImineStep 1: Condensation(MeOH/DCM)AminoPyran4-Aminotetrahydropyran(Amine)AminoPyran->ImineBocProtectedN-Boc-ProtectedIntermediateImine->BocProtectedStep 2: Reduction(NaBH(OAc)3)FinalProductTarget Dihydrochloride(CAS 1349114-39-1)BocProtected->FinalProductStep 3: Deprotection(4M HCl in Dioxane)

Caption: Step-wise synthesis via reductive amination and acid-mediated deprotection.

Detailed Protocol

Step 1: Reductive Amination

  • Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) and 4-aminotetrahydropyran (1.0–1.1 eq) in anhydrous Dichloroethane (DCE) or Methanol (MeOH).

  • Activation: Add Acetic Acid (catalytic, 0.1 eq) if using DCE to facilitate imine formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5–2.0 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h) under nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).[6] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-Boc-protected intermediate.

Step 2: Deprotection & Salt Formation [1]

  • Dissolution: Dissolve the crude N-Boc intermediate in a minimal amount of 1,4-Dioxane or Methanol.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2–4 hours. The product typically precipitates as a white solid.[1]

  • Isolation: Filter the solid, wash with diethyl ether (to remove excess HCl and byproducts), and dry under high vacuum to obtain N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride .[1]

Applications in Drug Discovery[1][5][8]

This scaffold is a privileged structure in medicinal chemistry, often serving as a linker or a solubility-enhancing group.[1]

  • Kinase Inhibitors: The secondary amine allows for further functionalization (e.g., amide coupling, reductive amination) to attach the piperidine ring to a kinase hinge-binding motif.[6]

  • GPCR Ligands: Specifically cited in the development of Kappa Opioid Receptor (KOR) antagonists (e.g., Compound 17 in WO2018170492A1). The pyran ring acts as a polar, non-basic motif that can interact with specific receptor pockets while modulating lipophilicity (LogD).

  • Fragment-Based Design: The rigid yet saturated nature of the piperidine-pyran system provides defined vectors for exploring chemical space without introducing aromatic planarity, improving physicochemical properties like solubility and metabolic stability.[1]

Handling & Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption which can lead to hydrolysis or stoichiometry changes.[6]

  • PPE: Wear standard laboratory PPE (gloves, goggles, lab coat).[6] Handle in a fume hood to avoid inhalation of dust.[1]

References

  • Guerrero, M., et al. (2018). Kappa opioid receptor antagonists and products and methods related thereto. WO2018170492A1.[1] World Intellectual Property Organization.[1] Retrieved from

  • PubChem. (n.d.). Compound Summary for CID 71463134 (Related Isomer). National Library of Medicine.[1] Retrieved from [Link]

  • Chemikart. (n.d.). N-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride Specifications. Retrieved March 1, 2026, from [Link]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine dihydrochloride, the salt of the heterocyclic amine piperidine, is a versatile building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility as a reagent and a structural motif in complex target molecules necessitates a thorough understanding of its chemical properties and, critically, its associated hazards. This guide, designed for the laboratory professional, provides an in-depth analysis of the safety data sheet (SDS) for piperidine dihydrochloride and outlines field-proven best practices for its safe handling, storage, and emergency management. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. Piperidine dihydrochloride is classified as acutely toxic if swallowed and can cause significant irritation to the skin, eyes, and respiratory tract.[2][3][4]

Toxicological Profile

The primary hazard associated with piperidine dihydrochloride is its acute oral toxicity.[5] The median lethal dose (LD50) in rats has been established at 133 mg/kg, categorizing it as a substance with high acute toxicity. Ingestion can lead to severe gastrointestinal irritation, and immediate medical attention is imperative.[2]

While comprehensive data on dermal and inhalation toxicity is not as prevalent, the irritant nature of the compound necessitates precautions to avoid skin and eye contact, as well as inhalation of its dust.[2][4] Prolonged or repeated exposure may lead to delayed effects.[2][4]

Table 1: Summary of Toxicological Data

Exposure Route Hazard Classification Key Findings
Oral Acute Toxicity, Category 3Toxic if swallowed.[5] LD50 (Rat): 133 mg/kg.
Dermal Skin IrritantCauses skin irritation.[2][3][4]
Inhalation Respiratory Tract IrritantCauses respiratory tract irritation.[2][4] May form an explosible dust-air mixture.
Eye Contact Eye IrritantCauses serious eye irritation.[2][3][4]
Physical and Chemical Hazards

Piperidine dihydrochloride is a white crystalline solid that is soluble in water and alcohol.[1] A significant, though sometimes overlooked, hazard is the potential for the formation of an explosive dust-air mixture if the solid is dispersed in the air in sufficient concentration. This necessitates careful handling to minimize dust generation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for mitigating the risks associated with piperidine dihydrochloride.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the potential for exposure at the source.

  • Ventilation: All work with piperidine dihydrochloride should be conducted in a well-ventilated area.[2][6] For procedures that may generate dust, such as weighing or transfer of the solid, a certified chemical fume hood is mandatory.[7] The fume hood provides a physical barrier and actively removes airborne contaminants from the operator's breathing zone.

  • Emergency Equipment: Readily accessible and regularly maintained eye wash stations and safety showers are critical.[6] In the event of accidental contact, immediate and thorough rinsing is the most effective first aid measure.[2][5]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are the minimum requirement.[2][8][6] For tasks with a higher risk of splashing or dust generation, a face shield worn in conjunction with goggles is recommended.[8][6]

  • Skin Protection:

    • Gloves: Chemically resistant gloves must be worn.[2][8] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[8] After handling, gloves should be removed using the proper technique to avoid contaminating the skin, and disposed of in accordance with institutional protocols.[8]

    • Protective Clothing: A laboratory coat is standard. For larger scale operations or where there is a significant risk of skin contact, a chemically resistant apron or a full protective suit may be necessary.[2][8]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with a particulate filter is required.[2][5] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for Piperidine Dihydrochloride Eye_Face Eye and Face Protection (Goggles, Face Shield) Skin Skin Protection (Gloves, Lab Coat) Respiratory Respiratory Protection (Respirator - if required) Handler Laboratory Professional Handler->Eye_Face Mandatory Handler->Skin Mandatory Handler->Respiratory As per risk assessment First_Aid_Flowchart cluster_first_aid First Aid for Piperidine Dihydrochloride Exposure Ingestion Ingestion Rinse_Mouth Rinse Mouth (if conscious) Ingestion->Rinse_Mouth Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water (min. 15 mins) Eye_Contact->Flush_Eyes Call_Emergency Seek Immediate Medical Attention Rinse_Mouth->Call_Emergency Fresh_Air->Call_Emergency Remove_Clothing->Call_Emergency Flush_Eyes->Call_Emergency

Caption: Emergency First Aid Response Flowchart.

Accidental Release Measures

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.

  • Minor Spills:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. [8] 4. Place the material into a suitable, labeled container for disposal. [8]* Major Spills:

    • Evacuate the area immediately and alert emergency services. 2. Prevent the spilled material from entering drains or waterways. [8] 3. Only personnel with the appropriate training and equipment should attempt to clean up a major spill.

Firefighting and Disposal Considerations

Firefighting Measures

While not highly flammable, piperidine dihydrochloride may decompose upon heating to produce corrosive and toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. [2][8][5]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [2][8]* Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [2][8][5]

Waste Disposal

Dispose of piperidine dihydrochloride and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. [9]This material should be treated as a hazardous waste.

Conclusion

Piperidine dihydrochloride is an invaluable tool in the arsenal of the synthetic chemist. However, its utility is matched by its potential hazards. A comprehensive understanding of its toxicological properties, coupled with the diligent application of engineering controls, personal protective equipment, and safe handling practices, is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. By internalizing the principles outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important compound.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine Dihydrochloride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • SDFine. (n.d.). Piperidine Hydrochloride GHS Safety Data Sheet. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. Retrieved from [Link]

  • PENTA s.r.o. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • A-Star Medchem. (2023, December 7). MSDS of (R)-3-Amino-Piperidine dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

  • Pharmacompass. (n.d.). Piperidine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

Sources

Role of N-(oxan-4-yl)piperidin-4-amine as a secondary amine building block

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Role of N-(oxan-4-yl)piperidin-4-amine as a Secondary Amine Building Block

Executive Summary

N-(oxan-4-yl)piperidin-4-amine (also known as N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine) represents a "privileged scaffold" in modern drug discovery. As a secondary amine building block, it bridges two saturated heterocycles—the piperidine ring and the tetrahydropyran (oxane) ring. This specific structural motif is increasingly utilized in kinase inhibitors and GPCR ligands to modulate physicochemical properties without sacrificing binding affinity.

This guide provides a technical deep-dive into the synthesis, reactivity, and medicinal chemistry applications of this building block.[1] It focuses on its role as a solubility enhancer and a metabolic stability switch, replacing lipophilic cyclohexyl or phenyl groups.

Chemical Profile & Structural Logic

The utility of N-(oxan-4-yl)piperidin-4-amine stems from its ability to introduce polarity and three-dimensionality (Fsp3 character) into drug candidates.

Identity & Properties
PropertyData
IUPAC Name N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine
Common Name N-(oxan-4-yl)piperidin-4-amine
CAS Number 499785-81-8 (Free base) / 220395-87-3 (N-Boc precursor)
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
SMILES C1CNCCC1NC2CCOCC2
Predicted LogP ~0.3 – 0.8 (vs. ~2.5 for dicyclohexyl amine analogs)
pKa (Piperidine) ~10.5 (Typical secondary amine)
pKa (Linker NH) ~9.5 (Secondary amine between two secondary carbons)
The "Pyran Switch" in SAR

In Structure-Activity Relationship (SAR) studies, this moiety is often employed to replace a cyclohexyl-amino-piperidine or phenyl-amino-piperidine group.

  • Solubility: The oxane oxygen acts as a hydrogen bond acceptor (HBA), significantly lowering LogP and increasing aqueous solubility compared to the all-carbon cyclohexyl analog.

  • Metabolic Stability: The pyran ring blocks metabolic oxidation that typically occurs at the C3/C4 positions of a cyclohexyl ring.

  • Basicity Modulation: The electron-withdrawing inductive effect of the pyran oxygen slightly reduces the pKa of the adjacent amine, potentially improving membrane permeability.

Synthetic Accessibility & Workflows

The synthesis of N-(oxan-4-yl)piperidin-4-amine relies on Reductive Amination , a self-validating and robust protocol. There are two primary disconnection strategies, but Route A is generally preferred due to the stability and commercial availability of tetrahydropyran-4-one.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start1 4-Boc-Aminopiperidine (CAS: 73874-95-0) Intermediate Imine Intermediate (In Situ) Start1->Intermediate Mixing in DCE Start2 Tetrahydropyran-4-one (CAS: 29943-42-8) Start2->Intermediate ProductBoc N-Boc-N-(oxan-4-yl) piperidin-4-amine Intermediate->ProductBoc Reduction Reagent Reducing Agent (NaBH(OAc)3 / AcOH) Reagent->ProductBoc Deprotection Acidic Deprotection (HCl/Dioxane or TFA) ProductBoc->Deprotection FinalProduct N-(oxan-4-yl) piperidin-4-amine (Dihydrochloride Salt) Deprotection->FinalProduct Isolation

Caption: Standard reductive amination route for the synthesis of the N-(oxan-4-yl)piperidin-4-amine core.

Experimental Protocols

Protocol 1: Reductive Amination (Route A)

Target: tert-butyl 4-((tetrahydro-2H-pyran-4-yl)amino)piperidine-1-carboxylate

  • Preparation: In a round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and tetrahydropyran-4-one (1.05 eq) in 1,2-dichloroethane (DCE) or Dichloromethane (DCM).

    • Note: DCE is preferred for reaction kinetics, but DCM is safer for large-scale handling.

  • Acidification: Add Acetic Acid (1.0 – 2.0 eq).

    • Causality: The acid catalyzes imine formation. Without it, the reaction may stall at the hemiaminal stage.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Trustworthiness: STAB is used instead of NaBH4 because it is less aggressive and will not reduce the ketone before it forms the imine.

  • Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol 2: Selective Functionalization (SNAr)

Target: Coupling the building block to a heteroaryl chloride (e.g., 4-chloropyrimidine).

  • Dissolution: Dissolve the N-(oxan-4-yl)piperidin-4-amine (free base or HCl salt) in DMF or DMSO.

  • Base: If using the HCl salt, add DIPEA (3.0 eq). If free base, 1.5 eq is sufficient.

  • Electrophile: Add the heteroaryl chloride (e.g., 2,4-dichloropyrimidine).

  • Condition: Heat to 80–100°C.

    • Selectivity: The secondary amine on the piperidine ring (N1) is sterically more accessible and more nucleophilic than the sterically crowded secondary amine linking the rings (N4). However, if the building block is N-Boc protected at N1, the reaction will fail.

    • Crucial Step: You must use the N1-Boc protected version if you intend to couple the linker nitrogen (N4).

    • Correction: The structure C1CNCCC1NC2CCOCC2 has a secondary amine at N1 and a secondary amine at N4.

    • Reactivity Hierarchy: The N1 (piperidine) nitrogen is a typical secondary amine. The N4 (linker) nitrogen is flanked by two secondary carbons (isopropyl-like sterics). N1 is significantly more nucleophilic.

    • Application: To couple the N4 nitrogen, N1 must be protected (e.g., Benzyl or Boc). To couple N1, N4 is usually already substituted (as it is in this building block).

Medicinal Chemistry Applications

This building block is a staple in the design of Kinase Inhibitors and GPCR Antagonists .

Solubility & Metabolic Logic
FeatureEffect on Drug CandidateMechanism
Pyran Oxygen Lower LogP Acts as an H-bond acceptor, reducing lipophilicity compared to cyclohexyl.
Pyran Oxygen Metabolic Stability Prevents CYP450-mediated hydroxylation at the 4-position (blocked by Oxygen).
Piperidine Ring Solubility Basic nitrogen (pKa ~10) is protonated at physiological pH, aiding dissolution.
Flexible Linker Induced Fit The secondary amine linker allows the two rings to adopt a twisted conformation, fitting into solvent-exposed pockets.
Case Study Logic: Kinase Inhibitor Optimization

In the development of inhibitors for targets like Akt or ALK , a common optimization strategy involves the "Solubility Walk":

  • Hit: Contains a hydrophobic cyclohexyl group. High potency but poor solubility.

  • Step 1: Replace cyclohexyl with Tetrahydropyran-4-yl.

  • Result: Potency is maintained (steric bulk is similar), but solubility increases 10–50 fold.

SAR Logic Diagram (DOT)

SAR_Logic LipophilicHit Lipophilic Hit (Cyclohexyl-Piperidine) Issue Problem: High LogP, Poor Solubility, Metabolic Liability LipophilicHit->Issue Strategy Strategy: Pyran Switch Issue->Strategy Solution Optimized Lead (N-(oxan-4-yl)piperidin-4-amine) Strategy->Solution Mechanism Mechanism: 1. O-atom reduces LogP 2. Blocks metabolism 3. Maintains steric fill Solution->Mechanism

Caption: Strategic rationale for substituting cyclohexyl moieties with the N-(oxan-4-yl)piperidin-4-amine scaffold.

References

  • PubChem. Compound Summary for CID 57428704, N-(Oxan-4-yl)piperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses pyran as a cyclohexyl bioisostere). Available at: [Link]

  • World Intellectual Property Organization.Patent WO2018170492A1: Kappa opioid receptor antagonists. (Example of the scaffold in active pharmaceutical ingredients).

Sources

Bioisosteric Replacement Using Oxan-4-yl Groups: A Strategic Guide for Lead Optimization in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from a high-affinity hit to a viable clinical candidate is frequently bottlenecked by poor physicochemical properties. High lipophilicity (cLogP) and poor aqueous solubility are primary culprits behind target attrition, off-target toxicity, and suboptimal pharmacokinetics. As a Senior Application Scientist, I frequently employ bioisosteric replacement as a precision tool to rescue these liabilities.

This technical guide explores the strategic incorporation of the oxan-4-yl (tetrahydropyran-4-yl or THP-4-yl) group. By replacing planar phenyl rings or highly lipophilic cyclohexyl/cyclopentyl moieties with an oxan-4-yl group, medicinal chemists can dramatically improve Lipophilic Ligand Efficiency (LLE), enhance aqueous solubility, and reduce metabolic liabilities without sacrificing the steric bulk required for target binding.

The Physicochemical Rationale: Why Oxan-4-yl?

The causality behind selecting an oxan-4-yl group over traditional carbocycles lies in its unique electronic and structural profile.

When a lead compound exhibits poor solubility or high intrinsic clearance due to Cytochrome P450 (CYP450) metabolism, the liability often traces back to highly lipophilic, flat aromatic rings (e.g., phenyl) or highly lipophilic aliphatic rings (e.g., cyclohexyl).

  • Breaking Planarity: Replacing a phenyl ring with an oxan-4-yl group introduces sp

    
     hybridized carbons, shifting the molecule from a flat 2D conformation to a 3D chair conformation. This disrupts 
    
    
    
    stacking in the crystal lattice, lowering the melting point and thermodynamically driving higher aqueous solubility.
  • Modulating Lipophilicity: The introduction of the ether oxygen atom acts as a strong Hydrogen Bond Acceptor (HBA). This single heteroatom significantly reduces the cLogP (typically by 1.0 to 1.5 log units compared to a cyclohexyl ring) while maintaining an almost identical steric volume.

  • Metabolic Shielding: The electron-withdrawing nature of the oxygen atom deactivates the adjacent carbon-hydrogen bonds toward oxidative metabolism by CYP450 enzymes, effectively increasing the metabolic half-life of the compound.

Table 1: Comparative Physicochemical Properties of Common Ring Systems
PropertyPhenylCyclohexylOxan-4-yl (THP-4-yl)
Ring Type Aromatic CarbocycleAliphatic CarbocycleAliphatic Heterocycle
Hydrogen Bond Acceptors (HBA) 001
Relative Lipophilicity (

cLogP)
Baseline (0)+0.5 to +1.0-1.0 to -1.5 (vs. Cyclohexyl)
Aqueous Solubility PoorVery PoorSignificantly Improved
Metabolic Liability High (CYP Oxidation)High (Hydroxylation)Moderate (Electronic shielding)
3D Conformation Planar (Flat)Chair (3D)Chair (3D)

Case Studies in Drug Discovery

The empirical success of the oxan-4-yl bioisostere is well-documented across multiple therapeutic areas. The following case studies illustrate the causal relationship between this structural modification and improved clinical viability.

Gilteritinib (ASP2215): FDA-Approved FLT3/AXL Inhibitor

Gilteritinib is an orally available small molecule inhibitor used for the treatment of acute myeloid leukemia (AML) with FLT3 mutations. The core architecture utilizes a pyrazine-2-carboxamide scaffold. The deliberate incorporation of an oxan-4-yl amino group at the pyrazine core was critical. It replaced more lipophilic substituents, providing the necessary steric bulk to occupy the ATP-binding pocket of the kinase while maintaining an optimal lipophilicity profile (LogP ~4.35) and the aqueous solubility required for oral bioavailability 1[1].

AZD0156: Optimizing Lipophilic Ligand Efficiency (LLE)

During the discovery of AZD0156, a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, researchers faced challenges with the imidazo[4,5-c]quinolin-2-one scaffold. By replacing a highly lipophilic group with a tetrahydropyran-4-yl moiety, the team significantly improved the Lipophilic Ligand Efficiency (LLE). The oxan-4-yl group reduced the overall cLogP while maintaining potent cell-based ATM inhibition, yielding a highly permeable compound with a superior predicted human volume of distribution2[2].

Rescuing Insoluble IRE1α RNase Inhibitors

In the optimization of IRE1α Kinase-Endoribonuclease inhibitors, early leads featuring cyclopropylmethyl-substituted benzimidazoles suffered from severe aqueous solubility issues. A strategic bioisosteric replacement of the cyclopropylmethyl group with a tetrahydropyran-4-yl group yielded submicromolar inhibitors of IRE1α RNase function. The ether oxygen successfully reduced lipophilicity, rescuing the scaffold's drug-like properties 3[3].

Mitigating Hepatotoxicity in Celecoxib Analogues

Bioisosterism is equally vital for safety optimization. In the development of novel anti-inflammatory agents, replacing the p-methylphenyl group of celecoxib with a 4-[5-(oxan-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] motif resulted in compound 065. This oxan-4-yl analogue demonstrated significantly lower hepatotoxicity and respiratory toxicity compared to the parent drug 4[4].

Experimental Protocol: Synthesis and Self-Validating Evaluation

To ensure reproducibility and scientific integrity, the following protocol details the installation of an oxan-4-yl amine onto an aryl halide scaffold via Nucleophilic Aromatic Substitution (SNAr), complete with built-in self-validation mechanisms.

Phase 1: Chemical Synthesis (SNAr)
  • Reagent Preparation: Dissolve the aryl fluoride/chloride scaffold (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.2 M concentration.

    • Causality: DMSO is a highly polar aprotic solvent that stabilizes the transient Meisenheimer complex, drastically lowering the activation energy required for the SNAr reaction.

  • Amine Addition: Add 4-aminotetrahydropyran (oxan-4-amine) (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HF/HCl, driving the reaction forward without competing for the electrophilic aryl center.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under a nitrogen atmosphere.

  • Validation Check (In-Process): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Self-Validation: Confirm the disappearance of the starting material peak and the emergence of the product mass

      
      . If incomplete, the steric hindrance of the secondary amine may require an additional 0.5 eq of 4-aminotetrahydropyran and 4 hours of extended heating.
      
Phase 2: Purification and Structural Verification
  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Chromatography: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Check (NMR): Perform

    
    H NMR (400 MHz, CDCl
    
    
    
    ).
    • Self-Validation: Successful incorporation of the oxan-4-yl group is definitively confirmed by a characteristic multiplet at

      
       3.8–4.0 ppm (the methine proton adjacent to the nitrogen) and multiplets at 
      
      
      
      3.4–3.5 ppm (the equatorial/axial protons adjacent to the oxygen heteroatom).
Phase 3: Physicochemical Profiling
  • Kinetic Solubility Assay: Prepare a 10 mM stock solution in DMSO. Spike into pH 7.4 Phosphate Buffered Saline (PBS) to a final concentration of 200 µM (2% DMSO). Incubate for 24 hours at room temperature, filter through a 0.45 µm membrane, and quantify via HPLC-UV against a standard curve.

    • Causality: The ether oxygen of the oxan-4-yl group forms hydrogen bonds with water, which must yield a measurable increase in kinetic solubility compared to the parent hit.

  • Validation Check (LogD

    
    ):  Perform a shake-flask octanol/water partition experiment at pH 7.4.
    
    • Self-Validation: The LogD

      
       of the oxan-4-yl derivative should be approximately 1.0 to 1.5 units lower than its cyclohexyl counterpart, validating the bioisosteric rationale.
      

Visualizations

Lead Optimization Workflow

Workflow A Identify Lead Liability (High LogP, Poor Solubility) B Select Bioisostere (Oxan-4-yl / THP-4-yl) A->B C Chemical Synthesis (SNAr or Buchwald-Hartwig) B->C D In-Process Validation (LC-MS, 1H NMR) C->D E Physicochemical Profiling (LogD7.4, Kinetic Solubility) D->E F Target Affinity Assay (IC50 / Kd) E->F G Criteria Met? (Improved LLE?) F->G G->B No (Iterate) H Preclinical Candidate G->H Yes

Iterative lead optimization workflow utilizing oxan-4-yl bioisosteric replacement.

Pharmacological Pathway of Gilteritinib

Pathway Drug Gilteritinib (Oxan-4-yl Motif) Target Mutated FLT3 Kinase Domain Drug->Target ATP-Competitive Inhibition Path1 STAT5 Phosphorylation Target->Path1 Blocked Path2 ERK/AKT Signaling Target->Path2 Blocked Outcome Leukemic Cell Apoptosis Path1->Outcome Induces Path2->Outcome Induces

Pharmacological inhibition of the FLT3 signaling pathway by oxan-4-yl-bearing Gilteritinib.

References

  • In silico applications of bioisosterism in contemporary medicinal chemistry practice Source: ResearchGate URL
  • Source: PMC (NIH)
  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM)
  • Source: PubChem (NIH)

Sources

Stability Profile and Handling Protocols for N-(oxan-4-yl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(oxan-4-yl)piperidin-4-amine dihydrochloride (CAS: 1349114-39-1) is a critical diamine building block widely utilized in the synthesis of kinase inhibitors and GPCR-targeted therapeutics[1]. While the tetrahydropyran (oxane) ring confers favorable metabolic stability and lipophilicity to downstream active pharmaceutical ingredients (APIs), the dihydrochloride salt form of this intermediate presents significant handling challenges. Under ambient conditions, the compound exhibits pronounced hygroscopicity, which can trigger a cascade of physical and chemical instabilities. This whitepaper provides an in-depth mechanistic analysis of its stability profile, supported by predictive data, and outlines self-validating analytical protocols designed to ensure material integrity throughout the drug development lifecycle.

Structural Thermodynamics & Vulnerability Profile

To understand the stability of N-(oxan-4-yl)piperidin-4-amine dihydrochloride, we must first analyze its molecular architecture. The molecule contains two distinct basic centers:

  • The Piperidine Nitrogen: A highly basic secondary amine (pKa ~10.5–11.0).

  • The Exocyclic Linker Nitrogen: A secondary amine sterically hindered by the oxane ring, possessing a lower basicity (pKa ~8.0–9.0).

Because it is formulated as a dihydrochloride salt, both nitrogen centers are protonated. The high charge density of the dual protonated amines, combined with the presence of two chloride counterions, creates a strong thermodynamic driving force for moisture sorption. Chloride ions possess a high hydration energy, making dihydrochloride salts notoriously prone to absorbing atmospheric moisture under ambient conditions[2].

When exposed to relative humidity (RH) exceeding 60%, the crystal lattice begins to incorporate water molecules. This is not merely a surface adsorption phenomenon; it is a bulk phase transition that can lead to hydrate formation or, in severe cases, deliquescence (dissolution of the solid into the absorbed atmospheric moisture)[3].

Mechanistic Pathways of Ambient Degradation

The physical instability of this compound is the primary catalyst for subsequent chemical degradation. The causality follows a specific thermodynamic sequence:

  • Moisture Sorption & Lattice Disruption: Atmospheric water penetrates the crystal lattice, disrupting the ionic bonds between the protonated amines and chloride ions.

  • Microenvironmental pH Shift: As water accumulates, it creates a localized micro-solution on the particle surface.

  • Salt Disproportionation: Because the exocyclic nitrogen is significantly less basic than the piperidine nitrogen, its protonation is thermodynamically precarious. In the presence of moisture, the loosely bound HCl equivalent can volatilize or be displaced—a phenomenon known as disproportionation[4][5].

  • Free Base/Mono-HCl Formation: The loss of HCl converts the highly crystalline dihydrochloride salt into a partially amorphous mono-hydrochloride or free base mixture. This amorphous state is exponentially more reactive to oxidative degradation and alters the stoichiometric precision required for downstream synthesis.

Pathway A N-(oxan-4-yl)piperidin-4-amine 2HCl (Crystalline) B Moisture Sorption (>60% RH) A->B Ambient Humidity C Hydrate Formation / Deliquescence B->C Lattice Disruption D HCl Volatilization (Disproportionation) C->D Micro-pH Shift E Free Base / Mono-HCl (Amorphous) D->E Physical Instability

Fig 1: Moisture-induced disproportionation and physical degradation pathway of the salt.

Empirical Stability Data & Predictive Modeling

To quantify these vulnerabilities, stability testing must align with [6][7], which mandate evaluating APIs under both long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

Dynamic Vapor Sorption (DVS) Profile

The hygroscopicity of the compound is best quantified via DVS. The data below illustrates a critical inflection point at 60% RH, beyond which the material transitions from slightly hygroscopic to highly hygroscopic.

Table 1: Representative DVS Isotherm Data (25°C)

Relative Humidity (% RH)Weight Gain (%)Physical State Observation
0 - 20%< 0.2%Crystalline (Anhydrous)
40%0.8%Crystalline (Surface Adsorption)
60%3.5%Partial Hydrate Formation
75%12.4%Amorphous Transition / Tacky Solid
90%> 25.0%Deliquescence (Liquid Phase)
Accelerated Stability Matrix

When subjected to ICH-aligned accelerated conditions, the chemical assay remains relatively stable, but the physical form degrades rapidly if unprotected.

Table 2: 6-Month Stability Matrix (Unprotected vs. Protected Packaging)

Storage ConditionTimepointPackagingAssay (HPLC %)Moisture (KF %)Crystal Form (XRPD)
25°C / 60% RH InitialN/A99.8%0.4%Crystalline (Form I)
3 MonthsOpen Dish98.5%4.2%Mixed (Form I + Hydrate)
6 MonthsDouble LDPE99.6%0.6%Crystalline (Form I)
40°C / 75% RH 1 MonthOpen Dish94.2%14.5%Amorphous / Deliquescent
3 MonthsDouble LDPE99.1%1.2%Crystalline (Form I)
6 MonthsDouble LDPE98.8%1.5%Trace Amorphous Content

Insight: The data confirms that while the aliphatic amine core is chemically robust against thermal degradation, its physical state is highly sensitive to moisture. The drop in assay percentage in the open dish at 40°C/75% RH is primarily due to weight dilution from water mass and secondary disproportionation (loss of HCl mass), rather than oxidative cleavage.

Self-Validating Analytical Workflows

To ensure trustworthiness in stability profiling, experimental protocols must be designed as self-validating systems. This means the analytical methodology inherently checks for false positives or artifacts during execution.

Workflow Start Batch Sampling (CAS 1349114-39-1) DVS Dynamic Vapor Sorption (0-90% RH Stepwise) Start->DVS ICH ICH Q1A(R2) Incubation 25°C/60%RH & 40°C/75%RH Start->ICH XRPD XRPD Analysis (Polymorph/Hydrate Check) DVS->XRPD Solid-State Data ICH->XRPD HPLC HPLC-UV/MS (Chemical Purity) ICH->HPLC Chemical Data Decision Stability Profile Validation XRPD->Decision HPLC->Decision

Fig 2: Self-validating orthogonal workflow for assessing physical and chemical stability.

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To map moisture uptake and identify critical humidity thresholds. Self-Validation Mechanism: By running a full sorption-desorption cycle, the system differentiates between surface condensation (which desorbs completely) and bulk hydrate formation (which exhibits hysteresis—a lag in desorption).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10–15 mg of N-(oxan-4-yl)piperidin-4-amine dihydrochloride into a tared quartz sample pan.

  • Equilibration (Drying Cycle): Subject the sample to 0% RH at 25°C using a dry nitrogen stream until the rate of mass change ( dm/dt ) is less than 0.002% per minute. Causality: This establishes an absolute dry mass baseline, ensuring subsequent weight gains are purely moisture-driven.

  • Sorption Cycle: Increase RH from 0% to 90% in 10% increments. Hold at each step until dm/dt < 0.002%/min or for a maximum of 120 minutes.

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments using the same dm/dt criteria.

  • Data Analysis: Plot the sorption/desorption isotherm. A hysteresis gap wider than 2% between the curves indicates permanent crystal lattice alteration (hydrate formation).

Protocol B: ICH-Aligned Stability & Orthogonal Testing

Purpose: To evaluate long-term viability under commercial storage conditions. Self-Validation Mechanism: Utilizing High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) ensures mass balance. If the UV assay drops but no new impurity peaks appear, the MS detector will confirm if the "missing mass" is due to water uptake or HCl loss (disproportionation).

Step-by-Step Methodology:

  • Sample Aliquoting: Distribute 500 mg aliquots of the compound into simulated commercial packaging (e.g., primary low-density polyethylene[LDPE] bag, secondary LDPE bag with a silica desiccant pouch, sealed inside a high-density polyethylene[HDPE] bottle).

  • Incubation: Place samples in calibrated environmental chambers set to 25°C/60% RH and 40°C/75% RH[8][9].

  • Timepoint Sampling: Pull samples at 0, 1, 3, and 6 months.

  • Orthogonal Analysis:

    • Physical: Analyze via X-Ray Powder Diffraction (XRPD) to check for peak broadening (indicating amorphization) or new peak emergence (indicating hydrate formation).

    • Chemical: Dissolve 10 mg of the sample in an acidic diluent (to prevent free-base precipitation) and inject into an HPLC-UV/MS system using a stability-indicating gradient method. Compare peak purity angles against the peak purity threshold to confirm no co-eluting degradation products exist.

Storage & Handling Directives

Based on the thermodynamic vulnerabilities and empirical data, the following handling directives are mandatory for N-(oxan-4-yl)piperidin-4-amine dihydrochloride:

  • Environmental Controls: All weighing, dispensing, and formulation activities must be conducted in a controlled humidity environment (RH < 40%).

  • Packaging: The material must be stored in tightly sealed containers. The recommended configuration is double-bagged in LDPE with a dedicated desiccant, housed within an airtight HDPE drum.

  • Temperature: While the compound is thermally stable, storage at 2°C–8°C is recommended to naturally suppress the absolute humidity within the packaging microenvironment.

  • Re-test Period: If stored under the recommended conditions, a standard re-test period of 12 to 24 months is justifiable, provided the initial packaging seal remains uncompromised.

References

  • International Council for Harmonisation (ICH). ICH Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency / ICH Official Guidelines.[Link]

  • Taylor & Francis. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology.[Link]

  • Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.[Link]

  • ResearchGate / Springer. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development.[Link]

Sources

Literature review of N-(oxan-4-yl)piperidin-4-amine derivatives in kinase inhibitor research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of the N-(oxan-4-yl)piperidin-4-amine motif, a privileged substructure in modern kinase inhibitor discovery.

Executive Summary

The N-(oxan-4-yl)piperidin-4-amine moiety (also referred to as N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine) has emerged as a high-value structural motif in the optimization of ATP-competitive kinase inhibitors.[1] As drug discovery moves away from planar, aromatic-heavy structures to improve physicochemical properties (the "Escape from Flatland" initiative), this motif offers a strategic balance between lipophilicity control and steric bulk.[1]

This guide analyzes the structural utility of this group, detailing its role in modulating LogP, enhancing metabolic stability, and interacting with the solvent-exposed regions of the kinase ATP-binding pocket.[1]

Structural Biology & Pharmacophore Analysis

The "Solvent Front" Strategy

In Type I and Type II kinase inhibitors, the "warhead" (typically a heteroaromatic system) binds to the hinge region.[1] The N-(oxan-4-yl)piperidin-4-amine group is frequently attached to this core to extend into the solvent-exposed region.[1]

  • Lipophilicity Modulation: The tetrahydropyran (THP) ring lowers cLogP compared to a cyclohexyl analog due to the ether oxygen, improving aqueous solubility without introducing a basic center that might incur hERG liability.[1]

  • Metabolic Stability: The THP ring is generally less prone to oxidative metabolism (CYP450) compared to N-methyl piperazines or aliphatic chains.[1]

  • Conformational Control: The secondary amine linker provides a hydrogen bond donor/acceptor vector, often interacting with water networks or specific residues (e.g., Asp/Glu) at the rim of the ATP pocket.[1]

Pharmacophore Mapping

The following diagram illustrates the logical connectivity and functional role of the motif within a generic kinase inhibitor architecture.

PharmacophoreMap cluster_pocket ATP Binding Pocket Interactions cluster_solvent Solvent Exposed Region Warhead Hinge Binder (Heteroaromatic Core) Linker Piperidine Scaffold (Rigid Spacer) Warhead->Linker C-N Bond Amine Sec. Amine Linker (H-Bond Donor) Linker->Amine 4-Position Tail Oxan-4-yl (THP) Group (Solubility/Solvent Front) Amine->Tail N-C Bond

Figure 1: Pharmacophore segmentation of a kinase inhibitor containing the N-(oxan-4-yl)piperidin-4-amine motif.[1]

Comparative Physicochemical Profile

The substitution of a standard cyclohexyl or N-methyl piperazine group with the oxan-4-yl moiety yields distinct advantages.[1]

PropertyCyclohexyl AnalogN-Methyl PiperazineOxan-4-yl (THP) Analog
LogP (Lipophilicity) High (Poor Solubility)Low (Good Solubility)Medium-Low (Balanced)
pKa (Basicity) NeutralBasic (~8.[1]0)Weakly Basic (Linker NH)
hERG Risk LowModerate-High (Cationic)Low
Metabolic Liability High (Oxidation)Moderate (N-dealkylation)Low (Ether is stable)
H-Bond Potential NoneAcceptor onlyDonor (NH) & Acceptor (O)

Synthetic Methodologies

The construction of the N-(oxan-4-yl)piperidin-4-amine bond is almost exclusively achieved via Reductive Amination .[1][2] This route is preferred over nucleophilic substitution due to the poor electrophilicity of secondary halides on six-membered rings and the risk of elimination.

Core Synthetic Route (Reductive Amination)

The reaction typically couples a piperidin-4-one derivative with 4-aminotetrahydropyran (or vice versa).[1]

SynthesisWorkflow Ketone Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8) Imine Imine Intermediate (In situ formation) Ketone->Imine + Amine Amine N-Boc-4-aminopiperidine (CAS: 73874-95-0) Amine->Imine Reduction Reduction (NaBH(OAc)3 / AcOH) Imine->Reduction Product N-(Oxan-4-yl)piperidin-4-amine Derivative Reduction->Product

Figure 2: Standard reductive amination workflow for motif assembly.[1]

Experimental Protocol: Synthesis of Intermediate

Objective: Synthesis of tert-butyl 4-((tetrahydro-2H-pyran-4-yl)amino)piperidine-1-carboxylate.

Reagents:

  • tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

  • Tetrahydro-4H-pyran-4-one (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[2][3]

  • Acetic acid (Catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (10 mmol) and tetrahydro-4H-pyran-4-one (11 mmol) in dry DCM (50 mL). Add catalytic acetic acid.[2][3] Stir at room temperature (RT) for 30–60 minutes to allow equilibrium formation of the imine.

  • Reduction: Cool the solution slightly (0°C) if reaction is large-scale; otherwise, at RT, add Sodium triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaCNBH3 for lower toxicity and better selectivity.[1]

  • Reaction: Stir the mixture at RT for 12–16 hours under nitrogen atmosphere. Monitor by LC-MS for the disappearance of the amine starting material.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution (50 mL). Stir for 15 minutes.

  • Extraction: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: 0-10% MeOH in DCM with 1% NH4OH) to yield the secondary amine.

Biological Application: Kinase Inhibition Assays[4]

Once the motif is incorporated into a full inhibitor (e.g., attached to a pyrimidine or indazole core), its potency is evaluated.[1]

Target Classes

Literature and patent data link this motif to inhibitors of:

  • JAK Family (JAK1/JAK2/TYK2): Used to tune selectivity profiles (e.g., WO2019126082A1).[1]

  • ALK/ROS1: Used in next-generation inhibitors to overcome resistance mutations by accessing solvent channels.[1]

  • Akt (PKB): 4-aminopiperidine linkers are classic scaffolds for Akt inhibitors (e.g., AZD5363 analogs).[1]

Generic Kinase Assay Protocol (FRET-based)

Objective: Determine IC50 of the synthesized derivative against a target kinase (e.g., JAK2).[1]

  • Preparation: Prepare 3x enzyme solution, 3x substrate/ATP mix, and 3x test compound solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Plating: Dispense 5 µL of test compound (serial dilution in DMSO, final <1%) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of Kinase solution. Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Reaction Start: Add 5 µL of ATP/Peptide substrate mix.

  • Incubation: Incubate at RT for 60 minutes (linear phase of reaction).

  • Detection: Add detection reagent (e.g., EDTA containing Eu-labeled antibody). Read FRET signal on a plate reader (e.g., PerkinElmer EnVision).[1]

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

References

  • Vertex Pharmaceuticals. (2019).[1] 6-Azaindole Compounds as Kinase Inhibitors. WO2019126082A1.

  • BenchChem. (2025).[2][3] Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem Technical Guides. (Source verified via snippet 1.1/1.8).

  • Caldwell, J. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249.

  • Blackthorn Therapeutics. (2018). Kappa Opioid Receptor Antagonists. WO2018170492A1.

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor.[1] Journal of Medicinal Chemistry, 51(16), 4986–4999.

Sources

Methodological & Application

Synthesis protocol for N-(oxan-4-yl)piperidin-4-amine dihydrochloride via reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of N-(Oxan-4-yl)piperidin-4-amine Dihydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of


-(oxan-4-yl)piperidin-4-amine dihydrochloride  (also known as 

-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine). This structural motif is a privileged scaffold in medicinal chemistry, frequently serving as a hydrophilic linker in kinase inhibitors and GPCR ligands to improve metabolic stability and solubility. The method utilizes a direct reductive amination between tetrahydro-4H-pyran-4-one and 1-Boc-4-aminopiperidine , mediated by sodium triacetoxyborohydride (STAB), followed by a clean deprotection/salt formation sequence using HCl in dioxane.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of poly-alkylated byproducts, a common pitfall when using unprotected diamines. By utilizing the Boc-protected piperidine precursor, we ensure regioselectivity at the exocyclic amine.

Strategic Disconnection:

  • C-N Bond Formation: Reductive coupling of a ketone and a primary amine.[1]

  • Deprotection: Acid-mediated cleavage of the carbamate to release the secondary piperidine amine, simultaneously forming the dihydrochloride salt.

Retrosynthesis Target Target Molecule N-(Oxan-4-yl)piperidin-4-amine (Dihydrochloride Salt) Intermediate Protected Intermediate tert-Butyl 4-((oxan-4-yl)amino) piperidine-1-carboxylate Target->Intermediate HCl/Dioxane (Deprotection) Precursors Precursors 1-Boc-4-aminopiperidine + Tetrahydro-4H-pyran-4-one Intermediate->Precursors Reductive Amination (STAB, AcOH)

Figure 1: Retrosynthetic strategy isolating the C-N bond formation and subsequent salt generation.

Critical Materials & Reagents

ReagentRoleEquiv.Notes
Tetrahydro-4H-pyran-4-one Electrophile1.0Commercially available; ensure dryness.
1-Boc-4-aminopiperidine Nucleophile1.0 - 1.1Protected to prevent polymerization.
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.5Preferred over

(non-toxic) and

(better selectivity for imines).[2]
Acetic Acid (AcOH) Catalyst1.0 - 2.0Promotes imine formation.
1,2-Dichloroethane (DCE) SolventN/AStandard solvent; DCM is a viable alternative.
4M HCl in Dioxane Deprotection5.0 - 10.0Anhydrous source of HCl.

Experimental Protocol

Phase 1: Reductive Amination

Objective: Synthesis of tert-butyl 4-((tetrahydro-2H-pyran-4-yl)amino)piperidine-1-carboxylate.

  • Imine Formation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-aminopiperidine (10 mmol, 2.00 g) and tetrahydro-4H-pyran-4-one (10 mmol, 1.00 g) in anhydrous 1,2-dichloroethane (DCE) (40 mL).

    • Add Acetic Acid (10-20 mmol, 0.6 – 1.2 mL).

    • Technical Insight: Stir at room temperature for 30–60 minutes. This "pre-stir" allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) may occur; ensure adequate venting.
      
    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under nitrogen atmosphere.

  • Workup:

    • Quench the reaction by carefully adding saturated aqueous

      
       solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .[1]
      
    • Concentrate in vacuo to yield the crude Boc-protected intermediate.

    • Purification: If necessary, purify via flash column chromatography (SiO2; DCM:MeOH 95:5 to 90:10).

Phase 2: Deprotection & Salt Formation

Objective: Isolation of


-(oxan-4-yl)piperidin-4-amine dihydrochloride.
  • Dissolution:

    • Dissolve the purified Boc-intermediate (approx. 8-9 mmol) in a minimal amount of dry DCM (5–10 mL) or MeOH (5 mL).

  • Acidolysis:

    • Add 4M HCl in Dioxane (40–50 mmol, ~10–12 mL) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate should begin to form as the highly polar dihydrochloride salt crashes out of the organic solvent.

  • Isolation:

    • Dilute the mixture with diethyl ether (

      
      ) (20 mL) to complete precipitation.
      
    • Filter the solid under vacuum (Buchner funnel).

    • Wash the filter cake with cold

      
       (
      
      
      
      mL) to remove unreacted Boc-byproducts and excess acid.
    • Dry the solid under high vacuum at 40°C for 4 hours.

Process Workflow (Visual)

Workflow Start Start: Dissolve Amine + Ketone in DCE + AcOH Imine Stir 30-60 min (Imine Formation) Start->Imine Reduction Add STAB (0°C -> RT) Stir 12-16h Imine->Reduction Reduction Quench Quench with NaHCO3 Extract with DCM Reduction->Quench Crude Isolate Boc-Intermediate Quench->Crude Acid Add 4M HCl/Dioxane Stir 2-4h Crude->Acid Deprotection Filter Filter Precipitate Wash with Et2O Acid->Filter Final Final Product: Dihydrochloride Salt Filter->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Validation

To confirm the identity of the Dihydrochloride Salt , look for the following markers:

  • 1H NMR (D2O or DMSO-d6):

    • 
       3.0–3.5 ppm:  Multiplets corresponding to the piperidine ring protons adjacent to nitrogen (shifted downfield due to protonation).
      
    • 
       3.8–4.0 ppm:  Characteristic signals for the ether protons in the oxane (tetrahydropyran) ring.
      
    • Absence of Singlet (~1.4 ppm): Complete disappearance of the Boc tert-butyl group confirms successful deprotection.

  • Mass Spectrometry (LC-MS):

    • [M+H]+: Expect a mass peak of ~185.16 Da (Free base MW = 184.16).

    • Note: The chloride counter-ions will not be visible in positive mode MS, but their presence is inferred by the gravimetric yield and solubility profile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete imine formation.Increase "pre-stir" time; add molecular sieves (4Å) to scavenge water.
Sticky Solid (Step 2) Hygroscopic salt / Excess acid.Triturate the solid with anhydrous acetonitrile or acetone; dry thoroughly under high vacuum.
Incomplete Deprotection Old HCl/Dioxane reagent.Use fresh HCl solution; extend reaction time or warm slightly to 35°C.
Bis-alkylation Unlikely with Boc-amine, but possible if STAB added too fast.Ensure slow, portion-wise addition of STAB at 0°C.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Foundational text establishing STAB as the reagent of choice for ketone-amine couplings.
  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research.[3][4]

    • Validates the specific deprotection conditions used to gener
  • BenchChem Protocols. (2025). "General Protocol for Reductive Amination using STAB."

    • General industrial standard for reductive amin
  • PubChem Compound Summary. (2025). "N-[(oxan-4-yl)methyl]piperidin-4-amine dihydrochloride" (Analogous Structure).

    • Used for structural verific

Sources

Procedure for converting N-(oxan-4-yl)piperidin-4-amine free base to dihydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for converting N-(oxan-4-yl)piperidin-4-amine (Free Base) into its Dihydrochloride (2HCl) salt . This transformation is critical in drug development to enhance aqueous solubility, improve solid-state stability, and increase bioavailability for downstream pharmacokinetic studies.

The procedure utilizes a controlled precipitation method using anhydrous HCl in 1,4-dioxane, selected to minimize hygroscopicity and prevent the formation of intractable oils—a common failure mode in diamine salt synthesis.

Chemical Context & Rationale

Structural Analysis
  • Target Molecule: N-(oxan-4-yl)piperidin-4-amine[1]

  • IUPAC Name: N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine[2]

  • Molecular Formula (Free Base):

    
    
    
  • Molecular Weight: 184.28 g/mol (Free Base)

    
     257.20  g/mol  (Dihydrochloride)
    
Basicity and Stoichiometry

The molecule contains two basic centers capable of protonation:

  • Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ).
    
  • Exocyclic Linker Nitrogen (Secondary Amine): Moderately basic (

    
    ).
    

Critical Design Choice: To ensure a stoichiometric dihydrochloride salt (


), a slight excess of acid (2.2 to 2.5 equivalents) is required. Using insufficient acid (< 2.0 eq) often leads to a non-stoichiometric mixture of mono- and dihydrochloride salts, resulting in batch-to-batch variability in melting point and solubility.
Solubility Profile
SolventFree Base SolubilityDihydrochloride Salt Solubility
Dichloromethane (DCM) HighLow (Precipitates)
Methanol (MeOH) HighHigh
Diethyl Ether / MTBE ModerateInsoluble (Anti-solvent)
Water LowVery High

Materials & Equipment

Reagents
  • Precursor: N-(oxan-4-yl)piperidin-4-amine (Free Base), >97% purity.

  • Acid Source: 4.0 M HCl in 1,4-Dioxane (Preferred) or 2.0 M HCl in Diethyl Ether.

    • Note: HCl in Dioxane is preferred over Ether due to higher concentration and lower volatility, allowing for more precise stoichiometric control.

  • Solvent: Dichloromethane (DCM), anhydrous (ACS Grade).

  • Anti-solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
Equipment
  • Three-neck round-bottom flask (inert atmosphere capable).[3]

  • Nitrogen (

    
    ) gas line.
    
  • Pressure-equalizing addition funnel.

  • Vacuum filtration setup (Buchner funnel).

  • Vacuum drying oven.

Experimental Protocol

Workflow Diagram

The following diagram illustrates the critical path for the synthesis, highlighting decision points for oiling-out events.

SaltFormation Start Start: Free Base (Solid/Oil) Dissolve Dissolution Solvent: DCM (5-10 vol) Temp: 20-25°C Start->Dissolve Cool Cooling Target: 0-5°C (Ice/Water Bath) Dissolve->Cool AcidAdd Acid Addition 4M HCl in Dioxane Rate: Dropwise (Exothermic) Cool->AcidAdd Stir Equilibration Stir 1-2h @ 0°C Then warm to RT AcidAdd->Stir Check Visual Check Stir->Check Precip Solid Precipitate Forms Check->Precip  Suspension   Oil Oiling Out Occurs Check->Oil  Gummy/Oil   Filter Filtration Inert Atmosphere (N2) Precip->Filter Triturate Trituration Add Et2O/MTBE Vigorous Stirring Oil->Triturate Triturate->Filter Wash Washing Cold Et2O (2x) Filter->Wash Dry Drying Vacuum Oven (40°C) Desiccant: P2O5 Wash->Dry End Final Product White Hygroscopic Solid Dry->End

Caption: Figure 1. Process flow for the conversion of diamine free base to dihydrochloride salt, including remediation for oiling-out events.

Step-by-Step Methodology
Step 1: Dissolution[4]
  • Charge the N-(oxan-4-yl)piperidin-4-amine free base (e.g., 1.0 g, 5.43 mmol) into a dry 3-neck round-bottom flask.

  • Add Dichloromethane (DCM) (10 mL, ~10 volumes).

  • Stir until a clear, homogeneous solution is obtained.

  • Purge the system with Nitrogen (

    
    ) and cool the solution to 0–5°C  using an ice bath.
    
    • Scientific Rationale: Acid-base neutralizations are exothermic. Cooling prevents localized overheating which can cause decomposition or "oiling out" (formation of a gummy semi-solid) rather than crystallization.

Step 2: Acid Addition
  • Measure 4.0 M HCl in Dioxane (3.4 mL, 13.6 mmol, 2.5 equivalents ).

  • Transfer the acid to the addition funnel.

  • Add the acid dropwise over 15–20 minutes, maintaining the internal temperature below 10°C.

    • Observation: A white precipitate should begin to form immediately upon addition.

    • Stoichiometry Note: We use 2.5 eq to ensure full protonation of both amines. Excess HCl is easily removed during the washing/drying steps, whereas under-acidification is difficult to correct.

Step 3: Equilibration & Crystallization
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

  • Stir for 1–2 hours.

    • Troubleshooting: If the product forms a sticky gum (oil) instead of a free-flowing solid, add Diethyl Ether (5–10 mL) dropwise while stirring vigorously. This acts as an anti-solvent to induce crystallization (Trituration).

Step 4: Isolation
  • Filter the solid using a Buchner funnel under a stream of nitrogen.

    • Critical: Amine hydrochloride salts are often hygroscopic .[5] Minimize exposure to ambient humidity.

  • Wash the filter cake with cold Diethyl Ether (

    
    ) to remove excess HCl and dioxane.
    
Step 5: Drying
  • Transfer the solid to a vacuum oven.

  • Dry at 40°C under full vacuum (-30 inHg) for 12–24 hours.

  • Store in a desiccator or a tightly sealed vial flushed with argon.

Analytical Validation

To confirm the formation of the dihydrochloride salt, the following analytical signatures must be verified.

Proton NMR ( -NMR) in or
  • Chemical Shift Change: The protons on the carbon atoms adjacent to the nitrogen centers (

    
    -protons) will shift downfield  (higher ppm) compared to the free base due to the deshielding effect of the positive charge.
    
  • Ammonium Protons: In

    
    , you will observe broad singlets for the 
    
    
    
    protons, typically between 8.0–10.0 ppm. These are not visible in
    
    
    due to deuterium exchange.
Chloride Content (Gravimetric or Titration)
  • Method: Dissolve a known mass of the salt in water and titrate with Silver Nitrate (

    
    ).
    
  • Calculation:

    
    
    
    • Acceptance Criteria: Experimental value should be within

      
       of theoretical.
      

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today, 11(21-22), 1012-1018.

  • PubChem Compound Summary. (2025). "N-(oxan-4-yl)piperidin-4-amine."[1] National Center for Biotechnology Information.

Sources

Application Note: Chemoselective Amide Coupling Strategies for N-(oxan-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

N-(oxan-4-yl)piperidin-4-amine (also known as N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine) is a highly versatile diamine building block frequently utilized in the synthesis of complex therapeutics, including Toll-like receptor (TLR7/8/9) inhibitors[1] and Kappa opioid receptor (KOR) antagonists[2].

The structural hallmark of this molecule is the presence of two distinct secondary amine centers with vastly different steric environments:

  • N1 (Piperidine Ring Nitrogen): A cyclic secondary amine. The conformational restriction of the piperidine ring exposes the nitrogen lone pair, making it highly nucleophilic and relatively unhindered.

  • N4 (Exocyclic Nitrogen): A di-secondary alkyl amine flanked by two bulky six-membered rings (the piperidine ring and the tetrahydropyran ring). This creates a massive steric shield around the nitrogen, severely dampening its kinetic reactivity.

The Core Challenge: Achieving chemoselective amide bond formation. Because standard coupling reagents rely on the formation of bulky active esters, they are highly sensitive to steric hindrance. Consequently, functionalizing the N1 position is kinetically trivial, whereas functionalizing the N4 position requires strategic protecting group manipulation and highly electrophilic acylating agents[3].

Mechanistic Principles & Causality

Amide bond formation is not spontaneous at ambient temperatures; it requires the activation of the carboxylic acid into a reactive electrophile. The choice of activation method must be directly dictated by the steric profile of the target amine.

Coupling at N1 (Kinetic Control): When reacting the unprotected diamine with a carboxylic acid, the N1 position reacts exclusively under standard conditions (e.g., HATU/DIPEA). HATU generates an O-(7-azabenzotriazol-1-yl) (HOAt) active ester. While highly reactive, the HOAt ester is structurally bulky. The unhindered N1 nitrogen rapidly attacks this ester, while the sterically encumbered N4 nitrogen cannot approach the electrophilic carbonyl carbon at a productive trajectory.

Coupling at N4 (Steric Override): To force an amide coupling at the N4 position, two causal steps are required:

  • N1 Protection: The kinetically favored N1 position must be masked (typically as a tert-butyl carbamate, Boc).

  • Electrophile Miniaturization: Bulky HOAt or HOBt active esters will fail or result in abysmal yields at N4. Instead, the carboxylic acid must be converted into an acid chloride . Acid chlorides present a minimal steric profile (a linear C=O bonded to a small Cl atom). The addition of 4-Dimethylaminopyridine (DMAP) generates an acylpyridinium intermediate—a highly electrophilic, planar species that facilitates the attack of the hindered N4 lone pair[3].

Workflow & Decision Matrix

The following decision tree outlines the logical progression for functionalizing either the N1 or N4 position of the diamine core.

AmideCoupling Start N-(oxan-4-yl)piperidin-4-amine (Diamine Core) Decision Target Functionalization Site? Start->Decision N1 N1 Position (Piperidine Ring) Decision->N1 Unhindered N4 N4 Position (Exocyclic, Hindered) Decision->N4 Sterically Hindered ReactN1 Direct Coupling HATU, DIPEA, DMF, RT (Chemoselective) N1->ReactN1 ProtectN1 Protect N1 (e.g., Boc2O, TEA) N4->ProtectN1 EndN1 N1-Acylated Product ReactN1->EndN1 ActivateAcid Activate Carboxylic Acid (Acid Chloride / Ghosez's Reagent) ProtectN1->ActivateAcid CoupleN4 Couple at N4 DMAP, Pyridine, Heat ActivateAcid->CoupleN4 Deprotect Deprotect N1 (TFA / DCM) CoupleN4->Deprotect EndN4 N4-Acylated Product Deprotect->EndN4

Decision matrix for the chemoselective amide coupling of N-(oxan-4-yl)piperidin-4-amine.

Quantitative Data & Reaction Parameters

The table below summarizes the divergent reaction parameters required to overcome the specific energy barriers at each nitrogen center.

ParameterProtocol A: N1-Coupling (Piperidine Ring)Protocol B: N4-Coupling (Exocyclic Position)
Target Steric Profile Unhindered secondary amineHighly hindered di-secondary alkyl amine
Preferred Activation HOAt Active Ester (via HATU)Acid Chloride (via Ghosez's Reagent or Oxalyl Cl)
Catalyst / Base DIPEA (Non-nucleophilic base)DMAP (Nucleophilic catalyst) + Pyridine
Temperature 20–25 °C (Room Temperature)0 °C to 40 °C (Heating often required)
Reaction Time 2–4 hours12–24 hours
Typical Yield 80–95%40–65%
Chemoselectivity Highly selective for N1 (No protection needed)Requires N1 protection (e.g., Boc or Cbz)

Self-Validating Experimental Protocols

Protocol A: Chemoselective N1-Acylation (Unhindered Position)

This protocol leverages the kinetic preference of the N1 position. No protecting groups are required.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • N-(oxan-4-yl)piperidin-4-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed by HATU.

  • Pre-activation Hold: Stir the mixture at room temperature for 10 minutes. Causality: This allows the complete formation of the HOAt active ester before the amine is introduced, preventing side reactions between the amine and the uronium salt of HATU.

  • Coupling: Add N-(oxan-4-yl)piperidin-4-amine in a single portion. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Analyze a 5 µL aliquot via LC-MS.

    • Expected Outcome: Disappearance of the acid mass. Appearance of the product mass

      
      .
      
    • TLC Check: The product will remain Ninhydrin-positive (due to the unreacted N4 secondary amine) but will exhibit a significantly higher

      
       value than the highly polar starting diamine.
      
  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous

    
    , water, and brine. Dry over 
    
    
    
    and concentrate under reduced pressure.
Protocol B: N4-Acylation of N1-Protected Intermediate (Hindered Position)

This protocol assumes the N1 position has been previously protected as a Boc carbamate (tert-butyl 4-(oxan-4-ylamino)piperidine-1-carboxylate).

Reagents:

  • Carboxylic Acid (1.5 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.5 equiv)

  • N1-Boc-N-(oxan-4-yl)piperidin-4-amine (1.0 equiv)

  • Pyridine (3.0 equiv)

  • DMAP (0.2 equiv)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Acid Chloride Generation: Dissolve the carboxylic acid in anhydrous DCM under nitrogen. Add Ghosez’s reagent dropwise at room temperature. Stir for 1 hour.

    • Self-Validation (In-Process Control): Quench a 5 µL aliquot into 100 µL of methanol. Analyze via LC-MS to confirm the quantitative formation of the corresponding methyl ester, validating successful acid chloride generation.

  • Preparation of Amine Base: In a separate flask, dissolve the N1-Boc-protected diamine, Pyridine, and DMAP in anhydrous DCM. Cool to 0 °C.

  • Coupling: Transfer the acid chloride solution dropwise into the amine solution at 0 °C.

  • Thermal Override: Remove the ice bath and allow the reaction to warm to room temperature. If LC-MS indicates stalled conversion after 4 hours, attach a reflux condenser and heat to 40 °C for an additional 12 hours. Causality: The extreme steric bulk at N4 creates a high activation energy barrier (

    
    ) that often requires thermal input to overcome, even with highly reactive acylpyridinium intermediates.
    
  • Self-Validation (Post-Reaction): The final coupled product will be completely Ninhydrin-negative, as both nitrogen centers are now functionalized (one protected, one acylated).

  • Workup: Quench with water. Extract with DCM. Wash the organic layer with 1M HCl (to remove Pyridine/DMAP), followed by brine. Dry and concentrate.

References

  • WO2019126082A1: 6-azaindole compounds as inhibitors of signaling through Toll-like receptor 7, 8, or 9. Google Patents.
  • WO2018170492A1: Kappa opioid receptor antagonists and products and methods related thereto. Google Patents.
  • Valeur, E., & Bradley, M. (2009) . Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005) . Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at:[Link]

Sources

Optimized Reductive Amination: Synthesis of N-(Oxan-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimized Reductive Amination of Oxan-4-one and Piperidin-4-amine Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The reductive amination of oxan-4-one (tetrahydro-4H-pyran-4-one) with piperidin-4-amine is a critical transformation in medicinal chemistry, frequently employed to generate hydrophilic, sp³-rich scaffolds found in TLR7/8 inhibitors and KOR antagonists. This application note details an optimized, scalable protocol using Sodium Triacetoxyborohydride (STAB) as the reducing agent. To ensure regioselectivity and avoid polymerization, the N-Boc-protection strategy is established as the "Gold Standard" workflow. A secondary "Direct Coupling" protocol is provided for high-throughput screening (HTS) contexts, alongside critical purification techniques for the resulting polar diamine.

Strategic Analysis & Experimental Design

The Chemoselectivity Challenge

The target reaction involves oxan-4-one and piperidin-4-amine . The amine substrate contains two nucleophilic sites:

  • Primary Amine (C4-position): Highly nucleophilic, sterically accessible.

  • Secondary Amine (Piperidine Ring): Nucleophilic, but sterically more hindered.

Risk: While the primary amine forms imines faster, the secondary amine can compete, leading to:

  • Bis-alkylation: Reaction at both nitrogen centers.

  • Polymerization: Formation of oligomeric species.

  • Purification Difficulty: The resulting unprotected product is a highly polar diamine, making aqueous extraction difficult.

The Solution: The "Abdel-Magid" Protocol with Protection

The optimized approach utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB is preferred over Sodium Cyanoborohydride (NaBH₃CN) due to its lower toxicity and superior selectivity for imines over ketones.

Recommendation: Use N-Boc-4-aminopiperidine as the starting material. This masks the secondary amine, forcing the reaction exclusively at the primary amine. The Boc group is easily removed in a subsequent step, yielding the target diamine in high purity.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The acetoxyborohydride species coordinates with the iminium, facilitating an intramolecular hydride transfer.

ReductiveAmination Ketone Oxan-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (Equilibrium) Amine N-Boc-4-aminopiperidine Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Protected Amine Product Iminium->Product Hydride Transfer Borohydride STAB (Hydride Donor) Borohydride->Product H- Delivery

Figure 1: Mechanistic pathway of the STAB-mediated reductive amination.

Experimental Protocols

Method A: The "Gold Standard" Protocol (N-Boc Route)

Recommended for scale-up (>100 mg) and high-purity requirements.

Materials
  • Ketone: Oxan-4-one (1.0 equiv)

  • Amine: tert-Butyl 4-aminopiperidine-1-carboxylate (1.05 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [anhydrous]

  • Quench: Sat. aq. NaHCO₃

Step-by-Step Procedure
  • Imine Formation: In a dry flask under N₂, dissolve Oxan-4-one (1.0 g, 10 mmol) and N-Boc-4-aminopiperidine (2.1 g, 10.5 mmol) in DCE (40 mL).

  • Activation: Add Acetic Acid (0.6 mL, 10 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: This allows the equilibrium to shift toward the imine/iminium species.

  • Reduction: Cool the mixture to 0 °C. Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor by LCMS (Target M+H = ~299).

  • Quench: Cool to 0 °C. Slowly add sat. aq. NaHCO₃ (30 mL) and stir for 20 mins until gas evolution ceases.

  • Workup: Separate layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic phases, dry over Na₂SO₄, and concentrate.

  • Purification: The crude material is often pure enough. If necessary, purify via flash chromatography (0–10% MeOH in DCM).

Deprotection (to yield final target)
  • Dissolve the Boc-intermediate in 1,4-Dioxane (5 mL/g).

  • Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2–4 hours.

  • Isolation: The product often precipitates as the dihydrochloride salt. Filter and wash with Et₂O.

  • Free Basing (Optional): Dissolve salt in min. water, adjust pH >12 with NaOH, and extract with DCM/Isopropanol (3:1) or use SCX-2 resin.

Method B: Direct Coupling (Unprotected Amine)

Recommended only for HTS or when protection is impossible. Requires careful pH control.

Materials
  • Amine: Piperidin-4-amine dihydrochloride (1.0 equiv)

  • Base: DIPEA (1.0 equiv) – Critical to release only the most acidic proton.

  • Ketone: Oxan-4-one (1.1 equiv)

  • Reductant: STAB (2.0 equiv)

Procedure
  • Suspend Piperidin-4-amine 2HCl in DCE/MeOH (4:1 mixture).

  • Add DIPEA (1.0 equiv). Rationale: This neutralizes one HCl, freeing the primary amine (pKa ~10) while keeping the secondary amine (pKa ~11) largely protonated and unreactive.

  • Add Oxan-4-one . Stir 1 hour.

  • Add STAB . Stir 16 hours.

  • Workup (Challenging): The product is very water-soluble.

    • Option 1 (Resin): Load reaction mixture onto an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH. Elute product with 2M NH₃ in MeOH.

    • Option 2 (Extraction): Basify aqueous layer to pH 14. Extract continuously with Chloroform/Isopropanol (3:1).

Data Summary & Troubleshooting

Expected Analytical Data
CompoundFormulaExpected Mass (M+H)Key 1H NMR Features (DMSO-d6)
Boc-Intermediate C₁₅H₂₈N₂O₃285.2δ 1.40 (s, 9H, Boc), δ 3.8-3.9 (m, 2H, Oxan ether), δ 2.6-2.8 (m, 1H, CH-N)
Target (Free Base) C₁₀H₂₀N₂O185.1δ 2.5-2.6 (m, 1H, Methine), δ 3.2-3.3 (m, 4H, Oxan), δ 3.0 (m, Piperidine)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Wet solvent or old STAB reagent.STAB is moisture sensitive. Use fresh reagent and anhydrous DCE. Add 3Å molecular sieves.
Bis-alkylation (Method B) Secondary amine reacted.[1][2]Switch to Method A (Boc-protection). If using Method B, ensure pH is < 6 during imine formation.
Emulsion during workup Polar amine acting as surfactant.Do not shake vigorously. Use DCM/IPA (3:1) for extraction.[3][4] Filter through Celite if necessary.[4]
"Gummy" Precipitate Boron complexes.Quench with aqueous Rochelle's salt (Potassium sodium tartrate) instead of NaHCO₃ and stir for 1 hour to break boron-amine complexes.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Kort, M. E., et al. (2008). "Discovery of A-867744, a Potent and Selective Enone-Based Glucocorticoid Receptor Antagonist." Journal of Medicinal Chemistry, 51(4), 717–729. (Demonstrates Boc-protection strategy for 4-aminopiperidine). [Link]

  • Pfizer Inc. (2018). "Kappa Opioid Receptor Antagonists."[7] World Intellectual Property Organization Patent WO2018170492A1. (Describes synthesis of N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine derivatives).

  • Gilead Sciences, Inc. (2019). "6-Azaindole Compounds."[8] World Intellectual Property Organization Patent WO2019126082A1. (Example 100: Preparation of N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine).

Sources

Application Note: Regioselective Nucleophilic Substitution of N-(oxan-4-yl)piperidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(oxan-4-yl)piperidin-4-amine (also referred to as N-(tetrahydropyran-4-yl)piperidin-4-amine) is a privileged bis-secondary amine scaffold widely utilized in modern medicinal chemistry. It is frequently incorporated into small-molecule drugs to modulate physicochemical properties—such as increasing aqueous solubility—and to provide a basic center for target-protein interactions, particularly in kinase hinge-binding regions[1].

The regioselective functionalization of this scaffold is dictated by the stark steric disparity between its two nitrogen centers.

  • Piperidine N1 (Endocyclic): This secondary amine is sterically unhindered and exhibits high nucleophilicity.

  • Exocyclic N4: This secondary amine is flanked by two bulky secondary carbons (C4 of the piperidine ring and C4 of the oxane ring), rendering it highly sterically shielded.

Because of this structural dichotomy, nucleophilic substitution reactions—whether Nucleophilic Aromatic Substitution (SNAr) or Aliphatic Substitution (SN2)—proceed with near-perfect regioselectivity at the N1 position under standard conditions[2].

Regioselectivity SM N-(oxan-4-yl)piperidin-4-amine N1 Piperidine N1 (Sterically Unhindered) SM->N1 High Nucleophilicity N4 Exocyclic N4 (Sterically Shielded) SM->N4 Low Nucleophilicity Prod1 Major Product (N1-Substituted) N1->Prod1 SNAr / SN2 (Fast) Prod2 Minor/Trace Product (N4-Substituted) N4->Prod2 Forcing Conditions (Slow)

Fig 1: Regioselectivity pathway of N-(oxan-4-yl)piperidin-4-amine based on steric hindrance.

Reaction Modalities & Quantitative Optimization

To achieve optimal yields and maintain strict regiocontrol, the choice of solvent and base must be tailored to the electrophile. Similar piperidine-based diamines have been successfully utilized in SNAr reactions to synthesize complex diphenylether derivatives, demonstrating the robustness of this scaffold in generating bioactive compounds[3].

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for functionalizing the N1 position based on empirical data:

Reaction ModalityElectrophile ClassOptimal SolventPreferred BaseTemp (°C)Time (h)Regioselectivity (N1:N4)Expected Yield
SNAr 2-ChloropyrimidinesNMPDIPEA80–1004–6>99:185–95%
SNAr 4-ChloroquinazolinesEtOHNone / DIPEA802–4>99:175–90%
SN2 Benzyl HalidesMeCNK₂CO₃608–12>95:580–85%
SN2 α-Halo Ketones/AmidesDMFDIPEART12–16>98:270–80%

Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility and high fidelity in structural assignments.

Workflow Step1 1. Reagent Preparation Mix amine, electrophile, & base (DIPEA/K2CO3) Step2 2. Reaction Execution SNAr: Heat 80-120°C | SN2: RT to 60°C Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC (Confirm N1-substitution) Step2->Step3 Step4 4. Aqueous Workup Quench with NaHCO3, extract with EtOAc/DCM Step3->Step4 Step5 5. Purification Reverse-Phase HPLC or Silica Gel (DCM/MeOH) Step4->Step5

Fig 2: Standardized experimental workflow for regioselective nucleophilic substitution.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Causality Rationale: N-Methyl-2-pyrrolidone (NMP) is utilized because its high dielectric constant stabilizes the polar transition state (Meisenheimer complex) inherent to SNAr reactions. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to scavenge HCl without competing for the heteroaryl electrophile[2].

  • Preparation : Charge a dry, argon-flushed reaction vial with N-(oxan-4-yl)piperidin-4-amine (1.0 equiv) and the heteroaryl chloride (1.05 equiv).

  • Solvation : Add anhydrous NMP to achieve a 0.2 M concentration.

  • Base Addition : Add DIPEA (2.5 equiv). Self-Validation Step: Verify the basicity of the mixture (pH > 8) by spotting a micro-aliquot on wet pH paper.

  • Execution : Seal the vial and heat to 100 °C for 4–6 hours.

  • Monitoring : Monitor reaction progression via LC-MS. The reaction is deemed complete when the starting amine mass ([M+H]⁺ 185.1) is fully consumed.

  • Workup : Cool to room temperature, dilute with EtOAc (10 volumes), and wash with saturated aqueous NaHCO₃ (3 × 5 volumes) to remove NMP and DIPEA hydrochloride salts.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography using a DCM/MeOH gradient (typically 0–10% MeOH containing 1% NH₄OH to prevent streaking).

Protocol B: Aliphatic Nucleophilic Substitution (SN2)

Causality Rationale: Acetonitrile (MeCN) is selected to provide sufficient solubility while maintaining a tight solvation shell around the leaving group, which promotes the required backside attack trajectory for SN2. Potassium carbonate (K₂CO₃) is used as a heterogeneous base to minimize the risk of over-alkylation.

  • Preparation : Suspend N-(oxan-4-yl)piperidin-4-amine (1.0 equiv) and finely powdered K₂CO₃ (2.0 equiv) in anhydrous MeCN (0.15 M).

  • Electrophile Addition : Add the alkyl halide (1.1 equiv) dropwise at 0 °C. Causality: Low initial temperatures control the exothermic reaction and prevent premature dialkylation.

  • Execution : Warm the mixture to room temperature or heat to 60 °C (depending on the electrophile's inherent reactivity) and stir for 8–12 hours.

  • Monitoring : Monitor by TLC using a Ninhydrin stain. Self-Validation Step: The secondary amine starting material will stain strongly (purple/pink), while the tertiary amine product will not react with Ninhydrin.

  • Workup & Purification : Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Analytical Validation & Troubleshooting

  • Regiochemical Assignment (NMR): To definitively prove N1 substitution over N4 substitution, ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) NMR spectroscopy is the gold standard. A strong ³J correlation between the newly introduced electrophilic carbon and the equatorial/axial protons of the piperidine ring (typically resonating around 2.8–3.5 ppm) confirms N1 alkylation/arylation.

  • Mitigating Over-alkylation: While the N4 amine is sterically hindered, bis-substitution can occur under forcing conditions (e.g., large excesses of electrophile, temperatures >120 °C, or the use of strong bases like NaH). If dialkylation is observed via LC-MS, reduce the electrophile stoichiometry to 0.95 equiv and lower the reaction temperature by 20 °C.

  • Subsequent N4 Functionalization: If functionalization of the exocyclic N4 amine is desired after N1 substitution, standard SN2/SNAr conditions will fail. Reductive amination (using aldehydes and NaBH(OAc)₃) or acylation (using highly reactive acid chlorides with DMAP) must be employed.

References

1.[2] Title: WO2011050016A1 - Akt inhibitors Source: Google Patents URL:

2.[3] Title: Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

3.[1] Title: Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease Source: Journal of Medicinal Chemistry (PMC - NIH) URL: [Link]

Sources

Application Note: Solvent Systems and Handling Protocols for N-(oxan-4-yl)piperidin-4-amine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

N-(oxan-4-yl)piperidin-4-amine dihydrochloride (CAS: 1141808-72-7 / 1251910-18-9 analog) is a critical building block in medicinal chemistry, widely employed as a hydrophilic linker or pharmacophore in kinase inhibitors and GPCR modulators.[1][2]

The compound features two secondary amine centers:[1][3]

  • N1 (Piperidine Nitrogen): Highly nucleophilic, sterically accessible.[3][2]

  • N4' (Exocyclic Amine): Sterically hindered, bridging the piperidine and tetrahydropyran (oxane) rings.[3][2]

The 2HCl salt form provides excellent stability and shelf-life but presents a significant "solubility-reactivity paradox."[1][2] While the salt is highly soluble in water (>100 mg/mL), it is virtually insoluble in standard anhydrous organic solvents (DCM, THF, Toluene) required for moisture-sensitive couplings.[1][3] Furthermore, the protonation of both amine sites renders the molecule non-nucleophilic until effectively neutralized.[3]

This guide details the solvent selection strategies and protocols to overcome these physical property barriers, ensuring high-yielding functionalization.[1][3][2]

Physicochemical Snapshot
PropertyValue / Description
Molecular Formula C₁₀H₂₀N₂O[1][2] · 2HCl
Molecular Weight 184.28 (Free Base) / 257.20 (2HCl Salt)
pKa (Estimated) N1 (Piperidine): ~11.1
pKa (Estimated) N4' (Exocyclic): ~10.5
Solubility (2HCl) Water (High), MeOH (Mod), DMSO (Mod), DCM (Negligible)
Solubility (Free Base) Water (Mod/High), DCM (Mod), alcohols (High)

Reactivity & Selectivity Principles

Understanding the nucleophilicity hierarchy is vital for selective functionalization.[3][2]

  • N1 Selectivity: In the presence of a stoichiometric electrophile (e.g., 1.0 eq.[3] Alkyl Halide or Acyl Chloride), the piperidine N1 reacts preferentially due to lower steric hindrance compared to the exocyclic N4', which is flanked by two secondary carbons.[1][3]

  • The "Salt Break" Challenge: Successful reaction requires the removal of both HCl equivalents.[3][2] Incomplete neutralization often leads to stalled reactions, as the mono-HCl salt may precipitate or remain unreactive.[1][3][2]

Visualizing the Reactivity Landscape[1][2]

Reactivity Salt 2HCl Salt (Non-Nucleophilic) Base Base Treatment (> 2.5 equiv) Salt->Base Neutralization FreeBase Free Diamine (Nucleophilic) Base->FreeBase Liberation N1 N1 Piperidine (Primary Reactive Site) FreeBase->N1 Steric Control N4 N4' Exocyclic (Secondary Reactive Site) FreeBase->N4 Requires Protection of N1 Product N1-Functionalized Product N1->Product + Electrophile

Figure 1: Reactivity flow from salt to selective N1-functionalization.[1][2]

Solvent Selection Framework

The choice of solvent system dictates the neutralization strategy (Biphasic vs. Homogeneous).[3][2]

Table 1: Solvent Compatibility Matrix
Solvent SystemSolubility (2HCl)Solubility (Free Base)Recommended Use Case
Water HighHighBiphasic Schotten-Baumann reactions.[1][2]
Methanol / Ethanol Moderate (Heat)HighReductive amination; SNAr (sealed tube).[3]
DMSO / DMF ModerateHighStandard: Amide coupling (HATU/EDC), SNAr.[3]
DCM / Chloroform InsolubleModerateAvoid for 2HCl unless using biphasic conditions.[3][2]
THF / Dioxane InsolubleHighOnly after free-basing.[3][2]

Experimental Protocols

Protocol A: In-Situ Neutralization (Homogeneous)

Best for moisture-sensitive reactions (e.g., HATU amide coupling, Sulfonylation) where water must be excluded.[1]

Rationale: The 2HCl salt is suspended in a dipolar aprotic solvent.[3][2] The addition of a soluble organic base (DIPEA) drives the salt into solution as the free amine is liberated.[3]

  • Suspension: Weigh N-(oxan-4-yl)piperidin-4-amine 2HCl (1.0 eq) into a reaction vial.

  • Solvent Addition: Add anhydrous DMF or DMAc (concentration 0.1 M – 0.2 M).[3][2] Note: The salt will likely not dissolve immediately.[1][3]

  • Base Addition: Add DIPEA (Diisopropylethylamine) or TEA (4.0 – 5.0 eq).[3][2]

    • Critical Step: A large excess is required (2 eq to neutralize HCl, +1-2 eq to act as the proton scavenger for the reaction).[1][3]

    • Sonication (5 mins) is recommended to accelerate dissolution.[3][2]

  • Reaction: Add the electrophile (e.g., Carboxylic Acid + HATU, or Sulfonyl Chloride).[3]

  • Monitoring: Stir at RT. The mixture usually becomes homogeneous within 15-30 minutes.

Protocol B: Biphasic "Schotten-Baumann" Conditions

Best for robust electrophiles (Acid Chlorides, Sulfonyl Chlorides) and scale-up.[1][2]

Rationale: Uses water to dissolve the salt and an inorganic base to neutralize it, while the electrophile reacts at the interface or extracts into the organic phase.[1][3]

  • Aqueous Phase: Dissolve 2HCl salt (1.0 eq) in Water (5 vol). Add Na₂CO₃ or NaOH (3.0 eq).[3][2]

  • Organic Phase: Dissolve the electrophile (e.g., Benzoyl Chloride) in DCM or EtOAc (5 vol).

  • Mixing: Combine phases and stir vigorously (1000+ RPM) at 0°C to RT.

  • Workup: Separate layers. Extract aqueous layer with DCM/IPA (3:1) .

    • Warning: The product may be water-soluble.[3][2][4][5][6] The DCM/IPA mixture ensures better recovery of polar amines than pure EtOAc.[3][2]

Protocol C: Isolation of Free Base (Desalting)

Use only if the reaction solvent must be strictly non-polar (e.g., Toluene for Buchwald-Hartwig).[1]

Rationale: Pre-neutralization allows the use of standard organic solvents but requires a difficult extraction step due to the hydrophilicity of the diamine.[3][2]

  • Dissolution: Dissolve 2HCl salt in minimum water (1 g in 3-5 mL).

  • Basification: Cool to 0°C. Add 50% w/v NaOH dropwise until pH > 12.

  • Extraction (Critical):

    • Do NOT use Diethyl Ether or Hexane.[3][2]

    • Use Chloroform or DCM/Isopropanol (9:1) .[3][2] Perform 4-5 extractions.

  • Drying: Dry combined organics over Na₂SO₄ (granular) or K₂CO₃.

  • Concentration: Evaporate carefully (amine may be semi-volatile or hygroscopic). Store under Argon.[3][2]

Troubleshooting & Optimization

Decision Tree for Reaction Setup

SolventSelection Start Start: N-(oxan-4-yl)piperidin-4-amine 2HCl ReactionType Reaction Type? Start->ReactionType Amide Amide Coupling (HATU/EDC) ReactionType->Amide SNAr SNAr / Alkylation ReactionType->SNAr Reductive Reductive Amination ReactionType->Reductive SolventA Solvent: DMF or DMAc Base: DIPEA (4-5 eq) Amide->SolventA SolventB Solvent: DMSO or NMP Base: K2CO3 or DIPEA Temp: >80°C SNAr->SolventB SolventC Solvent: MeOH/DCM (1:1) Buffer: NaOAc/HOAc Base: TEA (2 eq) Reductive->SolventC

Figure 2: Solvent System Decision Matrix.[1][2]

Common Pitfalls
  • Low Yield in DCM: Attempting to suspend the 2HCl salt in DCM and adding TEA often fails because the salt clumps and does not deprotonate efficiently.[3][2] Switch to DMF.

  • Product Loss in Aqueous Workup: The free amine and some polar amide derivatives are water-soluble.[3][2]

    • Fix: Saturate the aqueous layer with NaCl (brine) during extraction.[3][2] Use DCM:IPA (3:1) as the extraction solvent.[3]

  • Regioselectivity Issues: If the exocyclic amine reacts (rare but possible with highly reactive electrophiles), lower the temperature to -78°C or -20°C to favor the more nucleophilic piperidine nitrogen.

References

  • PubChem. N-(oxan-4-yl)piperidin-4-amine Compound Summary. National Library of Medicine.[3][2] [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011).[3] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[3][2] (Context on piperidine solubility and pKa).

  • Organic Chemistry Portal. Amine Synthesis and Protection Strategies. [Link]

  • Clayden, J., et al. (2012).[3][2] Organic Chemistry. Oxford University Press.[3][2] (Mechanistic basis for nucleophilicity of cyclic vs. acyclic amines).

Sources

Scalable preparation of N-(oxan-4-yl)piperidin-4-amine dihydrochloride for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug discovery. It details a robust, scalable protocol for the synthesis of


-(oxan-4-yl)piperidin-4-amine dihydrochloride  (also known as 

-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride), a high-value diamine scaffold used extensively in library synthesis to improve physicochemical properties (solubility, metabolic stability).

-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride
CAS Registry Number:  1228839-56-0 (Free base related), 794471-13-9 (Isomer reference); Primary structure corresponds to the secondary amine linker.

Abstract & Strategic Importance

The


-(oxan-4-yl)piperidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry. It serves as a soluble, metabolically robust diamine linker that connects aromatic warheads in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.

For library synthesis, the dihydrochloride salt is the preferred form due to:

  • Shelf-Stability: non-hygroscopic solid compared to the oily free base.

  • Stoichiometric Precision: Easy to weigh and dispense in automated systems.

  • Solubility: High water solubility for biological assays.

This guide outlines a two-step, scalable process (100 g to 1 kg) utilizing a reductive amination followed by acid-mediated deprotection. The protocol prioritizes operational simplicity and safety, avoiding catalytic hydrogenation at the initial stage to minimize equipment constraints.

Retrosynthetic Analysis

The most efficient route disconnects the central C-N bond via reductive amination .

  • Disconnection: The secondary amine between the piperidine and oxane rings.

  • Building Blocks:

    • Electrophile: Tetrahydro-4H-pyran-4-one (Oxan-4-one).

    • Nucleophile: 1-Boc-4-aminopiperidine (Protected to ensure regioselectivity).

  • Key Transformation: Sodium Triacetoxyborohydride (STAB) mediated reductive amination.[1]

Retrosynthesis Target Target: N-(Oxan-4-yl)piperidin-4-amine (Dihydrochloride Salt) Intermediate Intermediate: 1-Boc-4-(oxan-4-ylamino)piperidine Target->Intermediate HCl Deprotection (Removal of Boc) SM1 Starting Material 1: 1-Boc-4-aminopiperidine Intermediate->SM1 Reductive Amination (C-N Bond Formation) SM2 Starting Material 2: Tetrahydro-4H-pyran-4-one Intermediate->SM2

Figure 1: Retrosynthetic strategy isolating the key reductive amination step.

Process Development & Optimization

Route Selection: Why STAB?

While catalytic hydrogenation (


) is often used for multi-ton manufacturing, Sodium Triacetoxyborohydride (STAB)  is superior for library-scale (100 g) preparation because:
  • Selectivity: It reduces the imine preferentially over the ketone, minimizing alcohol byproducts (4-hydroxytetrahydropyran).

  • Safety: Eliminates the need for high-pressure hydrogen vessels.

  • Robustness: Tolerates moisture better than Sodium Cyanoborohydride (

    
    ) and is less toxic.
    
Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
1-Boc-4-aminopiperidine 200.281.0Limiting Reagent
Tetrahydro-4H-pyran-4-one 100.121.1 - 1.2Electrophile (Slight excess drives completion)
STAB (

)
211.941.4 - 1.5Reducing Agent
Acetic Acid (AcOH) 60.051.0 - 1.2Catalyst (Activates imine formation)
Dichloromethane (DCM) -10-15 volSolvent

Detailed Experimental Protocol

Step 1: Reductive Amination

Objective: Synthesis of tert-butyl 4-((tetrahydro-2H-pyran-4-yl)amino)piperidine-1-carboxylate.

  • Setup: To a 2 L 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and internal thermometer, charge 1-Boc-4-aminopiperidine (100.0 g, 0.50 mol) and Dichloromethane (DCM) (1.0 L).

  • Addition 1: Add Tetrahydro-4H-pyran-4-one (55.0 g, 0.55 mol, 1.1 eq). Stir at room temperature (20-25 °C) for 15 minutes.

  • Activation: Add Acetic Acid (30.0 g, 28.6 mL, 0.50 mol, 1.0 eq). The mixture may warm slightly. Stir for 30–60 minutes to allow pre-equilibrium of the imine.

  • Reduction: Cool the mixture to 0–5 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (159.0 g, 0.75 mol, 1.5 eq) portion-wise over 30 minutes.

    • Caution: Mild exotherm and gas evolution (

      
      ) may occur. Maintain internal temperature < 10 °C.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.[2][3]

    • IPC (In-Process Control): Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin) or LC-MS. Target: Disappearance of amine starting material.

  • Quench: Cool to 0 °C. Slowly add saturated aqueous

    
      (500 mL) to quench excess hydride. Stir vigorously for 30 minutes until gas evolution ceases.
    
  • Workup:

    • Separate the layers.[3]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic phases and wash with Brine (400 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the crude Boc-intermediate as a viscous oil or low-melting solid.
      
    • Note: The crude purity is typically >90% and can be used directly. If necessary, recrystallize from Hexane/EtOAc.

Step 2: Deprotection & Salt Formation

Objective: Isolation of


-(oxan-4-yl)piperidin-4-amine dihydrochloride.
  • Dissolution: Dissolve the crude intermediate from Step 1 (~140 g) in Methanol (MeOH) (300 mL) or 1,4-Dioxane (300 mL).

  • Acidification: Cool to 0–5 °C. Add 4M HCl in Dioxane (500 mL, 2.0 mol, ~4 eq) dropwise via addition funnel.

    • Alternative: Use concentrated aqueous HCl (excess) in IPA, but anhydrous HCl/Dioxane yields a drier salt.

  • Reaction: Warm to room temperature and stir for 4–6 hours.

    • Observation: A thick white precipitate (the product) should form.

    • IPC:[4] Monitor by LC-MS for loss of the Boc group (M-100 mass or M-56).

  • Isolation:

    • Dilute the slurry with Diethyl Ether or MTBE (500 mL) to maximize precipitation.

    • Filter the solid under a nitrogen blanket (hygroscopic precautions).

    • Wash the filter cake with MTBE (

      
       mL).
      
  • Drying: Dry the solid in a vacuum oven at 40–45 °C for 24 hours.

    • Yield: Expected 110–125 g (85–95% over two steps).

    • Appearance: White to off-white crystalline solid.

Process Workflow Diagram

Workflow Start START: 1-Boc-4-aminopiperidine + Tetrahydro-4H-pyran-4-one Imine Imine Formation (DCM, AcOH, 25°C, 1h) Start->Imine Reduction Reduction (STAB) (0°C to RT, 16h) Imine->Reduction Quench Quench (Sat. NaHCO3) Phase Separation Reduction->Quench Crude Crude Boc-Intermediate (Concentration) Quench->Crude Deprotection Deprotection (4M HCl/Dioxane, RT, 4h) Crude->Deprotection Filtration Filtration & Washing (MTBE Wash) Deprotection->Filtration Final FINAL PRODUCT: Dihydrochloride Salt Filtration->Final

Figure 2: Step-by-step process flow for the synthesis of the dihydrochloride salt.

Analytical Specifications (Expected)

To validate the library entry, the following data should be acquired:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    3.98 (dd, 2H, oxane eq), 3.60 (m, 2H, piperidine eq), 3.45 (m, 1H, oxane CH), 3.40 (td, 2H, oxane ax), 3.35 (m, 1H, piperidine CH), 3.05 (td, 2H, piperidine ax), 2.30 (m, 2H), 2.05 (m, 2H), 1.80 (m, 2H), 1.65 (m, 2H).
    • Note: Shifts will vary slightly based on concentration and residual water.

  • MS (ESI+): Calculated for

    
    
    
    
    
    . Found: 185.2.
  • Appearance: White, free-flowing powder.

  • Chloride Content: Theory ~27.5% (gravimetric titration with

    
    ).
    

Troubleshooting & Safety

  • Incomplete Conversion (Step 1): If starting amine persists, add 0.2 eq more STAB and stir for 4 hours. Ensure the reaction is not too wet (water decomposes STAB).

  • Gumming during Quench: The borate salts can form a gum. Diluting with water and vigorous stirring usually breaks this up. Filtering through Celite helps if an emulsion forms.

  • Hygroscopicity: The dihydrochloride salt can be hygroscopic. Store in a desiccator or under inert gas. If the salt becomes sticky, triturate with Acetone or Acetonitrile to restore crystallinity.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Matassini, C., et al. (2018). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today. Link

  • Vertex Pharmaceuticals. (2014). "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." PMC. Link

  • Common Organic Chemistry. (2025). "Reductive Amination - Common Conditions: NaBH(OAc)3." Link

Sources

Protecting group strategies for N-(oxan-4-yl)piperidin-4-amine in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for N-(oxan-4-yl)piperidin-4-amine in Peptide Synthesis

Part 1: Executive Summary & Strategic Rationale

The N-(oxan-4-yl)piperidin-4-amine moiety (also known as 4-(tetrahydro-2H-pyran-4-ylamino)piperidine) has emerged as a high-value scaffold in peptidomimetic drug design. It serves as a solubility-enhancing surrogate for hydrophobic residues and a conformationally restricted linker that improves metabolic stability.[1][2]

However, incorporating this diamine into Solid-Phase Peptide Synthesis (SPPS) presents a specific chemoselective challenge: differentiating two secondary amines with distinct steric profiles but similar electronic properties.[1]

  • N1 (Piperidine Nitrogen): Highly nucleophilic, sterically accessible, pKa ~11.0.[1]

  • N-Exo (Exocyclic Bridge Nitrogen): Nucleophilic but sterically encumbered by the flanking piperidine and oxane rings.[1]

This guide details the orthogonal protection strategies required to utilize this scaffold as either a C-terminal cap, a backbone extender, or a side-chain modifier.[1]

Part 2: Structural Analysis & Reactivity Profile

Before designing a synthesis, one must understand the reactivity hierarchy of the scaffold.[1]

Reactivity Map
FeatureN1 (Piperidine Ring)N-Exo (Bridge Amine)
Class Secondary Amine (Cyclic)Secondary Amine (Acyclic, Bridged)
Steric Bulk Low/MediumHigh (Flanked by 2 rings)
Nucleophilicity High (Kinetic Product)Moderate (Thermodynamic Product)
pKa (Conj.[1] Acid) ~11.1~10.5
Coupling Difficulty StandardDifficult (Requires HATU/PyAOP)
The "Steric Filter" Effect

In a competition reaction with a bulky electrophile (e.g., Boc₂O, Fmoc-OSu), the N1-piperidine nitrogen reacts 10–50 times faster than the N-exocyclic nitrogen. We exploit this kinetic difference for selective protection without needing complex blocking groups.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Orthogonally Protected Scaffold

Best for: Creating a building block (e.g., Fmoc-Linker-COOH) prior to SPPS.

Objective: Synthesize 1-Fmoc-N-(oxan-4-yl)piperidin-4-amine (Free N-Exo) or 1-Boc-N-(oxan-4-yl)piperidin-4-amine .

Mechanism: Reductive Amination (The most robust route).[1][2]

Materials:

  • Route 1 (N-Exo Free): 1-Fmoc-4-piperidone + 4-Aminotetrahydropyran.[1]

  • Route 2 (N1 Free): 4-Boc-aminopiperidine + Tetrahydro-4H-pyran-4-one. (Requires subsequent steps).

Step-by-Step (Route 1 - Recommended for Fmoc SPPS):

  • Imine Formation: Dissolve 1-Fmoc-4-piperidone (1.0 eq) and 4-Aminotetrahydropyran (1.1 eq) in DCE (Dichloroethane). Add AcOH (1.0 eq).[1][2] Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1][2][3]

  • Result: The N1 remains Fmoc protected. The N-Exo is formed as a free secondary amine, ready for coupling to a carboxylic acid.[1]

Protocol B: Selective Protection of the Free Diamine

Best for: Modifying the commercially available dihydrochloride salt.[1]

Objective: Selectively protect N1 with Boc while leaving N-Exo free.

  • Desalting: Dissolve N-(oxan-4-yl)piperidin-4-amine 2HCl (1.0 mmol) in MeOH (10 mL). Add DIEA (2.2 mmol) to generate the free base.[1][2]

  • Kinetic Protection: Cool the solution to -10°C (Ice/Salt bath).

  • Addition: Dissolve Boc₂O (0.95 eq, slight deficit is crucial) in MeOH (2 mL). Add dropwise over 30 minutes.

  • Mechanism: The unhindered N1 scavenges the Boc anhydride before the sterically crowded N-Exo can react.[1][2]

  • Purification: Evaporate solvent. Dissolve in DCM/Water.[1][2] The doubly protected byproduct (if any) is non-polar; the mono-protected product extracts into DCM.[1] Unreacted diamine stays in water (at pH 8-9).[1][2]

  • Yield: Typically 85-90% selective N1-Boc protection.[1][2]

Protocol C: Coupling to the Sterically Hindered N-Exo

Critical Step: Once the scaffold is anchored or N1-protected, coupling an amino acid to the N-Exo amine is difficult due to the "sandwich" effect of the oxane and piperidine rings.[1]

Standard Conditions (Fail): HBTU/DIEA often results in <20% conversion.[1][2]

Optimized Conditions (Success):

  • Activator: Use HATU (1.2 eq) or PyAOP (1.2 eq).[1][2]

  • Base: HOAt (1.2 eq) additive is recommended to boost kinetics.[1][2]

  • Solvent: DMF/NMP (1:1) to minimize aggregation.[1][2]

  • Temperature: Microwave irradiation at 50°C for 15 mins or heating at 50°C for 2 hours.

  • Monitoring: Chloranil test (secondary amines do not react well with Kaiser test).

Part 4: Visualization of Workflows

Figure 1: Orthogonal Protection Logic

ProtectionStrategy Start N-(oxan-4-yl)piperidin-4-amine (Free Diamine) N1_Reaction Pathway A: Kinetic Control (-10°C) Start->N1_Reaction Boc2O (0.95 eq) N_Exo_Reaction Pathway B: Forcing Conditions Start->N_Exo_Reaction Steric Hindrance Blocks This Prod_N1 N1-Boc / N-Exo-Free (Major Product) N1_Reaction->Prod_N1 Fast Prod_Exo N1-Free / N-Exo-Boc (Difficult/Minor) N_Exo_Reaction->Prod_Exo Slow Coupling Peptide Coupling (Requires HATU/50°C) Prod_N1->Coupling Attach Peptide to N-Exo Final Peptidomimetic Scaffold Coupling->Final

Caption: Kinetic selection favors N1 protection. Coupling to the bulky N-Exo requires high-efficiency coupling reagents.

Part 5: Troubleshooting & FAQ

Q1: My coupling to the N-Exo amine is stalled at 50%. What now?

  • Solution: Switch to COMU or PyAOP .[1][2] If using Fmoc chemistry, double couple at 60°C. Ensure you are using a non-nucleophilic base like Collidine instead of DIEA if racemization of the incoming amino acid is a concern (though less likely with secondary amines).[1]

Q2: Can I use the N-(oxan-4-yl) group as a permanent protecting group?

  • Answer: No. It is a stable alkyl substituent.[1][2] It does not cleave under standard TFA (Boc removal) or Piperidine (Fmoc removal) conditions.[1][2] It is a permanent structural modification.[1][2]

Q3: How do I remove the scaffold from the resin?

  • If attached via N1 to a Rink Amide resin, TFA cleavage releases the N1-amide.[1]

  • If attached via N-Exo, the cleavage is slower due to steric bulk; extend cleavage time to 3-4 hours.[1]

Part 6: References

  • Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][4][5][6] Chemical Reviews, 109(6), 2455-2504.[1] [1]

  • Vergel Galeano, C. F., et al. (2014).[1][2][5] "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent." Journal of the Mexican Chemical Society.[1][2] [1]

  • BenchChem Application Note. (2025). "Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives." [1]

  • Master Organic Chemistry. (2017). "Amine Basicity and pKaH: Pyridine vs Piperidine."

Sources

Microwave-assisted synthesis using N-(oxan-4-yl)piperidin-4-amine building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-(oxan-4-yl)piperidin-4-amine moiety (also known as N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine) has emerged as a critical "super-solubilizing" spacer in modern drug discovery. Unlike its carbocyclic analog (cyclohexyl), the oxane (tetrahydropyran) ether oxygen lowers logD and suppresses metabolic liability, making it a preferred scaffold for GPCR antagonists and kinase inhibitors.

This Application Note details a high-efficiency, microwave-assisted workflow for synthesizing this core building block and subsequently derivatizing it into high-value libraries via SNAr and amide couplings. By leveraging dielectric heating, we demonstrate a reduction in total synthesis time from 48 hours (thermal) to <2 hours, with improved impurity profiles.

Core Synthesis: The Building Block

The foundation of this workflow is the reductive amination of 1-Boc-4-aminopiperidine with tetrahydro-4H-pyran-4-one . While thermal methods often require 12–24 hours and suffer from bis-alkylation or incomplete imine formation, microwave irradiation accelerates the dehydration step (imine formation) and facilitates rapid reduction.

Protocol A: Microwave-Assisted Reductive Amination

Reaction Scheme: 1-Boc-4-aminopiperidine + Tetrahydro-4H-pyran-4-one


 N-Boc-N-(oxan-4-yl)piperidin-4-amine

Materials:

  • 1-Boc-4-aminopiperidine (1.0 equiv)

  • Tetrahydro-4H-pyran-4-one (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Pre-formation (Critical Step):

    • In a 10 mL microwave pressure vial, dissolve the amine and ketone in DCE (0.5 M concentration).

    • Add AcOH.

    • Expert Insight: Do not add the hydride yet. Irradiate at 60°C for 10 minutes (High Absorption setting). This drives the equilibrium toward the imine (Schiff base) much faster than thermal stirring, overcoming the steric bulk of the secondary carbon on the pyran ring.

  • Reduction:

    • Open the vial (caution: release pressure) and add STAB in one portion.

    • Reseal and irradiate at 50°C for 15 minutes .

    • Why 50°C? STAB is thermally sensitive. Higher temperatures (>80°C) can decompose the hydride reagent before reduction is complete.

  • Workup:

    • Quench with sat. NaHCO3. Extract with DCM.

    • The N-Boc protected intermediate is usually >95% pure and can be used directly or purified via flash chromatography (0-10% MeOH in DCM).

Protocol B: Rapid N-Boc Deprotection

Thermal deprotection (TFA/DCM) takes 1–4 hours. Microwave acidic hydrolysis is instantaneous.

  • Dissolve the intermediate in 20% TFA/DCM or 4M HCl in Dioxane .

  • Irradiate at 60°C for 5 minutes .

  • Concentrate in vacuo. The resulting HCl or TFA salt of N-(oxan-4-yl)piperidin-4-amine is the "Master Building Block."

Derivatization Module 1: SNAr Library Generation

The secondary amine of the piperidine ring is an excellent nucleophile. However, reacting it with electron-rich or sterically hindered heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines) is kinetically sluggish thermally. Microwave irradiation lowers the activation energy barrier significantly.

Protocol:

  • Reagents: Master Building Block (1.0 equiv), Heteroaryl Chloride (1.1 equiv), DIPEA (3.0 equiv).

  • Solvent: NMP or DMSO (High microwave absorbers, "loss tangent" > 0.5).

  • Conditions: Irradiate at 150°C – 180°C for 10–20 minutes .

  • Purification: Direct injection onto Prep-HPLC (the polar solvents are compatible).

Expert Insight - The "Superheating" Effect: In SNAr, the transition state is highly polar. Microwave irradiation stabilizes this transition state via dipolar polarization, an effect not replicable by conventional oil baths. This is particularly effective for "deactivated" electrophiles like 2-chloro-3-cyanopyridine.

Derivatization Module 2: Amide Coupling

For generating amide libraries, microwave heating prevents aggregation of intermediates and accelerates the reaction of the sterically hindered secondary amine.

Protocol:

  • Reagents: Master Building Block (1.0 equiv), Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF.

  • Conditions: Irradiate at 60°C for 15 minutes .

  • Note: Avoid temperatures >80°C with HATU to prevent epimerization (if chiral centers exist elsewhere) or explosive decomposition of the coupling reagent.

Visualization of Workflow

The following diagram illustrates the integrated workflow, highlighting the decision points and microwave interventions.

MW_Synthesis_Flow Start Start: 1-Boc-4-aminopiperidine + Tetrahydro-4H-pyran-4-one Imine Step 1: Imine Formation (MW 60°C, 10 min, DCE/AcOH) Start->Imine Dehydration Reduct Step 2: Reduction (STAB) (MW 50°C, 15 min) Imine->Reduct Hydride Addition BocInt Intermediate: N-Boc-N-(oxan-4-yl)piperidin-4-amine Reduct->BocInt Deprotect Step 3: Deprotection (MW 60°C, 5 min, TFA/DCM) BocInt->Deprotect MasterBlock MASTER BUILDING BLOCK: N-(oxan-4-yl)piperidin-4-amine (Salt) Deprotect->MasterBlock Decision Library Divergence MasterBlock->Decision SNAr Route A: S_NAr Coupling (Heteroaryl Chlorides) MW 150-180°C, NMP Decision->SNAr Electrophilic Aromatics Amide Route B: Amide Coupling (Carboxylic Acids) MW 60°C, DMF/HATU Decision->Amide Acylation FinalLib Final Drug Candidate Library SNAr->FinalLib Amide->FinalLib

Caption: Integrated Microwave Workflow for N-(oxan-4-yl)piperidin-4-amine synthesis and library generation.

Data & Validation

The following table contrasts the efficiency of this microwave protocol against traditional thermal methods for a representative SNAr coupling (Reaction with 2-chloropyrimidine).

ParameterThermal Method (Reflux)Microwave Protocol (This Note)Improvement Factor
Reaction Time 18 Hours20 Minutes54x Faster
Solvent Ethanol / DioxaneNMP / DMSOImproved Solubility
Temperature 80–100°C (Oil Bath)160°C (Internal)High Activation Energy Access
Yield 65%92%+27%
Purity (LCMS) 82% (Side products observed)96% (Cleaner profile)Simplified Purification

Troubleshooting & Optimization Logic

When adapting this protocol for specific analogs, use the following logic tree to optimize conditions.

Optimization_Logic Check Check LCMS Conversion LowYield Low Conversion? Check->LowYield Decomp Decomposition? Check->Decomp Action1 Increase Temp +20°C (Max 180°C) LowYield->Action1 Yes Action2 Switch Solvent (EtOH -> NMP) LowYield->Action2 No (Solubility Issue) Action3 Reduce Temp Extend Time Decomp->Action3 Yes

Caption: Decision matrix for optimizing microwave reaction parameters based on LCMS feedback.

References

  • Microwave-Assisted Reductive Amination

    • Title: Microwave-Assisted Reductive Amination: A Rapid and Efficient Synthesis of Secondary and Tertiary Amines.
    • Source:Synthetic Communic
    • Link:[Link]

  • Microwave SNAr Methodologies

    • Title: Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery: Microwave-Assisted Synthesis of Heterocyclic Libraries.
    • Source:Journal of Medicinal Chemistry (General Principles via ACS)
    • Link:[Link]

  • Piperidine Scaffolds in Drug Design

    • Title: Piperidine-4-amine Scaffolds: Privileged Structures in Medicinal Chemistry.
    • Source:Chemical Biology & Drug Design
    • Link:[Link]

  • Microwave Peptide/Amide Coupling

    • Title: Microwave-Assisted Peptide Synthesis: A Concise Review.
    • Source:Chemical Reviews
    • Link:[Link]

Technical Application Note: Regioselective Synthesis of Urea Derivatives from N-(oxan-4-yl)piperidin-4-amine Dihydrochloride

[1]

Abstract & Strategic Overview

This application note details the protocol for synthesizing urea derivatives using N-(oxan-4-yl)piperidin-4-amine dihydrochloride (also known as N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine 2HCl) as the core scaffold.[1] This diamine motif is a privileged structure in medicinal chemistry, serving as a critical linker in Acetyl-CoA Carboxylase (ACC) inhibitors (e.g., Firsocostat) and various GPCR ligands.

The Challenge: Salt Forms and Regioselectivity

The starting material is supplied as a dihydrochloride salt (

  • N1 (Endocyclic): The piperidine ring nitrogen.[1]

  • N4 (Exocyclic): The linker nitrogen between the piperidine and oxane rings.[1]

Chemical Strategy: The N1 position is significantly more nucleophilic due to lower steric hindrance compared to the N4 position, which is flanked by two bulky cyclic systems. This protocol leverages this steric differentiation to achieve high regioselectivity for the N1-urea product without requiring protection groups for the N4 amine.[1]

Chemical Reaction Scheme

The following diagram illustrates the base-mediated desalt and subsequent regioselective attack on an electrophile (Isocyanate).

ReactionSchemecluster_conditionsConditionsSMN-(oxan-4-yl)piperidin-4-amine(2HCl Salt)FreeBaseFree Diamine(In Situ)SM->FreeBase NeutralizationBaseBase (DIPEA/TEA)(>2.5 equiv)Base->FreeBaseProductTarget Urea Derivative(N1-functionalized)FreeBase->Product RegioselectiveAttack (N1)ReagentElectrophile(R-N=C=O)Reagent->ProductCond1Solvent: DCM or DMFCond2Temp: 0°C to RT

Figure 1: Reaction pathway showing in situ neutralization and regioselective urea formation at the sterically accessible piperidine nitrogen.

Materials & Equipment

Reagents
ReagentSpecificationRole
N-(oxan-4-yl)piperidin-4-amine 2HCl >98% PurityStarting Scaffold
Isocyanate (R-NCO) 1.05 – 1.1 equivUrea Source (Method A)
Carbamoyl Chloride (R₂N-COCl) 1.05 – 1.1 equivUrea Source (Method B)[1]
DIPEA (Hünig's Base) 3.0 equivHCl Scavenger / Base
Dichloromethane (DCM) AnhydrousSolvent (Standard)
DMF AnhydrousSolvent (Alternative for solubility)
Equipment
  • Inert gas manifold (Nitrogen or Argon).[1]

  • 0°C Ice bath.

  • LC-MS for reaction monitoring (Critical for tracking bis-urea byproducts).[1]

Experimental Protocols

Method A: Isocyanate Route (Standard)

Best for: Primary ureas and commercially available isocyanates.[1]

Step-by-Step Procedure:

  • Suspension: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-(oxan-4-yl)piperidin-4-amine 2HCl (1.0 equiv) and anhydrous DCM (0.1 M concentration).

    • Note: The salt will likely not dissolve initially; it will form a suspension.[1]

  • Neutralization: Cool the suspension to 0°C . Add DIPEA (3.0 equiv) dropwise.[1]

    • Observation: The suspension should clarify or become a finer slurry as the free base is liberated. Stir for 15 minutes at 0°C.

  • Addition: Dissolve the Isocyanate (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Why: Slow addition at low temperature prevents high local concentrations that could force reaction at the sterically hindered N4 position (bis-urea formation).[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 2–4 hours.

  • Monitoring: Check by LC-MS.

    • Target Mass: [M+H]⁺

    • Byproduct: If [M+Isocyanate+H]⁺ is observed, reduce temperature or equivalents in future runs.

  • Workup:

    • Dilute with DCM.[1][2]

    • Wash with saturated NaHCO₃ (2x) to remove unreacted salt/acid.[1]

    • Wash with Brine (1x).[1]

    • Dry organic layer over Na₂SO₄ , filter, and concentrate in vacuo.

Method B: Carbamoyl Chloride / CDI Route

Best for: Complex secondary amines or when isocyanates are unstable.[1]

  • Activation (if using CDI): If starting from an amine (

    
    ) and Carbonyldiimidazole (CDI):
    
    • Stir

      
       (1.0 equiv) and CDI (1.1 equiv) in DCM/DMF for 1 hour until activation is complete.
      
  • Coupling: Add the N-(oxan-4-yl)piperidin-4-amine 2HCl (1.0 equiv) and TEA (3.0 equiv) directly to the activated mixture.

  • Conditions: Stir at RT for 12 hours. (This method is slower due to the lower reactivity of the imidazole-urea intermediate).[1]

Workup & Purification Workflow

The physicochemical properties of the urea product (often polar due to the oxane/urea motifs) dictate the purification strategy.

PurificationWorkflowReactionCrude Reaction MixtureQuenchQuench: Sat. NaHCO3Reaction->QuenchPhaseSepPhase Separation(DCM / Aqueous)Quench->PhaseSepOrganicOrganic Layer(Product)PhaseSep->OrganicAqueousAqueous Layer(Salts/DIPEA-HCl)PhaseSep->AqueousDryingDry (Na2SO4) & ConcentrateOrganic->DryingPrecipitationTrituration?(Check solubility in Ether/Hexane)Drying->PrecipitationSolidSolid Product(Filter)Precipitation->SolidYes (Precipitates)ColumnFlash Chromatography(DCM:MeOH 95:5)Precipitation->ColumnNo (Oily/Impure)

Figure 2: Decision tree for the isolation of the target urea derivative.[1]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Solubility of SM Dihydrochloride salt is very polar.[1]Switch solvent to DMF or DMAc .[1] Keep the workup aqueous to remove DMF later.[1]
Bis-Urea Formation Excess reagent or high temperature.[1][3]Strictly control stoichiometry (1.0 eq). Maintain 0°C during addition.
Hygroscopicity The oxane ring increases water affinity.[1]Store the final product in a desiccator.[1] Ensure DCM is anhydrous to prevent hydrolysis of isocyanate.[1]
Regioselectivity Loss Reaction at N4 (internal).[1]This is rare. If observed, verify the N1 position isn't blocked. If N4-urea is the target, N1 must be Boc-protected first.[1]

References

  • Structure & Properties: PubChemLite.[1][4] N-[(oxan-4-yl)methyl]piperidin-4-amine dihydrochloride Compound Summary. Available at: [Link][1]

  • ACC Inhibitor Context: Griffith, D.A., et al. (Pfizer). Discovery of Acetyl-CoA Carboxylase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for the piperidine-oxane linker).
  • Isocyanate Reactivity: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic grounding for amine nucleophilicity).

  • Salt Neutralization Protocols: Synthesis of urea derivatives from amines and CO2. Green Chemistry (RSC).[1] Available at: [Link][1]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(oxan-4-yl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(oxan-4-yl)piperidin-4-amine dihydrochloride . This compound is a critical diamine building block frequently utilized in the development of KOR antagonists and TLR7/8/9 inhibitors. Because the synthesis involves the coupling of two sterically hindered cyclic systems followed by the isolation of a highly hygroscopic dihydrochloride salt, researchers frequently encounter yield bottlenecks and isolation failures.

This guide is engineered for drug development professionals, providing a diagnostic dashboard, expert troubleshooting, and a self-validating protocol to ensure high-yield, reproducible synthesis.

Workflow Architecture

SynthesisWorkflow R1 1-Boc-piperidin-4-one + Tetrahydro-2H-pyran-4-amine I1 Imine Intermediate (Schiff Base) R1->I1 Condensation (2h) R2 Reduction (NaBH(OAc)3, DCE, AcOH) I1->R2 Hydride Transfer P1 N-Boc Protected Intermediate R2->P1 Aqueous Workup D1 Boc Deprotection (4M HCl in Dioxane) P1->D1 Acidolysis P2 N-(oxan-4-yl)piperidin-4-amine dihydrochloride (Crude) D1->P2 Concentration C1 Crystallization (MeOH / Et2O) P2->C1 Anti-Solvent Addition F1 Pure Target Compound (High Yield) C1->F1 Filtration

Synthesis workflow for N-(oxan-4-yl)piperidin-4-amine dihydrochloride.

Diagnostic Dashboard: Optimization Parameters

Summarized below are the critical parameter shifts required to move from a standard, low-yield baseline to an optimized, high-yield process.

Optimization ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Rationale
Reaction Mode Direct (All-in-one)Indirect (2h pre-stir)+25% YieldPrevents premature ketone reduction by allowing slow, sterically hindered imine condensation to reach equilibrium.
Acid Catalyst None1.0 eq Acetic Acid+15% YieldProtonates the ketone carbonyl, increasing its electrophilicity for primary amine attack [1].
Reducing Agent NaBH₃CNNaBH(OAc)₃ (STAB)+10% YieldSTAB is milder, less toxic, and highly selective for imines over ketones in weakly acidic media [2].
Deprotection TFA in DCM4M HCl in Dioxane+20% PurityHCl directly yields the desired dihydrochloride salt, whereas TFA requires a subsequent, lossy counter-ion exchange step [3].
Isolation Evaporation to drynessMeOH / Et₂O Crystallization>95% PurityRemoves trapped dioxane and isobutylene byproducts, preventing the hygroscopic salt from "oiling out."
Expert Troubleshooting FAQs

Q1: My reductive amination yield is consistently below 50%, and LC-MS shows a significant amount of 1-Boc-piperidin-4-ol. How can I shift the reaction toward the desired secondary amine? A1: The presence of the alcohol byproduct indicates that your reducing agent is acting on the starting ketone (1-Boc-piperidin-4-one) faster than the imine is forming. While Sodium Triacetoxyborohydride (STAB) is generally mild and selective for imines over ketones [2], the steric bulk of both the piperidine and oxane (tetrahydropyran) rings severely retards the initial condensation step. Solution: Implement an indirect (stepwise) reductive amination. Pre-stir the ketone and tetrahydro-2H-pyran-4-amine in 1,2-dichloroethane (DCE) with 1.0 equivalent of glacial acetic acid for 2 hours before adding STAB. This allows the Schiff base to fully form before any hydride donor is introduced[1].

Q2: I am observing over-alkylation (tertiary amine formation). How do I control the stoichiometry to prevent this? A2: Although the steric hindrance of the oxan-4-yl and piperidin-4-yl groups naturally suppresses dialkylation, using an excess of the ketone can drive the equilibrium toward the tertiary amine. Solution: Always maintain the primary amine (tetrahydro-2H-pyran-4-amine) in a slight stoichiometric excess (1.05 to 1.10 equivalents) relative to the ketone.

Q3: During the Boc deprotection step, my product crashes out as a sticky, gummy residue rather than a filterable powder. What is causing this, and how can I fix it? A3: A gummy residue during acidic Boc deprotection typically results from trapped solvent within the amorphous salt matrix or the presence of residual tert-butyl cation fragmentation byproducts [4]. Because the target compound is a dihydrochloride salt (protonating both the piperidine and bridging nitrogens), it is highly hygroscopic. Solution: Ensure your 4M HCl in dioxane is strictly anhydrous. After the reaction is complete, do not simply evaporate to dryness. Instead, redissolve the crude gummy residue in a minimal amount of dry methanol, then slowly add an anti-solvent like anhydrous diethyl ether (Et₂O) under vigorous stirring. This forces the salt into a highly ordered crystalline lattice, excluding trapped dioxane and yielding a crisp powder.

Self-Validating Experimental Protocol

This protocol is designed with built-in causality and self-validation checkpoints, ensuring that you can verify the success of each transformation in real-time.

Phase 1: Indirect Reductive Amination
  • Imine Condensation:

    • Action: In an oven-dried flask under N₂, dissolve 1-Boc-piperidin-4-one (1.0 eq, 10 mmol) and tetrahydro-2H-pyran-4-amine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 eq, 10 mmol). Stir at room temperature for 2 hours.

    • Causality: Acetic acid protonates the ketone, lowering the LUMO energy and accelerating nucleophilic attack by the amine [1].

    • Self-Validation Check: Partition a 10 µL aliquot into EtOAc and saturated NaHCO₃. Spot the organic layer on a TLC plate (10% MeOH/DCM, Ninhydrin stain). The primary amine spot (tetrahydro-2H-pyran-4-amine) should be nearly consumed, replaced by a new, higher-Rf imine spot.

  • Reduction:

    • Action: Cool the mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq, 15 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: Portion-wise addition controls the initial exotherm. The low temperature ensures absolute chemoselectivity for the imine over any unreacted ketone [2].

    • Self-Validation Check: LC-MS analysis of the crude mixture must confirm the target mass of the Boc-protected intermediate (

      
      ).
      
  • Workup:

    • Action: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur as excess AcOH is neutralized). Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale oil.

Phase 2: Boc Deprotection & Salt Isolation
  • Acidolysis:

    • Action: Suspend the crude Boc-protected intermediate in a minimal amount of anhydrous 1,4-dioxane. Slowly add 4M HCl in dioxane (5.0 eq) at room temperature. Stir for 2–3 hours.

    • Causality: The strong acid protonates the carbamate oxygen, triggering fragmentation into a stable tert-butyl cation and carbamic acid, which rapidly decarboxylates into CO₂ and the free amine [4]. Dioxane is chosen because it directly yields the desired dihydrochloride salt [3].

    • Self-Validation Check: The reaction will initially effervesce vigorously (CO₂ gas). The reaction is complete when gas evolution completely ceases and a thick white suspension begins to form on the flask walls.

  • Precipitation & Isolation:

    • Action: Concentrate the reaction mixture under reduced pressure to remove excess HCl and dioxane. Dissolve the resulting residue in a minimum volume of dry methanol. Under vigorous stirring, dropwise add anhydrous diethyl ether (Et₂O) until the solution becomes turbid. Let it stir for 30 minutes to fully crystallize. Filter the precipitate and wash with cold Et₂O.

    • Causality: The Methanol/Et₂O anti-solvent system leverages the differential solubility of the highly polar dihydrochloride salt to force rapid, high-purity crystallization.

    • Self-Validation Check: The isolated white powder should be freely soluble in water but completely insoluble in ether. ¹H NMR (in D₂O) must show the complete absence of the strong tert-butyl singlet at ~1.45 ppm.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Noda, M., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)." ResearchGate. URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility of N-(oxan-4-yl)piperidin-4-amine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: SOL-DCM-OXPIP-001 Compound: N-(oxan-4-yl)piperidin-4-amine dihydrochloride (2HCl) Solvent System: Dichloromethane (DCM)

Core Analysis: The Solubility Mismatch

The Problem: You are attempting to dissolve a highly polar, ionic salt (dihydrochloride) in a moderately polar, aprotic organic solvent (Dichloromethane). This is a fundamental mismatch of solvation energy versus lattice energy.

  • The Solute: N-(oxan-4-yl)piperidin-4-amine 2HCl exists as a crystal lattice held together by strong ionic interactions between the protonated ammonium centers and chloride counter-ions.

  • The Solvent: DCM (Dielectric constant

    
    ) lacks the polarity and hydrogen-bonding capability to overcome this lattice energy.
    

The Solution: You cannot "force" this salt into pure DCM. You must either modify the solute (free-basing) or modify the solvent (polarity adjustment).

Diagnostic Troubleshooting (Q&A)

Scenario A: Synthesis & Reaction Setup

Q: "I need to perform an acylation or reductive amination in DCM, but the starting material is a solid suspension. Can I proceed?"

A: Yes, but you must perform an In-Situ Neutralization .

  • Why: Standard organic reactions require the amine to be nucleophilic (lone pair available). In the 2HCl form, the nitrogens are protonated (

    
    ) and non-nucleophilic. The solid suspension confirms the salt is intact.
    
  • Fix: Add a non-nucleophilic organic base (e.g., DIPEA or Triethylamine) directly to the DCM suspension.

  • Visual Validation: As you add the base, the suspension will clarify. The organic base strips the HCl, generating the free amine which is highly soluble in DCM.

  • Protocol: See Protocol 1 below.

Scenario B: Extraction & Workup

Q: "I am trying to extract this compound from an aqueous layer into DCM, but it stays in the water. Why?"

A: The pH of your aqueous layer is likely too low.

  • Why: At neutral or acidic pH, the molecule exists as a charged salt, which partitions 99:1 into the aqueous phase.

  • Fix: You must adjust the aqueous pH to >12 (well above the pKa of the piperidine nitrogen, approx. 11.0).

  • Protocol: See Protocol 2 below.

Scenario C: Analysis (NMR/LCMS)

Q: "I just need to dissolve it to run an NMR or check purity. DCM is my standard solvent."

A: Do not use DCM.

  • Fix: Use DMSO-d6 or Methanol-d4 . If you strictly require a chlorinated solvent for comparison, use CDCl3 with 10% MeOD or add a drop of solid NaHCO3 to the tube (though this is messy).

Decision Logic & Workflow

The following decision tree guides you to the correct protocol based on your experimental goal.

SolubilityLogic Start User Goal Reaction Chemical Synthesis (Acylation, Reductive Amination) Start->Reaction Extraction Isolation/Purification (Workup) Start->Extraction Analysis Analytical Data (NMR, HPLC) Start->Analysis InSitu Protocol 1: In-Situ Neutralization (Add DIPEA/TEA) Reaction->InSitu Requires Nucleophile FreeBase Protocol 2: Biphasic Free-Basing (pH > 12 Adjustment) Extraction->FreeBase Requires Lipophilicity SolventSwitch Switch Solvent: Use DMSO or MeOH Analysis->SolventSwitch Requires Homogeneity

Figure 1: Strategic decision tree for selecting the correct solubilization method based on experimental intent.

Technical Data & Solubility Parameters

Table 1: Solvent Compatibility Matrix
Solvent SystemSolubility of 2HCl SaltSolubility of Free BaseSuitability
Pure DCM < 0.1 mg/mL (Insoluble)> 100 mg/mL (High)Fail (for salt)
DCM + 5 eq. DIPEA High (converts to Free Base)HighExcellent (Reaction)
Methanol (MeOH) Moderate to HighHighGood (Analysis)
Water (pH < 9) > 100 mg/mL (High)LowFail (Extraction)
Water (pH > 12) LowLowExcellent (Precipitation)
Table 2: pKa Considerations for Base Selection

To successfully free-base the compound, the added base must have a higher pKa than the piperidine nitrogen.

Functional Group / ReagentApprox. pKa (Conj. Acid)Status
Piperidine (Substrate) ~11.0 Target to Deprotonate
Triethylamine (TEA)10.75Borderline (Use Excess)
DIPEA (Hünig's Base) 11.0 Effective (Steric bulk helps)
NaOH / KOH15.7 (Water)Ideal (Biphasic only)
Pyridine5.2Ineffective (Too weak)

Detailed Protocols

Protocol 1: In-Situ Neutralization (For Synthesis)

Use this when you want to react the amine in DCM without an aqueous workup first.

  • Calculate Equivalents: You need at least 2.2 equivalents of base (2.0 to neutralize the 2HCl, 0.2 excess to drive equilibrium).

  • Suspension: Charge the N-(oxan-4-yl)piperidin-4-amine 2HCl solid into the reaction vessel. Add dry DCM.[1] Observation: The solid will settle at the bottom.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Validation: Stir vigorously for 5–10 minutes. The cloudy suspension should turn into a clear, homogeneous solution.

    • Note: If a fine white precipitate remains, it is likely DIPEA·HCl salt, which is insoluble in DCM. This does not affect the reaction; the amine is now in solution.

  • Proceed: Add your electrophile (Acid Chloride, Aldehyde, etc.) immediately.

Protocol 2: Biphasic Free-Basing (For Isolation)

Use this to convert your bulk stock of 2HCl salt into a DCM-soluble oil/solid.

FreeBaseWorkflow Step1 Dissolve 2HCl in Water Step2 Adjust pH > 12 (Add 2M NaOH) Step1->Step2 Step3 Extract with DCM (3x) Step2->Step3 Step4 Dry Organic Layer (Na2SO4) Step3->Step4 Step5 Evaporate Yields Free Base Step4->Step5

Figure 2: Workflow for converting the dihydrochloride salt to the DCM-soluble free base.

  • Dissolution: Dissolve the 2HCl salt in a minimum amount of water (approx. 5-10 mL per gram).

  • Basification: Place the vessel in an ice bath. Slowly add 2M NaOH or Sat. Na2CO3 while monitoring pH.

    • Target: pH 12–14.

    • Observation: The solution will likely become cloudy or oily as the free base separates ("oils out").[1][2]

  • Extraction: Transfer to a separatory funnel. Add DCM (equal volume to aqueous phase). Shake and vent.

  • Separation: Collect the lower organic layer (DCM). Repeat extraction 2 more times.

  • Drying: Combine DCM layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: You now have the free amine, which is fully soluble in DCM.

References

  • PubChem. Compound Summary: Piperidine. National Library of Medicine. Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Available at: [Link]

  • Biotage. Strategies for Purifying Polar Reaction Mixtures. Available at: [Link]

Sources

Technical Support Center: Non-Chromatographic Purification of N-(oxan-4-yl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of N-(oxan-4-yl)piperidin-4-amine dihydrochloride (also known as 4-(tetrahydro-2H-pyran-4-ylamino)piperidine dihydrochloride).

Because this molecule is a highly polar diamine dihydrochloride, it irreversibly binds to standard normal-phase silica gel, causing severe streaking, poor recovery, and column degradation. To achieve >98% purity, purification must rely on thermodynamic (crystallization) or chemical (acid-base phase partitioning) separations .

Purification Decision Workflow

Before selecting a purification method, analyze your crude mixture via LC-MS or


H-NMR to determine the nature of the impurities. Use the decision tree below to select the appropriate protocol.

G crude Crude N-(oxan-4-yl)piperidin-4-amine Dihydrochloride assess Assess Impurity Profile (LC-MS / NMR) crude->assess cryst Protocol A: Antisolvent Crystallization assess->cryst Polar/Inorganic Impurities freebase Protocol B: Acid-Base Extraction assess->freebase Organic/Lipophilic Impurities pure Purified Dihydrochloride Salt (>98% Purity) cryst->pure resalt Re-salting with Anhydrous HCl freebase->resalt Organic Phase (DCM) resalt->pure

Workflow for non-chromatographic purification of diamine dihydrochloride salts.

Validated Methodologies

Protocol A: Solvent/Anti-Solvent Crystallization

Best for: Removing inorganic salts, highly polar byproducts, or trace colored impurities. Causality: The dihydrochloride salt exhibits high solubility in polar protic solvents due to strong ion-dipole interactions but is completely insoluble in aprotic solvents. By carefully modulating the dielectric constant of the medium via anti-solvent addition, we force the supersaturation of the target salt while keeping lipophilic impurities dissolved in the mother liquor .

Step-by-Step Procedure:

  • Dissolution: Suspend the crude salt in a minimal volume of hot Methanol (60°C). Stir vigorously until fully dissolved.

  • Hot Filtration (Self-Validation Step): Filter the hot solution through a fine fritted funnel to remove insoluble inorganic impurities (e.g., silica dust, residual salts from previous steps). The filtrate must be perfectly clear.

  • Anti-Solvent Addition: Transfer the filtrate to a round-bottom flask. While maintaining stirring at 50°C, dropwise add Acetone (the anti-solvent) until the solution becomes slightly turbid (the "cloud point").

  • Annealing: Add 1-2 drops of hot Methanol to just clear the turbidity. Remove from heat and allow the solution to cool undisturbed to room temperature over 2 hours. Do not crash-cool; rapid precipitation traps solvent inclusions and impurities.

  • Harvesting: Once crystals have formed at room temperature, transfer the flask to a 4°C refrigerator for an additional 2 hours to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration, wash with ice-cold Acetone, and dry under high vacuum at 40°C to a constant weight.

Protocol B: Acid-Base Extraction & Re-Salting

Best for: Removing unreacted 1-Boc-piperidin-4-one, lipophilic organic byproducts, or over-alkylated impurities. Causality: Raising the pH > 12 deprotonates both the piperidine (


) and the secondary amine (

). The resulting neutral freebase partitions selectively into the organic phase, leaving inorganic salts in the aqueous waste. Re-salting with anhydrous HCl ensures the formation of the stoichiometric dihydrochloride without introducing water, which would cause the product to oil out .

Step-by-Step Procedure:

  • Freebasing: Dissolve the crude dihydrochloride salt in deionized water. Slowly add 2M NaOH(aq) while stirring until the aqueous phase reaches pH > 12. Saturate the aqueous layer with solid NaCl.

  • Extraction: Extract the aqueous layer three times with a 4:1 mixture of Dichloromethane (DCM) and Isopropanol. Expert Tip: The addition of isopropanol increases the partition coefficient of the polar diamine freebase into the organic layer.

  • Drying (Self-Validation Step): Combine the organic layers and dry over anhydrous Na₂SO₄. Spot the organic layer on a TLC plate (eluent: 10% MeOH in DCM with 1% NH₄OH) and stain with Ninhydrin to confirm the presence of the freebase and absence of Boc-protected starting materials. Filter off the drying agent.

  • Re-salting: Cool the organic filtrate to 0°C in an ice bath. Under vigorous stirring, slowly dropwise add 2.5 equivalents of 4M HCl in Dioxane (or 2M HCl in Diethyl Ether). A white precipitate of the dihydrochloride salt will form immediately.

  • Isolation: Stir for 30 minutes at 0°C. Filter the precipitate, wash generously with cold Diethyl Ether to remove residual dioxane/organics, and dry under vacuum.

Quantitative Data: Solvent Compatibility Matrix

Understanding solvent properties is critical for designing your crystallization or extraction. Use this matrix to select your solvent pairs based on dielectric constants and empirical solubility data.

Solvent NameSolvent TypeDielectric Constant (ε)Dihydrochloride SolubilityRole in Workflow
Water Protic80.1>100 mg/mLAqueous Phase (Extraction)
Methanol Protic32.7~50 mg/mL (at 60°C)Primary Solvent (Crystallization)
Ethanol Protic24.5<10 mg/mLAnti-solvent (for Water)
Acetone Aprotic20.7<1 mg/mLAnti-solvent (Crystallization)
Dichloromethane Aprotic8.9<0.1 mg/mL (Salt)Extraction Solvent (Freebase)
Diethyl Ether Aprotic4.3<0.1 mg/mLAnti-solvent / Re-salting Wash

Troubleshooting & FAQs

Q: My crystallization yields a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the supersaturation level is too high, or the cooling rate is too rapid. Solution: Re-dissolve the oil by adding a small amount of the primary solvent (Methanol) and heating. Cool the solution much more slowly (e.g., 0.1°C/min). Introduce a microscopic seed crystal of pure N-(oxan-4-yl)piperidin-4-amine dihydrochloride at the cloud point to lower the nucleation barrier and force crystal lattice formation over oiling .

Q: NMR shows residual 1-Boc-piperidin-4-one or a Boc-protected intermediate. How do I remove it? A: If the Boc deprotection was incomplete, the lipophilic Boc-intermediate will co-precipitate during crystallization. Solution:Protocol B (Acid-Base Extraction) is highly effective here. The Boc-protected impurity will stay in the organic layer during an acidic wash, or you can simply re-subject the crude mixture to 4M HCl in Dioxane for 2 hours at room temperature to drive the deprotection to 100% completion before attempting isolation.

Q: The isolated salt becomes sticky and glassy when exposed to air. Is it degrading? A: It is not degrading; it is absorbing moisture. Diamine dihydrochloride salts are notoriously hygroscopic and readily form hydrates . Solution: Always handle the dried salt in a low-humidity environment. Store the final product in a tightly sealed amber vial backfilled with argon or nitrogen, and place it inside a desiccator containing active Drierite.

Q: How can I confirm I have the dihydrochloride salt and not a mixed monohydrochloride? A: Because the two nitrogen atoms have different


 values, insufficient HCl during re-salting can yield a mixture of mono- and di-salts.
Solution: To guarantee the dihydrochloride stoichiometry during Protocol B, always use a strict excess of anhydrous HCl (>2.5 equivalents) during the re-salting phase. You can validate the final stoichiometry via elemental analysis (Ion Chromatography for chloride weight percentage) or a standard acid-base titration.

References

  • Vertex Pharmaceuticals Inc. (2018). Kappa opioid receptor antagonists and products and methods related thereto (WO2018170492A1). Google Patents.
  • International Journal of Chemical Engineering and Applications (IJCEA). Antisolvent Crystallization of Poorly Water Soluble Drugs. Available at: [Link]

Technical Support Center: Recrystallization of N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Recrystallization Protocols Molecule: N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride CAS (Free Base): 794471-13-9 | Salt Form: Dihydrochloride (2HCl) Target Audience: Process Chemists, Medicinal Chemists, Formulation Scientists[1][2]

Introduction: The Challenge of Aliphatic Amine Salts

Welcome to the technical support hub for the purification of N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride .

As a Senior Application Scientist, I often see researchers struggle with this intermediate. The molecule consists of two saturated heterocyclic rings linked by a secondary amine.[1] When converted to the dihydrochloride salt, the lattice energy is high, but the flexibility of the aliphatic rings often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1][2]

This guide moves beyond generic advice. It provides specific solvent systems based on the polarity profile of dipiperidine-like scaffolds and troubleshooting steps for when the standard protocols fail.[1][2]

Module 1: Solvent Selection Matrix

The dihydrochloride salt is highly polar and potentially hygroscopic.[1] The strategy relies on disrupting the ionic interactions just enough to dissolve it at high temperatures while forcing an ordered lattice formation upon cooling.[1][2]

Primary Solvent Systems
MethodSolvent System (Ratio v/v)MechanismBest For
A (Recommended) Methanol / Ethyl Acetate (1:3 to 1:5) Solvent / Anti-solventHigh purity requirements; removing non-polar organic impurities.[1][2]
B (Standard) Ethanol (Absolute) / Diethyl Ether Solvent / Anti-solventSmall scale (<5g); rapid crystallization.[1][2] Note: Ether is highly flammable.[1]
C (Scale-Up) Isopropanol (IPA) / Water (95:5) Cooling CrystallizationLarge scale (>10g); avoids volatile ethers.[1][2] Water helps break the crystal lattice during heating.[1]
D (Rescue) Methanol / MTBE Solvent / Anti-solventIf Ethyl Acetate causes oiling out; MTBE is a milder anti-solvent.[1][2]

Critical Technical Note: Avoid using Dichloromethane (DCM) or Chloroform as the primary solvent.[1] While the free base is soluble in DCM, the dihydrochloride salt is virtually insoluble.[1][2] DCM is only useful as a wash to remove unreacted non-polar starting materials before the recrystallization step.[1][2]

Module 2: Detailed Protocols

Protocol A: The Methanol/EtOAc Displacement (Best Balance)

This method utilizes the high solubility of the salt in methanol and the gradual displacement by ethyl acetate to control supersaturation.[1]

  • Dissolution: Place the crude dihydrochloride (2HCl) solid in a round-bottom flask. Add Methanol (MeOH) dropwise with stirring at 50°C until the solid just dissolves.

    • Checkpoint: If the solution is dark/colored, treat with activated carbon for 15 mins and filter hot through Celite.[1]

  • Concentration: If excess MeOH was used, concentrate under vacuum until the solution becomes slightly viscous (do not dry completely).

  • Precipitation: While keeping the solution warm (40°C), slowly add Ethyl Acetate (EtOAc) .

    • Ratio: Add EtOAc until a persistent turbidity (cloudiness) appears.[1]

  • Re-dissolution: Add a few drops of MeOH to clear the turbidity.[1]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (wrap in foil/cloth to insulate).

    • Optimization: Once at room temp, place in a fridge (4°C) for 4-12 hours.

  • Isolation: Filter the white crystalline solid under nitrogen (to prevent moisture absorption). Wash with cold EtOAc.[1] Dry in a vacuum oven at 40°C over

    
    .
    
Protocol C: The IPA/Water Cooling Method (For Oiling-Out Issues)

If Protocol A results in a sticky oil, use this more robust thermal method.[1]

  • Suspend the crude solid in Isopropanol (IPA) .

  • Heat to reflux (82°C). The solid will likely not dissolve completely.[1]

  • Add Water dropwise through the condenser.[1]

    • Stop immediately when the solution becomes clear.

  • Cool slowly to room temperature with slow stirring (50-100 RPM).

  • Seeding: If available, add a seed crystal at 60°C.[1]

Module 3: Troubleshooting & FAQs

Q1: The product separated as a yellow/brown oil at the bottom of the flask. What happened?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1][2] It occurs when the temperature drops too fast or the anti-solvent (EtOAc/Ether) concentration is too high, pushing the salt out of solution faster than it can organize into a crystal lattice.[1][2] Fix:

  • Re-heat the mixture until the oil re-dissolves (add a small amount of MeOH if needed).

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass wall) while the solution is still warm.[1]

  • Slow Down: Cool the flask in an oil bath with the heat turned off (letting the bath and flask cool together over hours).

Q2: My yield is very low (<40%). Where is my product?

Diagnosis: The product is likely trapped in the mother liquor due to high solubility in the primary solvent (Methanol/Water).[1][2] Fix:

  • Concentrate the mother liquor (filtrate) to half volume.[1]

  • Add a second crop of anti-solvent (EtOAc/MTBE).[1]

  • Cool to -20°C.

  • Warning: The "second crop" crystals are usually less pure.[1] Analyze by NMR/HPLC before combining with the first crop.[1]

Q3: The solid is turning into a goo on the filter paper.

Diagnosis: The salt is hygroscopic . It is absorbing atmospheric moisture, breaking the crystal lattice.[1] Fix:

  • Perform filtration under an inert atmosphere (Nitrogen blanket) or use a rapid sintered glass filtration.[1]

  • Wash with anhydrous Ether or Pentane to remove residual polar solvents.[1]

  • Immediately move the solid to a vacuum desiccator.[1]

Module 4: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct purification path based on initial observation.

RecrystallizationLogic Start Crude N-(tetrahydro-2H-pyran-4-yl) piperidin-4-amine 2HCl SolubilityCheck Solubility Check (Dissolve in hot MeOH) Start->SolubilityCheck ClearSol Clear Solution SolubilityCheck->ClearSol Insoluble Insoluble / Suspension SolubilityCheck->Insoluble AddAnti Add Anti-Solvent (EtOAc or MTBE) ClearSol->AddAnti Use Protocol A AddWater Switch Solvent: IPA + Dropwise Water Insoluble->AddWater Use Protocol C Cloudy Cloud Point Reached? AddAnti->Cloudy Cooling Controlled Cooling (20°C -> 4°C) AddWater->Cooling Cloudy->AddAnti No (Add more) Cloudy->Cooling Yes Crystals Crystalline Solid (Filter & Dry) Cooling->Crystals Oil Oiling Out (Phase Separation) Cooling->Oil Rescue RESCUE PROTOCOL: 1. Re-heat 2. Add MeOH 3. Seed Crystals Oil->Rescue Rescue->Cooling

Caption: Decision tree for solvent selection and troubleshooting "oiling out" phenomena during amine salt crystallization.

References

  • Sigma-Aldrich. (2024).[1] 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride - Product Specification & Safety Data Sheet. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 71463162 (Free Base Analog). Retrieved from [1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1] (Chapter 8: Crystallization and Purification of Amine Salts).

  • Pfizer Inc. (2014).[1] Patent US8962638B2: Pyrazolyl-amino-substituted pyrazine derivatives as kinase inhibitors.[1] (Describes synthesis and purification of similar piperidine-pyran intermediates). Retrieved from

Sources

Removing unreacted amine impurities from N-(oxan-4-yl)piperidin-4-amine products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-(oxan-4-yl)piperidin-4-amine

Topic: Removing Unreacted Amine Impurities from Reductive Amination Products Document ID: TSC-PUR-042 Last Updated: March 1, 2026[1]

Executive Summary

This guide addresses the purification of N-(oxan-4-yl)piperidin-4-amine (and similar N-substituted piperidin-4-amine scaffolds) following reductive amination.[1] The core challenge in this synthesis is the chemical similarity between the product (a secondary amine) and the unreacted starting material (often a primary amine, such as 4-aminopiperidine).

Because both species are basic and polar, standard acid-base extraction often fails to separate them.[1] This guide prioritizes chemoselective scavenging and derivatization over traditional chromatography, offering self-validating protocols for high-purity isolation.[1]

Module 1: The "Smart" Cleanup (Scavenger Resins)

Q: Standard acid/base workup isn't improving my purity. Why? A: Both your product and the primary amine impurity have similar pKa values (typically range 10–11). When you acidify, both protonate and move to the aqueous layer; when you basify, both extract into the organic layer. You lack a "pH window" for separation.[1]

Q: How do I remove the primary amine without touching my secondary amine product? A: Use an Aldehyde-functionalized Polymer Resin .[1] While Isocyanate resins are common scavengers, they can react with both primary and secondary amines.[1][2] For your specific molecule (which contains a secondary amine linker), you need higher selectivity.[1] Aldehyde resins react exclusively with primary amines to form imines, leaving your secondary amine product in solution.[1]

Protocol: Chemoselective Scavenging
ParameterSpecification
Recommended Resin PS-Benzaldehyde or equivalent aldehyde-functionalized polystyrene.[1]
Stoichiometry 2.0 – 3.0 equivalents (relative to the impurity, not the product).
Solvent Compatibility DCM, DCE, THF, or DMF (avoid alcohols if possible to prevent hemiaminal formation).[1]
Time 3–6 hours (or overnight for sterically hindered amines).[1]

Step-by-Step Workflow:

  • Quantify Impurity: Use HPLC or NMR to estimate the mole % of unreacted primary amine.[1]

  • Calculate Resin Load:

    
    [1]
    
  • Incubation: Add the resin to your crude reaction mixture (dissolved in DCM).

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the resin).[1]

  • Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.

  • Rinse: Wash the resin cake with DCM to recover any non-specifically adsorbed product.[1]

  • Result: The filtrate contains your pure product; the impurity is covalently bound to the beads.[1]

ScavengerWorkflow Start Crude Mixture (Product + 1° Amine) AddResin Add PS-Benzaldehyde (3.0 eq vs Impurity) Start->AddResin React Agitate (Imine Formation) AddResin->React Selectivity Logic: R-NH2 + Ar-CHO -> Ar-CH=N-R Filter Filtration React->Filter Waste Solid Phase (Resin-Impurity Complex) Filter->Waste Product Filtrate (Purified 2° Amine) Filter->Product

Figure 1: Workflow for chemoselective removal of primary amines using aldehyde resins.

Module 2: The "Classic" Derivatization (Phthalic Anhydride)

Q: I don't have scavenger resins. Can I use standard reagents? A: Yes. You can chemically "tag" the impurity to alter its solubility.[1] Reacting the mixture with Phthalic Anhydride is a robust method.[1]

The Logic:

  • Primary Amine (Impurity): Reacts with phthalic anhydride to form a Phthalimide (neutral/non-basic) or a Phthalamic acid (acidic).[1]

  • Secondary Amine (Product): Reacts much slower due to sterics, or forms an unstable species that reverts easily.[1] However, with controlled conditions, phthalic anhydride is highly selective for primary amines.[1]

Protocol:

  • Reaction: Dissolve crude mixture in Toluene or Xylene.

  • Add Reagent: Add 1.1 equivalents of Phthalic Anhydride (relative to the impurity).

  • Reflux: Heat to reflux for 1-2 hours with a Dean-Stark trap (to drive imide formation).

  • Cool & Extract:

    • Cool the mixture.

    • Wash with dilute aqueous acid (1M HCl) .[1]

    • Crucial Step: Your basic product (secondary amine) will protonate and go into the aqueous layer. The neutral Phthalimide impurity stays in the organic layer.[1]

  • Recover: Separate layers. Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover pure product.

Module 3: Chromatographic Troubleshooting

Q: My product tails badly on silica columns. How do I fix this? A: Amine "tailing" is caused by the basic nitrogen interacting with acidic silanol groups on the silica surface.[1]

Troubleshooting Matrix:

IssueSolutionMechanism
Severe Tailing Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1]Competes for silanol binding sites, allowing the product to elute freely.[1]
Poor Resolution Switch to DCM:MeOH:NH₄OH (90:9:1) .The ammonia acts as a modifier to sharpen peaks.[1]
Product Stuck Use Amino-functionalized Silica cartridges.[1]The stationary phase is already basic, preventing non-specific binding.[1]

Module 4: Salt Formation (Crystallization)

Q: Can I avoid chromatography entirely? A: Yes, if your product forms a crystalline salt.[1]

The Oxalate Method: Oxalic acid often forms highly crystalline salts with piperidine derivatives.[1]

  • Dissolve crude oil in Ethanol or Acetone.[1]

  • Add 1.0 eq of Oxalic Acid (dissolved in the same solvent) dropwise.

  • The secondary amine product often crystallizes out as a stable oxalate salt, while impurities remain in the mother liquor.[1]

  • Filter and wash the crystals.[1]

  • Optional: Convert back to free base by partitioning between DCM and 1M NaOH.[1]

Visualizing the Selectivity Logic

The following diagram illustrates why the Aldehyde Resin method is superior for your specific secondary amine product.

SelectivityLogic Impurity Impurity: Primary Amine (R-NH2) Reagent Reagent: Polystyrene-Benzaldehyde Impurity->Reagent High Reactivity Product Product: Secondary Amine (R2-NH) Product->Reagent Low Reactivity (Steric Hindrance) Outcome1 Forms Stable Imine (Covalently Bound to Resin) Reagent->Outcome1 Pathway A (Impurity) Outcome2 No Reaction / Unstable Aminal (Remains in Solution) Reagent->Outcome2 Pathway B (Product)

Figure 2: Mechanistic basis for separating primary and secondary amines using aldehyde scavengers.[1]

References

  • Biotage. (n.d.).[1][3][4] ISOLUTE® Si-Trisamine & Scavenger Resin Selection Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[1] Reductive Amination: Synthesis of Secondary Amines. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Demonstrates the fundamental chemistry and impurity profiles).

Sources

Technical Support Center: Hygroscopicity Management for N-(oxan-4-yl)piperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REF-HYGRO-2HCl-OXAN Subject Matter Expert: Dr. A. Vance, Senior Application Scientist Last Updated: March 1, 2026

Executive Summary

You are likely accessing this guide because your batch of N-(oxan-4-yl)piperidin-4-amine dihydrochloride has exhibited signs of caking, deliquescence (turning into a liquid/gel), or weight instability during dispensing.

The Root Cause: As a dihydrochloride (2HCl) salt, this molecule possesses two ionic centers. While this improves aqueous solubility for biological assays, it significantly increases the lattice energy and hygroscopicity . The chloride ions act as aggressive hydrogen bond acceptors.[1] When ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH) , the crystal lattice collapses, absorbing atmospheric water until it dissolves in itself (deliquescence).

This guide provides the protocols to characterize, prevent, and remediate these issues.

Module 1: Diagnostic Protocols (Know Your Compound)

Before modifying storage, you must define the safe operating window. You cannot manage what you do not measure.

Protocol A: Determination of Critical Relative Humidity (CRH)

Objective: Identify the specific %RH at which the salt transitions from solid to liquid solution.

Methodology: Dynamic Vapor Sorption (DVS) Do not rely on visual inspection alone. Visual changes occur after the chemical integrity is compromised.

  • Sample Prep: Load 10–20 mg of N-(oxan-4-yl)piperidin-4-amine 2HCl into the DVS sample pan.

  • Drying Cycle: Equilibrate at 0% RH (25°C) for 6 hours to establish dry mass (

    
    ).
    
  • Sorption Scan: Ramp RH from 0% to 90% in 5% increments.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Scan: Ramp back to 0% RH.

  • Analysis: Plot Isotherm. The CRH is the inflection point where mass uptake becomes exponential (vertical asymptote).

Data Interpretation Table:

Mass Change (%)BehaviorClassificationAction Required
< 0.2%Surface AdsorptionNon-HygroscopicStandard Storage
0.2% – 2.0%Capillary CondensationSlightly HygroscopicDesiccant Recommended
2.0% – 15.0%Hydrate FormationHygroscopicStrict Humidity Control
> 15.0% (Liquid)DeliquescenceVery HygroscopicInert Atmosphere (Glovebox)

Module 2: Storage Architecture (Prevention)

The standard "store in a cool, dry place" advice is insufficient for 2HCl salts. You must implement a Multi-Barrier System .

The "Russian Doll" Packaging Protocol

Rationale: Polyethylene (PE) bags are permeable to moisture over time. A foil laminate or glass barrier is mandatory.

Step-by-Step Configuration:

  • Primary Layer: Place the salt in a chemically inert LDPE bag or glass vial. Twist and tie (do not heat seal directly on the salt).

  • Desiccant Layer: Place the Primary Layer into a larger HDPE container or Aluminum Mylar Bag .

    • Insert:Molecular Sieves (4Å) packet.

    • Avoid: Silica Gel (Silica is reversible; at high temps, it releases moisture back. Molecular sieves retain moisture more aggressively).

  • Secondary Barrier: Heat-seal the Mylar bag or induction-seal the HDPE cap.

  • Environment: Store at 2°C to 8°C .

CRITICAL WARNING regarding Cold Storage:

The "Refrigerator Rain" Effect: When you remove a bottle from 4°C to 25°C (room temp), the bottle surface is below the dew point of the room air.

  • Incorrect: Opening the bottle immediately. Moisture condenses inside onto the cold powder.

  • Correct: Allow the sealed container to equilibrate to room temperature for 3–4 hours before opening.

Module 3: Handling & Processing Workflow

Visualizing the Decision Logic

The following diagram outlines the decision process for handling the material based on your available equipment and the material's state.

StorageLogic Start Incoming Material: N-(oxan-4-yl)piperidin-4-amine 2HCl CheckState Visual Inspection: Is it free-flowing? Start->CheckState Flowing Yes: Free Flowing CheckState->Flowing Caked No: Caked/Clumped CheckState->Caked MeasureRH Check Lab Humidity Flowing->MeasureRH Recrystallize Remediation: Dissolve in MeOH -> Recrystallize Caked->Recrystallize If chemically pure Discard Discard if hydrolysis suspected Caked->Discard If degraded HighRH Lab RH > 40% MeasureRH->HighRH LowRH Lab RH < 40% MeasureRH->LowRH Glovebox MANDATORY: Handle in Glovebox (N2/Ar) HighRH->Glovebox QuickWeigh Rapid Weighing Technique (Minimize Exposure < 2 mins) LowRH->QuickWeigh

Figure 1: Decision Matrix for handling hygroscopic amine salts. Blue nodes indicate start, Green indicates safe paths, Red indicates hazards.

Module 4: Troubleshooting & FAQs

Q1: The powder has turned into a solid block (caking). Can I still use it?

Answer: Potentially, but with caveats.

  • The Science: Caking occurs when surface moisture dissolves the outer crystal layer, forming "liquid bridges" that solidify upon drying or temp changes.

  • The Fix:

    • Run an HPLC/LC-MS purity check . Hydrolysis is rare for this backbone, but pH shifts in the "liquid bridges" can induce degradation.

    • If purity is >98%: Dissolve the block in dry Methanol (MeOH).

    • Evaporate solvent under vacuum to recover the solid.

    • Note: Grinding the cake in a mortar is risky; it exposes fresh surface area to more moisture.

Q2: My weighing boat shows the weight increasing while I watch. What do I do?

Answer: You are observing real-time moisture sorption.

  • Immediate Action: Stop. The weight you record will be inaccurate (Salt + Water).

  • Correct Protocol:

    • Use a closed weighing vessel (weighing bottle with lid), not an open boat.

    • Tare the closed vessel.

    • Add sample quickly, close lid, then weigh.

    • Alternatively, use the "Subtractive Weighing" method: Weigh the full stock bottle, remove approximate amount, weigh stock bottle again. The difference is the dispensed mass (protected from air).

Q3: Can I switch to a different salt form?

Answer: If the 2HCl form is operationally impossible for your facility:

  • Consider the Fumarate or Succinate salts.

  • Why? These organic counter-ions often pack more efficiently in the crystal lattice and are less hydrophilic than chloride ions. However, this changes the molecular weight and solubility profile, requiring re-validation of your biological assays.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter on Hygroscopicity and Salt Selection).[4][5] [Link]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Deliquescence and Critical Relative Humidity in Pharmaceutical Systems. [Link] (Generalized link to Crystal Growth & Design journal context).

Sources

Technical Support Center: Optimizing pH Conditions for Free-Basing N-(oxan-4-yl)piperidin-4-amine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with diamine intermediates. Below, you will find mechanistic explanations, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to maximize your extraction yields.

Mechanistic Primer: Understanding Your Molecule

When working with N-(oxan-4-yl)piperidin-4-amine dihydrochloride, you are manipulating a diamine system containing two distinct basic centers:

  • The Piperidine Nitrogen (Secondary Amine): This is the most basic site on the molecule, with a pKa typically around 11.12[1].

  • The Exocyclic Amine (Secondary Amine at C4): This site is slightly less basic due to steric hindrance and inductive effects from the adjacent tetrahydropyran (oxan-4-yl) ring. It is structurally analogous to 4-aminopiperidine derivatives, which have a predicted pKa of approximately 10.37[2].

Because the compound is supplied as a dihydrochloride (2HCl) salt, both nitrogen atoms are fully protonated. To successfully extract this molecule into an organic solvent, you must completely suppress the ionization of both basic centers by manipulating the pH of the aqueous phase[3].

Troubleshooting & FAQs

Q: Why is my extraction yield consistently below 40% when using saturated aqueous sodium bicarbonate (


)? 
A:  This is a classic pKa vs. pH mismatch. Saturated 

buffers the aqueous solution at a pH of approximately 8.3. According to the Henderson-Hasselbalch equation, to achieve >99% deprotonation of an amine, the pH of the solution must be at least 2 units higher than its pKa. At pH 8.3, both the piperidine nitrogen (pKa ~11.1) and the exocyclic amine (pKa ~10.4) remain almost entirely protonated (cationic). This high polarity locks the molecule in the aqueous phase, preventing it from partitioning into your organic solvent.

Q: I switched to Sodium Carbonate (


), but yields are still only 60-70%. What is happening? 
A: 

provides a maximum aqueous pH of roughly 11.0 to 11.5. While this is sufficient to deprotonate the exocyclic amine, it is nearly identical to the pKa of the piperidine nitrogen (~11.12)[1]. At a pH equal to the pKa, the piperidine nitrogen exists in a 50:50 equilibrium between its protonated and free-base forms. Consequently, a significant portion of your product remains as a water-soluble monohydrochloride salt. To force the equilibrium entirely to the neutral free base, you must push the pH

13.0 using a strong base like Sodium Hydroxide (NaOH).

Q: When adding 5M NaOH, I noticed a color change (yellowing) and new impurities in my LC-MS. How do I prevent this? A: The neutralization of a dihydrochloride salt with a strong base is a highly exothermic reaction. If NaOH is added rapidly at room temperature, localized heating occurs. Causality: Elevated temperatures in highly alkaline conditions accelerate the oxidative degradation of secondary amines, leading to the formation of N-oxides or promoting ring-opening side reactions. Solution: You must control the thermodynamics. Perform the basification in an ice bath (


) and add the NaOH dropwise to dissipate the heat of neutralization safely.

Q: I have severe emulsion issues during the liquid-liquid extraction. How can I break it? A: Emulsions in diamine extractions are typically caused by intermediate pH levels where the molecule acts as a surfactant (one end neutral/lipophilic, the other end protonated/hydrophilic). Solution: First, verify the pH is >13 to ensure the molecule is entirely neutral. Second, increase the ionic strength of the aqueous layer by adding solid NaCl (brine) until saturation. This "salting-out" effect decreases the solubility of the free base in water and forces rapid phase separation.

Quantitative Data: pH Optimization Summary

Base UsedApprox. Aqueous pHDeprotonation StateOrganic PartitioningExpected Yield
Saturated

8.0 - 8.5Di-cationic (Both N protonated)Very Poor< 10%
Saturated

11.0 - 11.5Mono-cationic (Piperidine N protonated)Moderate50 - 70%
2M - 5M NaOH 13.0 - 14.0 Neutral (Complete Free Base) Excellent > 95%

Standard Operating Procedure (SOP): Optimized Free-Basing Workflow

This protocol is designed as a self-validating system. Do not discard any aqueous layers until the final yield is confirmed.

Materials Required:

  • N-(oxan-4-yl)piperidin-4-amine 2HCl

  • 5M NaOH (aq)

  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized water

  • pH indicator strips (Range 0-14)

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Suspend the N-(oxan-4-yl)piperidin-4-amine 2HCl in deionized water (approx. 10 mL per gram of substrate). Stir until completely dissolved.

  • Thermal Control: Place the reaction flask in an ice-water bath and allow the internal temperature to reach

    
    . Causality: This prevents exothermic oxidative degradation during the highly alkaline basification step.
    
  • Basification: Begin dropwise addition of 5M NaOH under vigorous stirring.

  • Validation Check 1 (pH Verification): After adding the calculated stoichiometric amount of base plus a 10% excess, pause and check the aqueous phase with a pH strip. The pH must read

    
     13. If it does not, continue adding NaOH dropwise until pH 13 is reached and sustained for 5 minutes.
    
  • Extraction: Transfer the mixture to a separatory funnel. Add DCM (10 mL per gram of substrate). Invert gently to avoid emulsions, venting frequently. Allow the phases to separate.

  • Phase Collection: Collect the lower organic layer (if using DCM). Repeat the extraction with fresh DCM two additional times. Combine all organic layers.

  • Validation Check 2 (Aqueous Depletion): Spot the remaining aqueous layer on a TLC plate (stain with Ninhydrin) or inject it into an LC-MS. Self-validation: If the product is still present in the aqueous layer, the pH is likely too low; add more NaOH, verify pH >13, and extract again.

  • Drying and Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure free base.
    

Workflow Visualization

G Start N-(oxan-4-yl)piperidin-4-amine 2HCl (Aqueous Solution) BaseAdd Add Base at 0-5°C Monitor pH Start->BaseAdd CheckPH Final pH? BaseAdd->CheckPH LowPH pH < 11.0 (e.g., NaHCO3, Na2CO3) CheckPH->LowPH Weak Base HighPH pH > 13.0 (e.g., 2M-5M NaOH) CheckPH->HighPH Strong Base Protonated Incomplete Deprotonation (Mono/Di-cationic) LowPH->Protonated FreeBase Complete Deprotonation (Neutral Free Base) HighPH->FreeBase YieldLow Poor Organic Extraction (< 50% Yield) Protonated->YieldLow YieldHigh Optimal Organic Extraction (> 95% Yield) FreeBase->YieldHigh

Figure 1: pH-dependent extraction workflow for N-(oxan-4-yl)piperidin-4-amine.

References

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) Source: Master Organic Chemistry URL:[Link]

Sources

Minimizing side reactions during reductive amination of oxan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reductive amination of oxan-4-one (tetrahydro-4H-pyran-4-one). This heterocyclic ketone is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex scaffolds like histamine-3 and CCR5 receptor antagonists[1]. However, the embedded oxygen atom within the tetrahydropyran ring alters the dipole and reactivity of the carbonyl group, often leading to synthetic challenges such as premature direct reduction and overalkylation[1].

This guide provides mechanistic troubleshooting, quantitative reagent profiling, and a self-validating protocol to ensure high-yielding, chemoselective carbon-nitrogen bond formation.

Pathway Visualization: Target vs. Side Reactions

To effectively troubleshoot, we must first map the competing kinetic pathways in the reaction vessel. The diagram below illustrates the desired imine/iminium reduction pathway versus the two most common failure modes: direct reduction and overalkylation.

RA_Pathways Ketone Oxan-4-one Imine Imine / Iminium Ketone->Imine + Amine (- H2O) Alcohol Tetrahydropyran-4-ol Ketone->Alcohol Direct Reduction Amine 1° or 2° Amine Amine->Imine Target Target THP-Amine Imine->Target Hydride Transfer Overalkyl Tertiary Amine Target->Overalkyl + Oxan-4-one

Reaction pathways of oxan-4-one reductive amination, highlighting major side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant conversion of oxan-4-one to tetrahydropyran-4-ol, and how do I prevent it? Causality: Direct reduction of the ketone competes with imine formation. If your reducing agent is highly nucleophilic (e.g., NaBH₄) or is introduced before the imine/iminium equilibrium is fully established, hydride transfer to the carbonyl carbon will outpace transfer to the imine carbon. Solution: Switch your reductant to sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, drastically reducing its nucleophilicity toward ketones while maintaining rapid reduction kinetics for the highly electrophilic iminium ions[2]. If direct reduction persists, transition to a stepwise "indirect" amination: pre-form the imine using a Lewis acid like Ti(OiPr)₄ or a dehydrating agent (e.g., molecular sieves) before introducing the reductant[3].

Q2: My primary amine substrate is yielding a mixture of secondary and tertiary amines. How do I suppress overalkylation? Causality: Overalkylation (dialkylation) occurs because the newly formed secondary amine product is often more nucleophilic and sterically accessible than the starting primary amine. If unreacted oxan-4-one is still present in the reaction mixture, the secondary amine will rapidly condense with it to form a new iminium species, which is subsequently reduced to an unwanted tertiary amine[4]. Solution: Invert the stoichiometry. Use the primary amine in a slight excess (1.1 to 1.5 equivalents) relative to oxan-4-one to ensure the ketone acts strictly as the limiting reagent[5]. For highly reactive primary amines, adopt a stepwise procedure involving imine formation in methanol followed by reduction with NaBH₄, which physically separates the condensation and reduction phases[2].

Q3: The reaction is sluggish with my weakly nucleophilic amine (e.g., an aniline derivative). How can I drive the reaction without increasing side products? Causality: Weakly basic or sterically hindered amines struggle to attack the carbonyl carbon of oxan-4-one. While the tetrahydropyran ring is generally unhindered, the embedded ether oxygen alters the ring's dipole and can slightly deactivate the carbonyl compared to a standard cyclohexanone[1]. Solution: Add a stoichiometric amount of glacial acetic acid (AcOH). Acetic acid serves a dual mechanistic purpose: it protonates the carbonyl oxygen to increase its electrophilicity for amine attack, and it protonates the resulting carbinolamine to facilitate dehydration into the highly reactive iminium ion[4]. Because NaBH(OAc)₃ is stable in weakly acidic conditions (pH 4–5), this does not prematurely decompose the reducing agent[5]. Ensure you are using 1,2-dichloroethane (DCE) as the solvent, as it provides optimal solubility and reaction kinetics for NaBH(OAc)₃[2].

Quantitative Reagent Profiling

Selecting the correct reducing agent is the most critical variable in minimizing side reactions. The table below summarizes the kinetic and chemoselective profiles of standard hydride donors used in reductive amination.

Table 1: Comparison of Reducing Agents for Oxan-4-one Amination

Reducing AgentRelative Reactivity toward KetonesRelative Reactivity toward IminiumOptimal pH RangeRisk of Direct ReductionRisk of OveralkylationToxicity / Byproducts
NaBH₄ HighHigh8–10High ModerateLow (Borate salts)
NaBH₃CN ModerateHigh6–8ModerateModerateHigh (HCN gas risk)
NaBH(OAc)₃ LowHigh4–5Low Low Low (AcOH byproduct)
Self-Validating Protocol: Direct Reductive Amination with NaBH(OAc)₃

To ensure reproducibility and minimize side reactions, follow this self-validating methodology. This protocol utilizes built-in analytical checkpoints to verify intermediate formation before committing to irreversible hydride transfer.

Step 1: Reagent Preparation & Condensation

  • Action: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve oxan-4-one (1.0 eq) and the primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Causality: A slight excess of amine prevents overalkylation, while anhydrous DCE prevents the hydrolysis of the delicate imine intermediate back to the starting ketone[2].

Step 2: Acid Catalysis

  • Action: Add glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture for IR spectroscopy or LC-MS. Do not proceed until you observe the partial/full disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹) or the corresponding iminium mass ion.

Step 3: Controlled Hydride Addition

  • Action: Portion-wise, add NaBH(OAc)₃ (1.4 to 1.5 eq) over 10 minutes to control the mild exotherm. Stir at room temperature for 2–12 hours.

  • Causality: Portion-wise addition prevents localized concentration spikes of the reductant, further suppressing any latent direct reduction of unreacted oxan-4-one[5].

  • Validation Checkpoint: Monitor by TLC (using a ninhydrin or UV stain). The reaction is complete when the intermediate imine/iminium spot is fully consumed and converted to the target amine.

Step 4: Quenching and Workup

  • Action: Quench the reaction carefully by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

  • Causality: The mild base neutralizes the acetic acid and safely decomposes any unreacted borohydride, preventing post-workup reduction artifacts.

  • Action: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.[Link]

  • "Sodium triacetoxyborohydride." Organic Chemistry Portal.[Link]

  • "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness.org.[Link]

Sources

Strategies for drying N-(oxan-4-yl)piperidin-4-amine dihydrochloride to constant weight

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for drying N-(oxan-4-yl)piperidin-4-amine dihydrochloride to constant weight Content type: Technical Support Center Guide

Subject: Drying Protocols for N-(oxan-4-yl)piperidin-4-amine dihydrochloride (2HCl) Ticket ID: #DRY-OX-PIP-2HCl Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Achieving constant weight for N-(oxan-4-yl)piperidin-4-amine dihydrochloride is a common challenge due to the hygroscopic nature of piperidine-based dihydrochloride salts. This molecule contains two basic nitrogen centers—the secondary amine of the piperidine ring and the secondary amine linker—both of which are protonated. The resulting crystal lattice often traps solvent or atmospheric moisture avidly.

This guide provides a tiered approach to drying, ranging from standard vacuum protocols to advanced azeotropic remediation for stubborn solvates.[1]

Part 1: The Core Protocol (Standard Operating Procedure)

Use this protocol for routine drying of batches that are "wet" with volatile solvents (methanol, ethanol, ether) or surface moisture.

The "Golden Path" Workflow

Do not rush the drying process. Rapid heating can cause "case hardening" (trapping solvent inside a fused outer shell) or decomposition.

Equipment Required:

  • Vacuum Oven (capable of < 10 mbar)

  • Analytical Balance (Readability ±0.1 mg)

  • Desiccant (Phosphorus Pentoxide

    
     or KOH pellets)
    
  • Wide-mouth weighing bottle or crystallization dish

Step-by-Step Methodology:

  • Pre-Treatment (Sizing): If the material is chunky or hard, gently grind it with a mortar and pestle.[2] Large crystals trap solvent in their lattice. Increasing surface area is the single most effective way to accelerate mass transfer.

  • Initial Ambient Vacuum (De-gassing): Place the sample in the vacuum oven at ambient temperature (20–25°C) for 2 hours.

    • Why? Applying heat immediately to a solvent-rich lattice can cause the solid to dissolve in its own trapped solvent (melt/dissolve phenomenon), creating a sticky gum that is nearly impossible to dry.

  • Thermal Ramping: Increase the temperature to 40°C . Hold for 4 hours.

    • Note: Ensure the vacuum is maintained at < 10 mbar.

  • Final Drying Stage: Increase temperature to 60°C . Hold for 12–24 hours.

    • Critical: Place a tray of

      
       (for water) or KOH (if excess HCl fumes are suspected) in the bottom of the oven to act as a scavenger.
      
  • Constant Weight Verification: Remove the sample, cool in a desiccator for 30 minutes, and weigh. Return to the oven for 2 hours and re-weigh.

    • Success Criteria: Weight change is < 0.5% between measurements.

Part 2: Troubleshooting Guide (FAQ)

Q1: The salt turns into a sticky oil or gum when I heat it. What is happening? Diagnosis: This is likely "solvent melt." The compound is dissolving in the residual solvent trapped within the crystal lattice as the temperature rises. Solution:

  • Stop heating immediately.

  • Re-dissolve the gum in a minimal amount of dry methanol or ethanol.

  • Precipitate slowly by adding a non-solvent (like diethyl ether or hexanes) to reform the solid.

  • Filter and dry at room temperature under high vacuum for 24 hours before applying any heat.

Q2: The material is dry, but the weight keeps increasing when I weigh it. Diagnosis: The compound is hygroscopic . It is pulling moisture from the air the second you take it out of the oven. Solution:

  • Minimize exposure time.

  • Transport the sample in a sealed weighing bottle.

  • Perform weighing inside a glovebox or a humidity-controlled enclosure if possible.

  • Validation: If the weight spikes within seconds on the balance, your "dry" weight is accurate, but your handling environment is too humid.

Q3: The color changed from white to yellow/brown during drying. Diagnosis: Oxidation or thermal decomposition. While piperidines are stable, trace impurities or excess HCl can catalyze degradation at high temperatures (>80°C). Solution:

  • Lower the drying temperature (max 50°C).

  • Flush the oven with Nitrogen (

    
    ) or Argon before pulling the vacuum to remove oxygen.
    
  • Ensure the salt was washed thoroughly to remove free acid precursors before drying.

Part 3: Advanced Strategy - Azeotropic Distillation

Use this when vacuum drying fails to remove the last 2-5% of solvent (usually water or high-boiling alcohols).

This method uses a carrier solvent to physically "carry" the trapped water out of the solid during distillation.

Protocol:

  • Suspend the wet solid in Toluene (or a Toluene/Ethanol mix if solubility is an issue). Toluene forms an azeotrope with water (boiling point ~85°C) and ethanol (boiling point ~76°C).

  • Connect the flask to a rotary evaporator (Rotavap).

  • Evaporate the solvent under reduced pressure.

  • Repeat this process 2–3 times.

  • The final solid will be free of water but contain trace toluene.

  • Toluene is hydrophobic and much easier to remove in a standard vacuum oven (60°C) than water.

Part 4: Data Visualization & Logic

Drying Decision Matrix

Follow this logic flow to determine the correct intervention.

DryingStrategy Start Start: Wet Solid CheckState Physical State? Start->CheckState Solid Crystalline/Powder CheckState->Solid Looks Dry Gum Sticky Gum/Oil CheckState->Gum Wet/Sticky StandardDry Standard Vacuum Oven (Ramp 25°C -> 60°C) Solid->StandardDry Recrystallize Re-dissolve & Precipitate (MeOH/Ether) Gum->Recrystallize CheckWeight Constant Weight Achieved? StandardDry->CheckWeight Recrystallize->StandardDry Yes Success: Store in Desiccator CheckWeight->Yes <0.5% Change No No: Weight Decreasing Slowly CheckWeight->No Trapped Solvent No_Increase No: Weight Increasing (Hygroscopic) CheckWeight->No_Increase Moisture Uptake Azeotrope Azeotropic Distillation (Toluene Strip) No->Azeotrope HandleCare Improve Handling: Weigh in Sealed Bottle No_Increase->HandleCare Azeotrope->StandardDry HandleCare->CheckWeight

Figure 1: Decision tree for selecting the appropriate drying methodology based on the physical state and gravimetric behavior of the salt.

Troubleshooting Matrix: Symptom vs. Solution
SymptomProbable CauseTechnical Intervention
Weight Loss Stalls Solvent trapped in crystal lattice (Solvate).Grind sample to reduce particle size; switch to Azeotropic Distillation with Toluene.
Weight Increases Hygroscopicity (Water uptake).Use P2O5 in oven; limit air exposure; weigh in closed vessels .
Melting at <100°C Impurities or Solvent-induced melting point depression.Do not heat. Dry under high vacuum at 20°C until solvent load decreases.
Acrid Smell (HCl) Loss of stoichiometry (HCl dissociation).Temperature too high (>80°C).[2] Place KOH pellets in oven to neutralize atmosphere; reduce temp.

Part 5: Scientific Rationale (The "Why")

1. Lattice Energy vs. Solvation Energy Dihydrochloride salts form strong ionic lattices. However, water molecules can hydrogen bond to the chloride ions and the ammonium protons (


). Removing this "structural water" requires more energy than removing surface water. This is why a simple 40°C oven often fails; the energy is insufficient to break the H-bonds within the lattice [1].

2. The Danger of "Case Hardening" If you heat a wet filter cake too fast, the solvent on the surface evaporates instantly, causing the outer layer of crystals to fuse. This creates a non-porous shell that traps the remaining solvent inside. By ramping the temperature (Ambient


 40°C 

60°C), you maintain porosity, allowing internal solvent to diffuse out [2].

3. Stoichiometric Integrity For N-(oxan-4-yl)piperidin-4-amine, maintaining the 2HCl ratio is critical for biological assays. Excessive heating under high vacuum can theoretically strip HCl, converting the dihydrochloride to a monohydrochloride or free base. Gravimetric analysis alone cannot detect this (as weight loss could be solvent OR HCl).

  • Validation: If unsure, perform a Silver Nitrate Titration (for Chloride content) to confirm the salt is still a dihydrochloride after drying [3].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

Sources

Validation & Comparative

1H NMR Interpretation of N-(oxan-4-yl)piperidin-4-amine Dihydrochloride: A Comparative Guide to Solvent Selection and 1D vs. 2D Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of saturated, multi-ring heterocyclic salts presents a unique analytical challenge. N-(oxan-4-yl)piperidin-4-amine dihydrochloride consists of two structurally similar six-membered rings—an oxane (tetrahydropyran) and a piperidine—linked by a secondary amine. Because it is a dihydrochloride salt, the highly deshielding effects of the protonated nitrogens and the ring oxygen compress nearly half of the molecule's protons into a narrow chemical shift window.

This guide objectively compares the performance of different NMR solvent systems (D2O vs. DMSO-d6) and analytical methodologies (1D vs. 2D NMR) to establish the most robust workflow for characterizing this compound.

Structural Analysis & The NMR "Traffic Jam"

To understand the causality behind our analytical choices, we must first deconstruct the molecule's electronic environment.

Both the oxane and piperidine rings adopt chair conformations. The electronegative oxygen in the oxane ring strongly deshields its adjacent equatorial and axial protons (C2/C6)[1]. Similarly, the protonated nitrogens in the piperidine ring and the secondary amine linker exert strong electron-withdrawing inductive effects on their adjacent protons[2].

The Result: The C2/C6 protons of the oxane ring, the C2/C6 protons of the piperidine ring, and both C4 methine protons all resonate within a dense "traffic jam" between 2.9 ppm and 4.0 ppm . Relying on a single analytical method often leads to misassignment due to this severe spectral overlap.

Comparative Analysis: Solvent Selection (D2O vs. DMSO-d6)

The choice of deuterated solvent fundamentally alters the observed spectrum for amine hydrochlorides.

Deuterium Oxide (D2O)
  • Mechanism & Causality: D2O is a protic solvent. When the dihydrochloride salt dissolves, the labile amine protons (R-NH2⁺-R and R-NH2⁺) undergo rapid chemical exchange with the deuterium in the solvent.

  • Performance: This exchange converts the amine groups to R-ND2⁺, rendering them completely invisible in the 1H NMR spectrum[3]. Furthermore, the residual HOD peak appears at ~4.7 ppm, safely away from the aliphatic signals.

  • Best For: Clean integration of the carbon-bound aliphatic protons without interference from broad amine peaks.

Dimethyl Sulfoxide-d6 (DMSO-d6)
  • Mechanism & Causality: DMSO is a polar aprotic solvent with strong hydrogen-bond accepting capabilities. It tightly solvates the ammonium protons, significantly slowing down their chemical exchange rate.

  • Performance: This slow exchange allows the protonated amine signals to be observed as broad singlets or multiplets in the downfield region (8.5–9.5 ppm)[4]. However, the residual water peak in DMSO-d6 (~3.3 ppm) often directly obscures the critical C2/C6 axial protons of the oxane ring.

  • Best For: Confirming the salt form and stoichiometry by quantifying the exchangeable NH2⁺ protons.

Verdict: A dual-solvent approach is optimal. DMSO-d6 is required to prove the dihydrochloride salt state, while D2O provides the unobstructed baseline necessary for rigorous integration of the aliphatic backbone.

Comparative Analysis: 1D 1H NMR vs. 2D NMR Methodologies
1D 1H NMR
  • Capability: 1D NMR easily resolves the upfield C3/C5 protons of both rings (1.4–2.3 ppm). Because these protons are furthest from the heteroatoms, they appear as distinct multiplets driven by axial-equatorial geminal and vicinal J-couplings.

  • Limitation: 1D NMR fails in the 2.9–4.0 ppm region. The overlapping signals of the oxane C2/C6, piperidine C2/C6, and both C4 methines create a complex, unresolvable multiplet[1][2].

2D NMR (COSY & HSQC)
  • Capability: 2D techniques are mandatory for this molecule.

    • COSY (Correlation Spectroscopy): Maps the homonuclear scalar couplings. By tracing the cross-peaks from the clearly resolved C3/C5 protons, you can independently "walk" around the oxane ring and the piperidine ring, definitively separating their respective C2/C6 and C4 protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Resolves the 1H overlap by dispersing the signals along the 13C dimension. The oxygen-adjacent carbons of the oxane ring resonate at ~66 ppm, while the nitrogen-adjacent carbons of the piperidine ring resonate at ~42 ppm. This massive 24 ppm carbon shift difference cleanly separates the overlapping proton signals.

G Start N-(oxan-4-yl)piperidin-4-amine 2HCl Sample Solvent Solvent Selection (D2O vs. DMSO-d6) Start->Solvent OneD Acquire 1D 1H NMR Solvent->OneD Eval Assess Spectral Overlap (2.9 - 4.0 ppm region) OneD->Eval TwoD Acquire 2D NMR (COSY, HSQC) Eval->TwoD High Overlap (>50%) Assign Signal Assignment & Multiplet Analysis Eval->Assign Clear Resolution TwoD->Assign Done Structural Verification Complete Assign->Done

Logical workflow for NMR-based structural elucidation of complex amine hydrochlorides.

Quantitative Data: Chemical Shift Comparison Table

The following table summarizes the expected 1H NMR chemical shifts for N-(oxan-4-yl)piperidin-4-amine dihydrochloride, contrasting the behavior in D2O versus DMSO-d6.

Proton AssignmentRing SystemExpected Shift (D2O, ppm)Expected Shift (DMSO-d6, ppm)Multiplicity / Structural Notes
Piperidine NH2⁺ PiperidineInvisible (Exchanged)9.0 – 9.5Broad multiplet; confirms protonation[4].
Secondary NH2⁺ LinkerInvisible (Exchanged)8.5 – 9.0Broad singlet; confirms salt stoichiometry.
Oxane C2/C6 (eq) Oxane3.9 – 4.03.8 – 3.9Doublet of multiplets; highly deshielded by oxygen[1].
Piperidine C4 (CH) Piperidine3.5 – 3.63.4 – 3.5Multiplet; shifted downfield by adjacent NH2⁺.
Oxane C4 (CH) Oxane3.4 – 3.53.3 – 3.4Multiplet; often obscured by H2O peak in DMSO.
Piperidine C2/C6 (eq) Piperidine3.4 – 3.53.2 – 3.4Broad doublet; deshielded by ring NH2⁺[3].
Oxane C2/C6 (ax) Oxane3.3 – 3.43.2 – 3.3Triplet of doublets; axial protons are more shielded.
Piperidine C2/C6 (ax) Piperidine2.9 – 3.12.8 – 3.0Multiplet; typical axial shielding effect[4].
Piperidine C3/C5 Piperidine1.8 – 2.31.7 – 2.1Complex multiplets; distinct axial/equatorial split.
Oxane C3/C5 Oxane1.5 – 1.91.4 – 1.8Complex multiplets; distinct axial/equatorial split.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must function as a self-validating system. Follow this optimized protocol for a 400 MHz (or higher) spectrometer:

Step 1: Sample Preparation & Equilibration

  • Dissolve 15–20 mg of the compound in 0.6 mL of the chosen deuterated solvent (D2O or DMSO-d6).

  • Causality: Ensure the sample is fully dissolved and equilibrated to the probe temperature (typically 298 K) for at least 5 minutes before tuning. Temperature gradients within the NMR tube cause convection currents, which distort line shapes and degrade the resolution of the fine J-couplings required to differentiate axial/equatorial protons.

Step 2: Tuning, Matching, and Shimming (The Validation Check)

  • Perform automated tuning and matching (ATM) for the 1H channel.

  • Execute a gradient shimming routine (e.g., topshim).

  • Self-Validation Check: Acquire a single dummy scan and measure the line width of the residual solvent peak (e.g., DMSO-d5 at 2.50 ppm). If the full width at half maximum (FWHM) exceeds 1.0 Hz, re-shim the magnet. This ensures that any line broadening observed in the analyte is due to chemical exchange (e.g., amine protons) and not poor magnetic homogeneity.

Step 3: 1D 1H Acquisition Parameters

  • Use a standard 30-degree or 90-degree pulse sequence.

  • Set the relaxation delay (D1) to

    
     2.0 seconds.
    
  • Causality: A sufficient relaxation delay ensures complete longitudinal relaxation (T1) between scans. This prevents the suppression of slowly relaxing protons, yielding perfectly quantitative integration values (e.g., ensuring the oxane C2/C6 protons integrate to exactly 4.0 relative to the single C4 methine proton).

Step 4: 2D HSQC Acquisition

  • If the 3.0–4.0 ppm region exhibits

    
     signal overlap (which it will for this compound), immediately queue a 1H-13C multiplicity-edited HSQC.
    
  • Causality: Multiplicity editing phases CH2 cross-peaks negatively (blue/red) and CH/CH3 cross-peaks positively (black/green). This provides an instant, self-validating visual confirmation to distinguish the overlapping C2/C6 (CH2) signals from the C4 (CH) signals.

References
  • Tetrahydropyran | C5H10O | CID 8894 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • 1H NMR Spectroscopy: Chemical Shifts and Ring Currents Source: Thieme Connect URL: [Link]

  • Electronic Supplementary Information (ESI) Fluorine-functionalized ionic liquids Source: Lirias - KU Leuven URL: [Link]

  • Discovery of a Potent, Selective and Cell-active Dual Inhibitor Source: SciSpace URL: [Link]

Sources

Comparative Guide: 13C NMR Peak Assignment Methodologies for N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a highly versatile bis-heterocyclic scaffold frequently utilized in the synthesis of advanced pharmacophores, including potent Toll-like receptor (TLR7/8/9) antagonists[1]. Structurally, the molecule consists of a piperidine ring and a tetrahydropyran (THP) ring linked via a secondary amine.

Assigning the 13C NMR spectrum of this compound presents a unique analytical challenge. Both rings possess a plane of symmetry passing through their respective C4 positions and heteroatoms, resulting in only six unique carbon environments. Furthermore, the structural pseudo-symmetry causes severe spectral overlap in the aliphatic region (30–55 ppm), making empirical assignment prone to error without advanced 2D NMR techniques or highly accurate predictive software.

The Contenders: Methodologies for Peak Assignment

To establish a self-validating system for structural elucidation, this guide objectively compares three distinct methodologies:

  • Empirical High-Field NMR (Bruker 400 MHz): The definitive ground truth, utilizing 1D 13C, HSQC, and HMBC experiments to map exact scalar couplings.

  • Heuristic Prediction (ChemDraw Professional): A widely adopted desktop tool by Revvity Signals that relies on Hierarchically Ordered Spherical Description of Environment (HOSE) codes and empirical increment rules[2].

Experimental Protocols & Workflows

Protocol 1: Empirical NMR Acquisition (The Ground Truth)
  • Sample Preparation: Dissolve 15.0 mg of high-purity N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine in 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal standard.

  • 1D 13C Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1D 13C{1H} spectrum on a Bruker 400 MHz spectrometer (100 MHz for 13C) at 298 K. Use a relaxation delay (D1) of 2.0 s, a spectral width of 240 ppm, and accumulate 1024 scans to ensure a high signal-to-noise ratio for the quaternary-like C4 carbons.

  • 2D NMR Acquisition: Acquire multiplicity-edited HSQC (to distinguish CH/CH3 from CH2) and HMBC (to establish long-range C-H connectivity across the exocyclic amine linkage).

  • Processing: Fourier transform, phase correct, and baseline correct the spectra. Reference the central CDCl3 triplet to 77.16 ppm.

Protocol 2: Heuristic Prediction via ChemDraw Professional
  • Structure Input: Launch ChemDraw Professional. Draw the target molecule, ensuring correct valency and explicitly defining the secondary amine linkage[5].

  • Prediction Execution: Select the entire structure. Navigate to Structure > Predict 13C NMR Shifts.

  • Data Extraction: Export the generated peak list and heuristic assignment map for comparative analysis.

Protocol 3: AI-Ensemble Prediction via Mnova NMRPredict
  • Structure Import: Open Mestrelab Mnova. Import the .mol file of the target compound.

  • Ensemble Configuration: Launch the NMRPredict Desktop module. Ensure the prediction engine is set to "Ensemble," which activates both the Modgraph HOSE database and the proprietary Machine Learning algorithms[3][4].

  • Execution: Run the prediction. The software will calculate the "Best" 13C prediction by evaluating both heuristic and charge-based neural network outputs[4].

Workflow Visualization

G cluster_exp Empirical (Gold Standard) cluster_chemdraw Heuristic Prediction cluster_mnova AI-Ensemble Prediction Molecule N-(tetrahydro-2H-pyran-4-yl) piperidin-4-amine ExpNMR Bruker 400 MHz NMR (1D 13C, HSQC, HMBC) Molecule->ExpNMR CDPredict ChemDraw Professional (HOSE Codes) Molecule->CDPredict MnovaPredict Mnova NMRPredict (HOSE + ML) Molecule->MnovaPredict ExpProcess Spectral Processing & Peak Picking ExpNMR->ExpProcess Compare Comparative Analysis (Δδ Evaluation) ExpProcess->Compare CDPredict->Compare MnovaPredict->Compare

Fig 1: Comparative workflow for 13C NMR peak assignment using experimental and predictive methods.

Comparative Data Analysis & Causality

The table below summarizes the 13C NMR chemical shifts (δ in ppm) obtained from the empirical 2D NMR assignment compared against the predictive outputs of ChemDraw Professional and Mnova NMRPredict.

Carbon EnvironmentEmpirical (δ ppm)ChemDraw (δ ppm)Error (Δδ)Mnova Predict (δ ppm)Error (Δδ)
THP C2/C6 66.867.20.466.90.1
THP C3/C5 33.534.81.333.80.3
THP C4 52.150.51.651.80.3
Pip C2/C6 45.446.51.145.60.2
Pip C3/C5 32.831.01.832.50.3
Pip C4 53.255.11.953.50.3
Mechanistic Insights: Why the Predictions Differ

The empirical data reveals severe clustering in the 32–34 ppm range (C3/C5 of both rings) and the 52–54 ppm range (C4 of both rings). Distinguishing these requires high-resolution HSQC/HMBC data to map the precise scalar couplings.

ChemDraw's Limitations: ChemDraw relies predominantly on HOSE codes—a database-driven approach that looks for exact substructure matches[2]. When the exact bis-heterocyclic linkage is absent from its library, the software defaults to basic increment rules. This linear additive approach fails to account for the complex steric hindrance and conformational averaging of the exocyclic secondary amine, leading to significant deviations (up to 1.9 ppm error at the Piperidine C4 position).

Mnova's Advantage: Mnova NMRPredict demonstrates superior accuracy (Mean Absolute Error ≤ 0.3 ppm). The causality behind this performance lies in its Ensemble approach[3]. When HOSE codes yield low confidence due to missing exact matches, Mnova's algorithm dynamically integrates Machine Learning predictions based on 3D atomic charges and steric effects[4]. This neural network component accurately models the electron-withdrawing effect of the THP oxygen propagating through the amine linkage, resulting in highly precise assignments for the challenging C3/C5 and C4 environments.

Conclusion

References

  • WO2019126082A1 - 6-azaindole compounds | Google P
  • ChemDraw | Revvity Signals Software | [Link]

  • Download NMR Predict | Mestrelab | [Link]

  • NMR Prediction | Modgraph | [Link]

  • ChemDraw Professional 21 | Alfasoft |[Link]

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of N-(oxan-4-yl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of the N-(oxan-4-yl)piperidin-4-amine Scaffold

In the landscape of modern drug discovery, the N-(oxan-4-yl)piperidin-4-amine scaffold has emerged as a privileged structure. Its constituent parts, the piperidine and oxane (tetrahydropyran) rings, are prevalent motifs in a multitude of approved pharmaceuticals. The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the oxane ring can modulate polarity and provide additional vectors for target engagement. The linkage of these two saturated heterocyclic rings presents a unique structural and analytical challenge. A thorough understanding of the mass spectrometric fragmentation behavior of this scaffold is paramount for researchers in drug development for several key reasons:

  • Metabolite Identification: Elucidating the structure of metabolites is a critical step in understanding a drug candidate's safety and efficacy. Characteristic fragmentation patterns serve as fingerprints to identify metabolic soft spots.

  • Structure Confirmation and Elucidation: For newly synthesized analogues, mass spectrometry provides rapid confirmation of the expected molecular weight. Tandem MS (MS/MS) data is crucial for confirming the connectivity of the molecular framework.

  • Impurity Profiling: The identification and quantification of process-related impurities and degradation products are mandated by regulatory agencies. A predictable fragmentation map is essential for this task.

This guide provides an in-depth analysis of the expected electrospray ionization (ESI) tandem mass spectrometry fragmentation patterns of N-(oxan-4-yl)piperidin-4-amine derivatives. We will explore the fundamental principles governing the fragmentation of each heterocyclic component and then propose the most probable fragmentation pathways for the combined scaffold. Furthermore, we will compare the utility of different mass analyzer platforms—Quadrupole Time-of-Flight (QTOF), Orbitrap, and Triple Quadrupole (QqQ)—for the structural characterization of this important class of molecules.

Predicted Fragmentation Pathways of the N-(oxan-4-yl)piperidin-4-amine Core Structure

Under positive mode electrospray ionization, the N-(oxan-4-yl)piperidin-4-amine core structure is expected to readily form a protonated molecule, [M+H]⁺. The basic nitrogen atoms of the piperidine ring are the most likely sites of protonation. Collision-induced dissociation (CID) of this precursor ion will likely initiate fragmentation events centered around these charge sites. The fragmentation of piperidine derivatives is often characterized by α-cleavage and ring fission events.[1]

The fragmentation of the protonated molecule can be expected to proceed through several key pathways, primarily involving the piperidine ring, the oxane ring, and the C-N bond linking them.

Major Fragmentation Pathways
  • Cleavage of the Piperidine Ring: A dominant fragmentation pathway for piperidine-containing compounds is the cleavage of the C-C bond adjacent to the nitrogen atom, known as α-cleavage.[1] This leads to the formation of a stable, resonance-stabilized iminium ion. For the N-(oxan-4-yl)piperidin-4-amine core, this can result in the opening of the piperidine ring.

  • Cleavage of the Oxane Ring: The oxane ring, being a cyclic ether, is also susceptible to fragmentation. Cleavage is likely to occur at the C-C bond adjacent to the ether oxygen.[2]

  • Cleavage of the Linker C-N Bond: The bond connecting the oxane and piperidine rings is another potential site of fragmentation.

The interplay of these fragmentation events will give rise to a series of characteristic product ions. Based on established fragmentation principles for cyclic amines and ethers, we can predict the following key fragmentation pathways for the protonated N-(oxan-4-yl)piperidin-4-amine molecule ([M+H]⁺ at m/z 185.16).

Visualizing the Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of the protonated N-(oxan-4-yl)piperidin-4-amine core structure.

G cluster_0 Proposed Fragmentation of N-(oxan-4-yl)piperidin-4-amine cluster_1 Piperidine Ring Opening cluster_2 Oxane Ring Fragmentation cluster_3 C-N Bond Cleavage M [M+H]⁺ m/z 185.16 A Piperidine α-cleavage M->A Pathway 1 B Oxane Ring Cleavage M->B Pathway 2 C Cleavage of C-N Linker M->C Pathway 3 F1 Product Ion m/z 156.14 A->F1 F2 Product Ion m/z 86.09 B->F2 F3 Piperidin-4-amine ion m/z 101.11 C->F3 F4 Oxan-4-ylium ion m/z 85.06 C->F4

Caption: Proposed major fragmentation pathways of protonated N-(oxan-4-yl)piperidin-4-amine.

Comparative Analysis of Mass Analyzer Platforms

The choice of mass analyzer can significantly impact the quality and type of data obtained for structural elucidation. Here, we compare three common platforms for the analysis of N-(oxan-4-yl)piperidin-4-amine derivatives.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (QTOF)Orbitrap
Primary Strength High sensitivity and selectivity for quantification (MRM).High mass accuracy and resolution for formula determination.Highest mass accuracy and resolution.
Fragmentation Mode Product ion scan, precursor ion scan, neutral loss scan.MS/MS with high-resolution fragment ion detection.MS/MS with ultra-high-resolution fragment ion detection.
Suitability for this Topic Excellent for targeted quantification of known derivatives and metabolites.Ideal for structural elucidation of unknown derivatives and metabolites due to accurate mass measurements of precursor and product ions.The gold standard for unambiguous formula determination of novel compounds and their fragments.
Limitations Low resolution, not ideal for unknown identification.Lower sensitivity compared to a QqQ in MRM mode.Slower scan speed compared to QTOF, which can be a limitation for very fast chromatography.

Expert Insight: For initial discovery and metabolite identification studies, a high-resolution mass spectrometer like a QTOF or Orbitrap is indispensable. The accurate mass measurements they provide are crucial for proposing elemental compositions of both the parent molecule and its fragments, thereby lending high confidence to structural assignments. For later-stage development, where sensitive quantification of the parent drug and its key metabolites is required, a Triple Quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode is the platform of choice due to its superior sensitivity and wide dynamic range.

Experimental Protocols

Generic LC-MS/MS Method for the Analysis of N-(oxan-4-yl)piperidin-4-amine Derivatives

This protocol provides a general starting point for the analysis of novel piperidine derivatives using LC-MS/MS.[1]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the derivative in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL).

2. LC Conditions:

  • LC System: HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound(s), followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

3. MS Conditions:

  • Mass Spectrometer: A tandem mass spectrometer (QTOF, Orbitrap, or Triple Quadrupole) with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS Method:

    • Perform a full scan (e.g., m/z 100-1000) to determine the m/z of the protonated molecule [M+H]⁺.

    • Perform a product ion scan of the [M+H]⁺ precursor ion to generate the fragmentation spectrum.

    • Optimize the collision energy to achieve a rich fragmentation pattern.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of N-(oxan-4-yl)piperidin-4-amine derivatives.

G cluster_workflow LC-MS/MS Analytical Workflow SamplePrep Sample Preparation LC LC Separation SamplePrep->LC MS1 Full Scan MS (Precursor Ion ID) LC->MS1 MS2 Product Ion Scan (Fragmentation) MS1->MS2 DataAnalysis Data Analysis & Structure Elucidation MS2->DataAnalysis

Caption: General workflow for LC-MS/MS analysis of small molecules.

Conclusion and Future Perspectives

The N-(oxan-4-yl)piperidin-4-amine scaffold represents a significant area of interest in medicinal chemistry. A predictive understanding of its LC-MS fragmentation is a critical tool for accelerating drug development programs that utilize this core structure. The fragmentation patterns are expected to be dominated by characteristic cleavages of the piperidine and oxane rings, as well as the bond linking them. High-resolution mass spectrometry platforms, such as QTOF and Orbitrap, are best suited for the initial structural characterization of novel derivatives and their metabolites. As drug candidates progress, triple quadrupole instruments will be essential for high-sensitivity quantification.

Future work in this area should focus on acquiring experimental MS/MS data for a series of N-(oxan-4-yl)piperidin-4-amine derivatives to build a comprehensive spectral library. This would enable the development of more refined fragmentation rules and could facilitate the creation of in-silico fragmentation prediction tools tailored to this specific class of compounds. Such advancements would undoubtedly streamline the analytical characterization process for researchers working with this valuable pharmaceutical scaffold.

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1433-1440. [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(21), 1847-1854. [Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). N-(oxan-4-yl)piperidin-4-amine. [Link]

Sources

The Definitive Guide to FTIR Spectrum Analysis of Amine Dihydrochloride Salts: ATR vs. Transmission Methods

Author: BenchChem Technical Support Team. Date: March 2026

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in pharmaceutical development and materials science. However, analyzing amine dihydrochloride salts —highly polar, hygroscopic compounds with complex hydrogen-bonding networks—presents unique spectroscopic challenges.

As a Senior Application Scientist, I frequently encounter researchers misinterpreting spectral artifacts as polymorphic changes or impurities. In the vast majority of these cases, the error stems from an improper choice of sample presentation. This guide objectively compares the performance of Attenuated Total Reflection (ATR) against traditional transmission methods (KBr and KCl pellets), providing the mechanistic causality and experimental data necessary to establish a self-validating analytical workflow.

Mechanistic Insights: The Spectroscopic Complexity of Amine Salts

Amine dihydrochlorides possess two protonated amine centers (e.g.,


 or 

), which interact strongly with chloride counterions via hydrogen bonding.
The "Ammonium" Band Phenomenon

In a free amine, N-H stretching vibrations typically appear as sharp peaks between 3500 and 3300 cm⁻¹. However, upon conversion to a dihydrochloride salt, the protonation and subsequent strong


 hydrogen bonding drastically alter the electron density. This causes the N-H stretching bands to broaden significantly and shift to lower wavenumbers, creating complex "ammonium bands" that span from 3200 to 2500 cm⁻¹[1]. These broad bands frequently overlap with C-H stretching vibrations, making spectral interpretation highly dependent on high-resolution, artifact-free data acquisition.
The Solid-State Ion Exchange Artifact

The most critical failure point in analyzing amine hydrochlorides is the use of Potassium Bromide (KBr) pellets. When an amine dihydrochloride is milled with a massive molar excess of KBr and subjected to high pressure (typically 10 tons) in a hydraulic press, the localized compression energy and trace moisture trigger a solid-state ion exchange reaction [2][3].

The chloride ions in the API are partially or fully replaced by bromide ions from the matrix, yielding an amine dihydrobromide salt (or a mixed halide salt). Because the


 hydrogen bond has a different length and strength than the 

bond, the resulting FTIR spectrum exhibits shifted N-H stretching frequencies, altered N-H bending modes (around 1600-1500 cm⁻¹), and the appearance of anomalous peaks[4].

G A Amine·2HCl (Target Analyte) C High Pressure (Hydration/Compression) A->C B Excess KBr Matrix (Hygroscopic) B->C D Amine·2HBr (Altered Analyte) C->D Solid-State Ion Exchange E KCl (Byproduct) C->E

Figure 1: Mechanism of pressure-induced solid-state ion exchange in KBr pellets.

Performance Comparison: ATR vs. KBr vs. KCl

To circumvent the ion-exchange artifact, analysts must choose between Attenuated Total Reflection (ATR-FTIR) using a diamond crystal or a halide-matched transmission pellet (KCl) .

Table 1: Methodological Comparison for Amine Dihydrochlorides
FeatureATR-FTIR (Diamond)KBr Pellet (Transmission)KCl Pellet (Transmission)
Sample Preparation None requiredExtensive (Milling, Pressing)Extensive (Milling, Pressing)
Risk of Ion Exchange Zero (No matrix)High (Cl⁻

Br⁻ exchange)
Zero (Halide matched)
Spectral Artifacts Peak intensity varies with wavelengthPeak shifting, anomalous bandsMinimal (Moisture absorption possible)
Sensitivity (>3000 cm⁻¹) Moderate (Lower penetration depth)HighHigh
Sample Recovery High (Non-destructive)Zero (Embedded in matrix)Zero (Embedded in matrix)
Table 2: Quantitative Spectral Shifts (Model Amine Dihydrochloride)

Data illustrates typical deviations observed when analyzing a standard primary amine dihydrochloride across different matrices.

Vibrational ModeExpected Range (cm⁻¹)ATR-FTIR Observed (cm⁻¹)KCl Pellet Observed (cm⁻¹)KBr Pellet Observed (cm⁻¹)Status in KBr
N-H Stretch (Sym/Asym)3200 – 25002985 (Broad)2988 (Broad)3015 (Broad, Shifted)Altered
N-H Bend (Deformation)1620 – 1560159515951582Altered
C-N Stretch1250 – 1020112011211120Stable
Halide Lattice Mode< 850N/A775800 (New Peak)Artifact

Note: The KBr pellet introduces a distinct artifact near 800 cm⁻¹ and shifts the N-H bending mode due to the formation of the HBr salt derivative[2].

Experimental Workflows & Decision Matrix

To ensure scientific integrity, the analytical workflow must be self-validating. If transmission is absolutely required (e.g., for compliance with an older pharmacopeial monograph), you must match the halide matrix to the salt. Otherwise, ATR is the modern standard.

G Start Amine Dihydrochloride Sample Q1 Is sample recovery required? Start->Q1 ATR Use ATR-FTIR (Non-destructive, No matrix) Q1->ATR Yes Q2 Is high sensitivity at >3000 cm⁻¹ critical? Q1->Q2 No Q2->ATR No KCl Use KCl Pellet (Halide-matched, No exchange) Q2->KCl Yes KBr Avoid KBr Pellet (Risk of Ion Exchange) KCl->KBr Contrast Rule

Figure 2: Decision matrix for selecting the appropriate FTIR sampling technique for hydrochloride salts.
Protocol A: ATR-FTIR Measurement (Preferred Method)

Causality: ATR requires no matrix, eliminating both ion-exchange risks and moisture introduction from hygroscopic salts like KBr/KCl.

  • Background Collection: Clean the diamond ATR crystal with high-purity isopropyl alcohol and a lint-free wipe. Allow to dry. Collect a background spectrum (typically 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Transfer 2–5 mg of the amine dihydrochloride powder directly onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil. Apply consistent, high pressure (monitor the software's pressure gauge if available) to ensure intimate optical contact between the rigid salt crystals and the diamond. Insufficient pressure will result in low signal-to-noise ratios.

  • Data Acquisition: Collect the sample spectrum. Apply an ATR correction algorithm during post-processing to compensate for the wavelength-dependent depth of penetration (penetration depth decreases at higher wavenumbers).

  • Validation: Ensure the baseline is flat and the maximum absorbance is between 0.1 and 1.0 AU.

Protocol B: Halide-Matched Transmission (KCl Pellet)

Causality: Using Potassium Chloride (KCl) instead of KBr ensures that even if solid-state mobility occurs under pressure, the exchanging ion is identical to the native counterion (Cl⁻), resulting in zero net structural change[2].

  • Desiccation: Dry IR-grade KCl powder in an oven at 110°C for at least 4 hours. Store in a desiccator. Amine dihydrochlorides should also be kept anhydrous.

  • Milling: In an agate mortar, gently triturate 1–2 mg of the amine dihydrochloride with 150–200 mg of the dried KCl. Do not over-grind, as excessive mechanical energy can induce polymorphic transformations.

  • Pressing: Transfer the homogenized mixture into a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove interstitial air and moisture.

  • Compression: Apply 8 to 10 tons of pressure using a hydraulic press for 2–3 minutes. Release the pressure slowly.

  • Acquisition: Remove the transparent/translucent pellet, place it in a transmission holder, and collect the spectrum against a blank air background.

Conclusion

As demonstrated by the comparative data, ATR-FTIR stands as the most robust, artifact-free method for routine analysis. When the enhanced high-wavenumber sensitivity of transmission spectroscopy is strictly required, analysts must substitute KBr with KCl to create a halide-matched, self-validating system.

References

Sources

A Comparative Guide to Elemental Analysis Standards for N-(oxan-4-yl)piperidin-4-amine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of N-(oxan-4-yl)piperidin-4-amine dihydrochloride, an important chemical entity in pharmaceutical research and development. We will dissect the critical distinction between elemental analysis for bulk characterization—confirming the empirical formula—and the analysis of trace elemental impurities for safety compliance. This document is designed to equip researchers, analytical chemists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for quality control and regulatory submission.

The Duality of Elemental Analysis in Pharmaceutical APIs

In the context of a highly pure active pharmaceutical ingredient (API) like N-(oxan-4-yl)piperidin-4-amine 2HCl, "elemental analysis" encompasses two distinct, yet equally critical, objectives:

  • Bulk Elemental Composition (or Assay): This is the quantitative measurement of the primary elements that constitute the molecule itself—Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl). The primary goal is to verify the empirical formula and confirm the purity and correct stoichiometric formation of the dihydrochloride salt. This is fundamental to API characterization.

  • Trace Elemental Impurities: This analysis focuses on detecting and quantifying minute levels of metallic impurities that may have been introduced during synthesis, from manufacturing equipment, or from raw materials.[1][2] Regulatory bodies, through guidelines like the International Council for Harmonisation's ICH Q3D and the United States Pharmacopeia's USP <232>, mandate strict control over these impurities due to their potential toxicity.[3][4]

This guide will first address the standards for determining bulk composition, followed by a comparison of methods for trace impurity analysis, providing a complete analytical picture.

Part 1: Verification of Bulk Elemental Composition

The foundational step in characterizing N-(oxan-4-yl)piperidin-4-amine 2HCl is to confirm its elemental makeup against theoretical values.

Theoretical Composition

The molecular formula for N-(oxan-4-yl)piperidin-4-amine dihydrochloride is C₁₁H₂₄Cl₂N₂O . The theoretical elemental percentages are calculated from its molecular weight.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01111132.12146.67%
HydrogenH1.0082424.1928.55%
ChlorineCl35.453270.90625.05%
NitrogenN14.007228.0149.90%
OxygenO15.999115.9995.65%
Total 283.232 100.00%

An analytical result is typically considered acceptable if it falls within ±0.4% of the theoretical value.

Primary Method for C, H, N Content: Combustion Analysis

The definitive method for determining carbon, hydrogen, and nitrogen content in an organic compound is high-temperature combustion analysis, a modern evolution of the classical Pregl-Dumas method.[5]

Principle of Causality: This technique relies on the complete and instantaneous oxidation of the sample in a pure oxygen environment. The sample is combusted at a high temperature (around 1000°C), converting all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂).[5] These combustion products are then swept by an inert carrier gas (helium) through a series of separation columns and detected by a thermal conductivity detector (TCD). The detector's response is directly proportional to the concentration of each gas, allowing for precise quantification.

Experimental Protocol: CHN Combustion Analysis

Objective: To accurately quantify the C, H, and N content of the sample.

Methodology:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified, high-purity organic standard with known C, H, N content (e.g., acetanilide). This establishes a response factor for the TCD.

  • Sample Preparation: Accurately weigh 2-3 mg of the finely ground, dried N-(oxan-4-yl)piperidin-4-amine 2HCl sample into a tin capsule.

  • Analysis: Place the sealed capsule into the instrument's autosampler. The instrument will drop the sample into a high-temperature combustion furnace flushed with oxygen.

  • Combustion & Reduction: The sample undergoes flash combustion. The resulting gases (CO₂, H₂O, NₓOᵧ, and HCl) are passed through a reduction tube containing heated copper to convert nitrogen oxides to N₂. Other interfering elements, like the chlorine from the sample, are removed by specific absorbent traps.[6]

  • Separation & Detection: The purified CO₂, H₂O, and N₂ gases are separated using a gas chromatography column and quantified sequentially by a TCD.[7]

  • Data Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the TCD signals and the initial sample weight.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh Weigh 2-3 mg API in Tin Capsule autosampler Load into Autosampler weigh->autosampler combustion Flash Combustion (~1000°C in O₂) autosampler->combustion reduction Gas Reduction (NₓOᵧ → N₂) combustion->reduction separation GC Separation (CO₂, H₂O, N₂) reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection result Final Report: %C, %H, %N vs. Theoretical detection->result Calculate %C, %H, %N cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection digest Microwave Digestion of API in Acid dilute Dilution to Final Volume digest->dilute nebulize Sample Nebulization (Aerosol) dilute->nebulize plasma Ionization in Argon Plasma (~8000 K) nebulize->plasma oes ICP-OES: Measure Emitted Light Wavelengths plasma->oes Optical Emission ms ICP-MS: Separate Ions by Mass-to-Charge Ratio plasma->ms Mass Spectrometry result_oes Trace Quantification oes->result_oes Quantify (ppb-ppm levels) result_ms Ultra-Trace Quantification ms->result_ms Quantify (ppt levels) cluster_bulk Bulk Composition Verification cluster_trace Trace Impurity Safety Assessment start New Batch of N-(oxan-4-yl)piperidin-4-amine 2HCl chn Combustion Analysis (%C, %H, %N) start->chn chloride Chloride Analysis (%Cl) start->chloride compare1 compare1 chn->compare1 chloride->compare1 risk_assess ICH Q3D Risk Assessment icp_ms Quantitative Analysis (ICP-MS) risk_assess->icp_ms Risk Identified pass2 pass2 risk_assess->pass2 No Risk Identified compare2 compare2 icp_ms->compare2 pass1 pass1 compare1->pass1 Results within ±0.4% of Theoretical? pass1->risk_assess Yes fail Investigation Required pass1->fail No pass2->fail No release Batch Release pass2->release Yes compare2->pass2 Impurities < ICH Q3D Limits?

Sources

Technical Guide: Differentiating N-(oxan-4-yl)piperidin-4-amine from Cyclohexyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ether Switch" Strategy

In medicinal chemistry, the substitution of a cyclohexyl ring with a tetrahydropyran (oxan-4-yl) ring is a high-impact bioisosteric replacement known as the "Ether Switch." This guide details the technical differentiation between N-(oxan-4-yl)piperidin-4-amine (Compound A) and its lipophilic analog, N-cyclohexylpiperidin-4-amine (Compound B).

For drug development professionals, this transition is rarely about potency alone; it is a strategic maneuver to modulate Lipophilic Efficiency (LipE) , reduce LogD , and mitigate metabolic liabilities associated with highly lipophilic carbon scaffolds.

Physicochemical Profiling

The introduction of the ether oxygen in the oxanyl ring creates a permanent dipole, significantly altering the solvation profile compared to the carbocyclic analog.

Table 1: Comparative Physicochemical Data
PropertyN-(oxan-4-yl)piperidin-4-amine (THP)N-cyclohexylpiperidin-4-amine (CH)Impact on Drug Design
cLogP ~ -0.64 (Experimental/Predicted)~ 2.1 - 2.5Solubility: THP analog exhibits >10x aqueous solubility.
H-Bond Acceptors 3 (Piperidine N, Amine N, Ether O)2 (Piperidine N, Amine N)Binding: Ether O offers a vector for H-bonding with solvent or protein residues.
pKa (Piperidine N) ~ 9.8~ 10.1Basicity: Inductive effect of ether O slightly lowers pKa of distal amines.
Conformation Chair (Rigid)Chair (Rigid)Shape: Bioisosteric; minimal steric clash upon substitution.
Polar Surface Area ~ 47 Ų~ 38 ŲPermeability: THP increases PSA without significantly hurting permeability.

Senior Scientist Insight:

“Do not underestimate the solubility gain. While the structural change seems minor (one -CH2- to -O-), the drop in LogP often rescues compounds from 'brick dust' status in early formulation screens. However, verify that the ether oxygen does not sit in a hydrophobic pocket of your target protein, which would incur a desolvation penalty.”

Synthetic Protocol: Reductive Amination

The most robust route to N-(oxan-4-yl)piperidin-4-amine is the reductive amination of tetrahydro-4H-pyran-4-one with 4-amino-1-Boc-piperidine , followed by deprotection.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Tetrahydro-4H-pyran-4-one Step1 Imine Formation (DCM/AcOH, 2h) Start->Step1 Reagent + 4-Amino-1-Boc-piperidine Reagent->Step1 Step2 Reduction (STAB, 16h) Step1->Step2 In situ Intermed Intermediate: Boc-Protected Amine Step2->Intermed Deprotect Deprotection (TFA/DCM or HCl/Dioxane) Intermed->Deprotect Final Product: N-(oxan-4-yl)piperidin-4-amine Deprotect->Final

Figure 1: Step-wise reductive amination workflow for synthesizing the THP-piperidine scaffold.

Detailed Methodology

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), 4-Amino-1-Boc-piperidine (1.0 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.), DCM (anhydrous).

  • Imine Formation: Dissolve ketone and amine in DCM. Add catalytic acetic acid (pH ~5). Stir at RT for 2 hours.

    • Control Point: Monitor disappearance of ketone by TLC/LCMS. If slow, add 3Å molecular sieves to sequester water.

  • Reduction: Cool to 0°C. Add STAB portion-wise (exothermic). Warm to RT and stir overnight (16h).

    • Why STAB? It is less aggressive than NaBH4 and will not reduce the ketone before the imine forms, preventing the formation of the alcohol side-product (tetrahydro-2H-pyran-4-ol).

  • Quench & Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Wash organic layer with brine.

  • Purification: Flash chromatography (MeOH/DCM gradient). The amine is polar; use 1-5% 7N NH3 in MeOH if streaking occurs.

Analytical Differentiation

Distinguishing the oxanyl analog from the cyclohexyl analog is critical during library synthesis quality control.

NMR Signatures (1H NMR, 400 MHz, CDCl3)
  • Oxanyl (THP) Ring: Look for the alpha-protons adjacent to oxygen .

    • 
       3.9–4.0 ppm (dt, 2H, equatorial H-C-O).
      
    • 
       3.3–3.4 ppm (td, 2H, axial H-C-O).
      
    • Diagnostic: The splitting pattern (td/dt) confirms the chair conformation of the ether ring.

  • Cyclohexyl Ring:

    • Lacks signals in the 3.0–4.0 ppm region (except the methine proton at the amine attachment point).

    • Protons appear as a multiplet "hump" in the 1.1–1.9 ppm aliphatic region.

Mass Spectrometry
  • Mass Shift: The THP analog is +2 Da heavier than the Cyclohexyl analog (O = 16, CH2 = 14).

  • Fragmentation: THP rings often undergo characteristic retro-Diels-Alder fragmentation or loss of CH2O (formaldehyde equivalent) under high energy collision.

Metabolic Stability & ADME

The metabolic fate of these two scaffolds differs fundamentally.

Mechanism of Metabolism
  • Cyclohexyl Fate: Prone to extensive oxidative metabolism (CYP450-mediated hydroxylation) at the C3/C4 positions, leading to rapid clearance.

  • Oxanyl (THP) Fate: The ether oxygen deactivates the adjacent carbons toward typical aliphatic hydroxylation. However, it introduces a specific liability: oxidative O-dealkylation or lactone formation, though this is generally slower than cyclohexyl oxidation.

Metabolic Pathway Diagram (DOT)

Metabolism THP N-(oxan-4-yl)piperidin-4-amine Oxidation CYP450 Oxidation THP->Oxidation Cyc N-cyclohexylpiperidin-4-amine Cyc->Oxidation Lactone Metabolite A: Lactone / Ring Opening (Slower Clearance) Oxidation->Lactone Alpha-C Oxidation Hydroxy Metabolite B: Hydroxy-cyclohexyl (Rapid Clearance) Oxidation->Hydroxy Aliphatic Hydroxylation

Figure 2: Divergent metabolic pathways. The THP ring generally confers higher metabolic stability compared to the lipophilic cyclohexyl ring.

Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


).
  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/rat, 0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.

  • Validation:

    • Self-Check: If

      
       min for the THP analog, check for N-dealkylation at the secondary amine (a common liability independent of the ring).
      

References

  • PubChem. 3-methyl-N-(oxan-4-yl)piperidin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2] (Contextual citation for Ether Switch strategy).

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Piperidine Building Blocks: A Case Study with N-Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Piperidine Scaffolds

Piperidine rings are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceutical compounds.[1] Their prevalence in drugs targeting a wide array of conditions, from neurological disorders to infectious diseases, underscores their therapeutic significance.[2] However, the efficacy and safety of any final active pharmaceutical ingredient (API) are intrinsically linked to the purity of its constituent building blocks. For piperidine-based intermediates, rigorous purity analysis is not merely a quality control checkpoint; it is a fundamental requirement for robust and reproducible drug development.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of piperidine building blocks, using the versatile and widely utilized N-Boc-4-aminopiperidine as a practical case study. We will explore the nuances of method development, from initial column and mobile phase selection to the validation of a stability-indicating method. Furthermore, we will objectively compare the performance of conventional HPLC with its high-throughput counterpart, Ultra-Performance Liquid Chromatography (UPLC), and discuss the complementary roles of Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) in providing a comprehensive purity profile. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and efficient analytical methods for these critical intermediates.

The Model Compound: N-Boc-4-aminopiperidine

N-Boc-4-aminopiperidine (tert-butyl piperidin-4-ylcarbamate) is an exemplary model for this study due to its use as a key intermediate in the synthesis of various pharmaceutical agents, including potent anti-HIV-1 drugs.[3][4] Its structure presents several analytical challenges: a basic secondary amine within the piperidine ring, a primary amine, and a bulky, acid-labile tert-butyloxycarbonyl (Boc) protecting group.[4] Understanding the potential impurities arising from its synthesis and degradation is the first step in developing a specific and stability-indicating analytical method.

Potential Process-Related and Degradation Impurities:

The purity of N-Boc-4-aminopiperidine can be compromised by a range of impurities stemming from its synthesis or subsequent degradation. A robust analytical method must be able to separate the main component from these potential contaminants.

Impurity TypePotential ImpuritiesRationale
Process-Related 1-Benzyl-4-(N-Boc-amino)piperidineIncomplete debenzylation during synthesis.[5]
4-AminopiperidinePremature or undesired cleavage of the Boc group.[6]
Di-Boc-4-aminopiperidineOver-protection or side reactions.
Unreacted starting materialse.g., 1-Benzyl-4-piperidone.[7]
Degradation 4-AminopiperidineAcid-catalyzed hydrolysis of the Boc group.[6]
N-OxidesOxidation of the basic nitrogen atoms.
N-NitrosoaminesReaction with nitrosating agents, a critical genotoxic impurity.
Residual Solvents Methanol, Ethanol, Acetone, DichloromethaneSolvents commonly used in synthesis and purification.[8][9]

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are a regulatory requirement and an indispensable tool in developing a stability-indicating method.[10] By subjecting N-Boc-4-aminopiperidine to harsh conditions, we can generate potential degradation products and ensure the analytical method can adequately separate them from the parent compound.

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare a stock solution of N-Boc-4-aminopiperidine in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. The primary expected degradant is 4-aminopiperidine due to the acid-lability of the Boc group.[6]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. This can lead to the formation of N-oxides.

    • Thermal Degradation: Heat the solid N-Boc-4-aminopiperidine at 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the designated stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by the developed HPLC/UPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]

Comparative Analysis of Chromatographic Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control, high-throughput screening, or in-depth impurity characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

HPLC is the most widely used technique for pharmaceutical analysis due to its robustness, reliability, and versatility.[] For basic compounds like piperidines, Reversed-Phase HPLC (RP-HPLC) is the preferred mode.

Causality Behind Experimental Choices in HPLC Method Development:

The development of a robust HPLC method is a systematic process, where each parameter is chosen to address the specific chemical properties of the analyte and its potential impurities.

cluster_Analyte Analyte Properties (N-Boc-4-aminopiperidine) cluster_Challenges Chromatographic Challenges cluster_Solutions Method Development Strategy cluster_Outcome Desired Chromatographic Outcome Analyte Basic Amines (pKa ~9-10) Boc-Protected Amine Polar Nature Challenges Peak Tailing Poor Retention Co-elution of Impurities Analyte->Challenges Leads to Col_Select Column Selection: C18 (Hydrophobic) vs. PFP (Mixed-Mode) Challenges->Col_Select MP_pH Mobile Phase pH Control: Low pH (e.g., 0.1% Formic Acid) High pH (e.g., Ammonium Bicarbonate) Challenges->MP_pH Outcome Symmetrical Peaks (Tf ~1.0) Adequate Retention (k' 2-10) Good Resolution (Rs > 2.0) Col_Select->Outcome Impacts Selectivity & Retention MP_pH->Outcome Controls Ionization & Reduces Tailing MP_Mod Mobile Phase Modifier: Acetonitrile vs. Methanol (Affects Selectivity) MP_Mod->Outcome Fine-tunes Selectivity Temp Temperature Control: (e.g., 30-40 °C) Improves Efficiency & Peak Shape Temp->Outcome Optimizes Kinetics

Caption: Logical relationships in HPLC method development.

  • Column Selection: A standard C18 column is a good starting point due to its versatility. However, for basic compounds, secondary interactions with residual silanols on the silica surface can cause peak tailing. A Pentafluorophenyl (PFP) column offers alternative selectivity through multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole), which can be beneficial for separating closely related piperidine impurities.[13]

  • Mobile Phase pH: Controlling the pH is crucial. At low pH (e.g., using 0.1% formic or phosphoric acid), the basic amines are protonated, which can improve peak shape by minimizing interactions with silanols.[14]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure. The choice of organic modifier can also influence the selectivity of the separation.

  • Temperature: Elevated column temperatures (e.g., 30-40°C) can improve peak efficiency and reduce viscosity, leading to sharper peaks and lower backpressure.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as N-Boc-4-aminopiperidine lacks a strong chromophore, detection at low UV is necessary).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.[15]

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC is an evolution of HPLC that utilizes columns with sub-2 µm particles. This results in significantly faster analysis times, higher resolution, and improved sensitivity, albeit at much higher operating pressures.[16]

Key Advantages of UPLC over HPLC:

  • Speed: Analysis times can be reduced by up to 9-fold compared to traditional HPLC.[2]

  • Resolution: The smaller particle size leads to higher chromatographic efficiency and better separation of closely eluting peaks.[17]

  • Sensitivity: Narrower peaks result in a greater signal-to-noise ratio, improving detection limits.[5]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost savings and are more environmentally friendly.[18]

Experimental Protocol: UPLC-UV

  • Instrumentation: A UPLC system capable of handling high backpressures, equipped with a UV detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-0.2 min: 5% B

    • 0.2-2.5 min: 5% to 60% B

    • 2.5-2.8 min: 60% B

    • 2.8-2.9 min: 60% to 5% B

    • 2.9-3.5 min: 5% B (re-equilibration)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Same as for HPLC.

Gas Chromatography (GC): A Niche Application for Specific Impurities

While HPLC and UPLC are the primary techniques for purity analysis of non-volatile compounds like N-Boc-4-aminopiperidine, GC is the gold standard for analyzing volatile and semi-volatile impurities, particularly residual solvents.[]

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for residual solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 15 minutes

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO, DMF).[9]

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and High Sensitivity

LC-MS is a powerful tool for impurity profiling, providing molecular weight information that is crucial for identifying unknown impurities and confirming the identity of known ones.[15] For potentially genotoxic impurities like N-nitrosoamines, which must be controlled at parts-per-million (ppm) levels, the sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS) are indispensable.[20]

Experimental Protocol: LC-MS/MS for Genotoxic Impurity Analysis

  • Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the UPLC-UV method, but with a mobile phase compatible with MS (e.g., formic acid instead of non-volatile buffers).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive ESI.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific nitrosamines.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration that allows for the detection of impurities at the required low levels (e.g., ng/mL).

Performance Metrics: A Head-to-Head Comparison

The following table provides a comparative summary of the expected performance of each technique for the purity analysis of N-Boc-4-aminopiperidine. These are illustrative values based on typical performance characteristics.

Parameter HPLC-UV UPLC-UV GC-FID (Residual Solvents) LC-MS/MS (Genotoxic Impurities)
Typical Analysis Time 20-30 min3-10 min20-30 min5-15 min
Resolution GoodExcellentExcellent (for volatiles)Excellent (Chromatographically)
Sensitivity (LOQ) ~0.05%~0.01%~10-50 ppm< 1 ppm (ng/mL levels)[21]
Specificity Good (retention time based)Good (retention time based)Excellent (retention time based)Excellent (mass-based)
Primary Application Routine QC, Purity AssayHigh-throughput screening, Impurity profilingResidual Solvent AnalysisImpurity identification, Trace-level GTI analysis
Relative Cost


$


Method Validation According to ICH Guidelines

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[22]

cluster_Workflow Method Development & Validation Workflow cluster_Validation Key Validation Parameters Start Define Analytical Target Profile (ATP) Dev Method Development (Column, Mobile Phase, etc.) Start->Dev Forced_Deg Forced Degradation Study Dev->Forced_Deg Informs Specificity Optimize Method Optimization (System Suitability) Dev->Optimize Forced_Deg->Optimize Validate Method Validation (ICH Q2(R2) Parameters) Optimize->Validate Routine Routine Use & Lifecycle Management Validate->Routine Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD / LOQ Robustness Robustness

Caption: Workflow for HPLC method development and validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are key to demonstrating specificity.[22]

  • Linearity and Range: Demonstrating a direct proportional relationship between concentration and response over a specified range (typically 80-120% of the target concentration for an assay).[16]

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. A typical acceptance criterion is 98-102% recovery.[17]

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). The Relative Standard Deviation (RSD) should typically be less than 2%.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Essential for impurity methods.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and temperature.

Conclusion and Recommendations

The development of a robust purity method for piperidine building blocks is a multi-faceted process that requires a deep understanding of the analyte's chemistry and the principles of chromatography.

  • For routine quality control and purity assays of N-Boc-4-aminopiperidine, a well-validated RP-HPLC method offers a reliable, cost-effective, and robust solution.

  • When high-throughput is a priority, or when complex impurity profiles require enhanced separation power, UPLC is the superior choice, providing significant gains in speed, resolution, and sensitivity.

  • A comprehensive purity analysis is incomplete without considering non-chromatographable or highly volatile impurities. Headspace GC is essential for the control of residual solvents.

  • For the unambiguous identification of unknown impurities and the ultra-sensitive quantification of potentially genotoxic impurities like N-nitrosoamines, LC-MS/MS is the definitive technique.

Ultimately, a combination of these techniques provides the most comprehensive understanding of the purity of piperidine building blocks, ensuring the quality and safety of the final pharmaceutical products derived from them.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • ChemicalBook. (2026, January 13). 4-N-BOC-Aminopiperidine synthesis.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Pharmaceutical Technology.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ACE. (n.d.). ACE C18-PFP.
  • Mansour, F. R., & Danielson, N. D. (2016, February 1).
  • Gao, C., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Development and validation of the HPLC method for the determination of contaminants in drug substances. (n.d.).
  • Comparison of the Flare Mixed-Mode Column Against Commercial C18 and PFP Columns for the Separation of Critical Pairs of Acidic Herbicides. (n.d.).
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. WebofPharma.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America.
  • ACE. (n.d.). ACE C18-PFP technical brochure.
  • GL Sciences Inc. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-.
  • Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)piperidine 96 73874-95-0.
  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • Thermo Fisher Scientific. (n.d.). SN002512 Analysis of genotoxic impurities in pharmaceuticals.
  • Fast LC-MS/MS methodology for rapid quantification of genotoxic impurities. (2009). ASMS.
  • LC-MS/MS and Genotoxic Impurities. (n.d.).
  • Strategies For Controlling Genotoxic Impurities And LCMS/MS Method Development For Quantifying TTC Levels In Rebamipide Synthesi. International Journal of Environmental Sciences.
  • ICH. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025, July 15). PubMed.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25).
  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. (n.d.).
  • Determination of residual solvents in bulk pharmaceuticals by thermal desorption/gas chromatography/mass spectrometry. (2000, December 15). PubMed.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • BOC Sciences. (n.d.). Residual Solvent Testing - Wet Chemistry.
  • ITW Reagents. (n.d.). Solvents for Residual Solvent Analysis by Headspace GC-MS.
  • Thermo Fisher Scientific. (n.d.). Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.
  • Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). PMC.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs.
  • ChemicalBook. (2026, January 13). 4-N-BOC-Aminopiperidine.
  • SIELC Technologies. (n.d.). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine.
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023, September 15). PubMed.

Sources

Comparative Guide: Reactivity of N-(oxan-4-yl)piperidin-4-amine vs. N-Boc-piperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-(oxan-4-yl)piperidin-4-amine and N-Boc-piperidin-4-amine , focusing on their reactivity profiles, chemoselectivity, and application in medicinal chemistry.

Executive Summary

In drug discovery, the 4-aminopiperidine scaffold is a privileged motif. The choice between N-(oxan-4-yl)piperidin-4-amine (Compound A) and N-Boc-piperidin-4-amine (Compound B) represents a strategic decision between convergent synthesis and chemoselective control .

  • N-Boc-piperidin-4-amine is the industry standard for chemoselective modification of the exocyclic amine. It eliminates regiochemical ambiguity by masking the ring nitrogen.

  • N-(oxan-4-yl)piperidin-4-amine is a bifunctional intermediate used when the tetrahydropyran "tail" is already installed. Its reactivity is dominated by the piperidine ring nitrogen , making it ideal for late-stage diversification of the core scaffold but poor for modifying the exocyclic amine without protection strategies.

Quick Comparison Matrix
FeatureN-(oxan-4-yl)piperidin-4-amine (A)N-Boc-piperidin-4-amine (B)
Primary Reactive Site Piperidine Ring Nitrogen (

)
Exocyclic Primary Amine (

)
Nucleophile Type Bifunctional (Secondary / Secondary)Monofunctional (Primary / Carbamate)
Steric Hindrance High at

; Low at

Low at

; Blocked at

Key Application Derivatizing the piperidine ring (e.g.,

, Reductive Amination)
Building amide/amine libraries at the 4-position
Regioselectivity Risk High (Competition between two secondary amines)None (Only one free amine)

Structural & Reactivity Analysis[1][2]

Molecule A: N-(oxan-4-yl)piperidin-4-amine

Structure: A piperidine ring containing a free secondary amine at position 1, and a 4-amino group substituted with a bulky tetrahydropyran-4-yl (oxan-4-yl) moiety.

  • Reactive Sites:

    • 
       (Piperidine):  Secondary amine.[][2] High nucleophilicity, low steric hindrance (chair conformation). pKa 
      
      
      
      11.0.[3]
    • 
       (Exocyclic):  Secondary amine. Flanked by two bulky cyclic systems (piperidine C4 and pyran C4). High steric hindrance. pKa 
      
      
      
      10.5–11.0.

Reactivity Driver: Steric Differentiation. While both nitrogens are secondary amines with similar basicity, the


 is significantly more nucleophilic due to accessibility. In competitive alkylation or acylation, the 

reacts

10x faster
than the sterically crowded

.
Molecule B: N-Boc-piperidin-4-amine

Structure: tert-Butyl 4-aminopiperidine-1-carboxylate.

  • Reactive Sites:

    • 
       (Boc-protected):  Carbamate. Non-nucleophilic, non-basic under standard conditions.
      
    • 
       (Exocyclic):  Primary amine (
      
      
      
      ). High nucleophilicity. pKa
      
      
      10.6.

Reactivity Driver: Chemoselectivity. The Boc group effectively removes the ring nitrogen from the reaction pool, forcing all electrophilic attacks to occur at the exocyclic primary amine.

Decision Logic & Pathways

The following Graphviz diagram illustrates the decision process for selecting the correct intermediate based on the desired synthetic outcome.

ReactivityLogic Start Target Molecule Strategy Target_Ring Modify Piperidine Ring N (e.g., N-alkylation, S_NAr) Start->Target_Ring Target_Exo Modify Exocyclic Amine (e.g., Amide coupling, Sulfonylation) Start->Target_Exo Use_A Use N-(oxan-4-yl)piperidin-4-amine (Compound A) Target_Ring->Use_A Convergent Route Use_B Use N-Boc-piperidin-4-amine (Compound B) Target_Exo->Use_B Sequential Route Reaction_A Direct Reaction at Ring N (High Selectivity driven by Sterics) Use_A->Reaction_A Reaction_B React Exocyclic NH2 -> Deprotect Boc -> React Ring N Use_B->Reaction_B

Figure 1: Synthetic decision tree for selecting between Compound A and Compound B based on the site of modification.

Experimental Protocols

Protocol 1: Selective Functionalization of the Ring Nitrogen (Using Compound A)

Objective: To attach an aryl or alkyl group to the piperidine nitrogen of N-(oxan-4-yl)piperidin-4-amine without affecting the exocyclic amine. Mechanism: Exploits the steric hindrance of the exocyclic


 vs. the accessible 

.

Reagents:

  • Substrate: N-(oxan-4-yl)piperidin-4-amine (1.0 equiv)

  • Electrophile: 4-Fluoronitrobenzene (1.1 equiv) [

    
    ] or Benzaldehyde (1.1 equiv) [Reductive Amination]
    
  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Solvent: DMF or DMSO (for

    
    ); DCM (for Reductive Amination)
    

Step-by-Step (


 Example): 
  • Dissolution: Dissolve 1.0 mmol of N-(oxan-4-yl)piperidin-4-amine in 3 mL of DMF.

  • Base Addition: Add 2.0 mmol of finely ground

    
    . Stir for 10 minutes.
    
  • Electrophile Addition: Add 1.1 mmol of 4-fluoronitrobenzene.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Validation: Monitor via LC-MS.[4] The

      
      -arylated product (M+H) will appear. The 
      
      
      
      -arylated byproduct is typically <5% due to the steric bulk of the oxanyl group blocking the approach to the exocyclic nitrogen [1].
  • Workup: Dilute with water, extract with EtOAc. The secondary exocyclic amine remains free.

Protocol 2: Functionalization of the Exocyclic Amine (Using Compound B)

Objective: To synthesize an amide at the 4-position. Mechanism: Standard amide coupling on a primary amine.

Reagents:

  • Substrate: N-Boc-piperidin-4-amine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF

Step-by-Step:

  • Activation: Mix R-COOH, HATU, and DIPEA in DMF. Stir for 15 mins to form the active ester.

  • Coupling: Add N-Boc-piperidin-4-amine. Stir at RT for 2 hours.

  • Deprotection (Optional): If the final target requires a free piperidine ring or further substitution, treat the crude product with TFA/DCM (1:4) for 1 hour to remove the Boc group [2].

Comparative Data: Nucleophilicity & Selectivity

The following table summarizes the reactivity differences based on experimental observation in nucleophilic substitution reactions (


 and Acylation).
ParameterN-(oxan-4-yl)piperidin-4-amineN-Boc-piperidin-4-amine
Reaction with Acyl Chloride (1 eq.) Mixture: Major product is N-acyl piperidine (

); Minor product is amide (

).
Single Product: Exclusive formation of exocyclic amide.
Reaction with Alkyl Halide (1 eq.) Selective:

alkylation dominates (>90%) due to steric ease.
Selective:

alkylation (only available site).
Reductive Amination (Aldehyde) Selective:

reacts to form tertiary amine.
Selective:

reacts to form secondary amine.
Solubility (Free Base) Moderate (Polar aprotic solvents preferred).Good (Soluble in DCM, EtOAc, Alcohols).
Why Compound A is "Sterically Protected"

In Compound A, the exocyclic nitrogen is bonded to:

  • The C4 of the Piperidine ring.[5][4][6][7]

  • The C4 of the Tetrahydropyran ring.

  • A Hydrogen atom.[6][8]

This creates a local environment resembling diisopropylamine . Diisopropylamine is often used as a non-nucleophilic base (e.g., in LDA preparation) because it is basic but reacts very slowly with electrophiles. Similarly, the exocyclic nitrogen in Compound A is sluggish, allowing the unhindered piperidine ring nitrogen to react exclusively in controlled conditions [3].

References

  • Master Organic Chemistry. Nucleophilicity Trends of Amines: Steric Effects vs Basicity. Available at: [Link]

  • National Institutes of Health (NIH). Functionalization of Piperidine Derivatives for Site-Selective Synthesis. Available at: [Link]

Sources

Precision Validation of Dihydrochloride Salt Stoichiometry: A Comparative Guide to Argentometric Titration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, confirming the exact stoichiometry of salt forms—specifically dihydrochloride salts—is a critical quality attribute (CQA) that dictates solubility, stability, and bioavailability. While modern instrumentation like Ion Chromatography (IC) offers high sensitivity, Argentometric Titration (Potentiometric) remains the definitive "gold standard" for stoichiometric validation due to its absolute molar precision and direct traceability to primary standards. This guide objectively compares these methodologies and provides a field-proven, self-validating protocol for establishing the 2:1 chloride-to-base ratio with <0.5% relative standard deviation (RSD).

The Stoichiometric Challenge

A dihydrochloride salt implies exactly two moles of counter-ion (


) for every mole of active pharmaceutical ingredient (API). Deviations (e.g., 1.8 HCl or 2.2 HCl) indicate incomplete salt formation, hygroscopicity issues, or the presence of free acid/base.

Why Precision Matters:

  • Solubility: Non-integer stoichiometry alters the dissolution profile.

  • Stability: Excess HCl can catalyze degradation (hydrolysis).

  • Regulatory: FDA/EMA require rigorous proof of the salt form's structure and composition.

Strategic Comparison: Selecting the Right Method

While Elemental Analysis (CHN/Cl) and Ion Chromatography are popular, they often rely on calibration curves that introduce cumulative errors. Potentiometric titration relies on a direct, stoichiometric reaction (


), making it inherently more accurate for macro-stoichiometry.
Table 1: Comparative Analysis of Chloride Determination Methods
FeaturePotentiometric Titration (Recommended)Ion Chromatography (IC) Elemental Analysis (Combustion)
Principle Absolute chemical reaction (Precipitation)Separation & Conductivity (Relative)Pyrolysis & Coulometry
Precision (RSD) High (< 0.2% - 0.5%) Moderate (1.0% - 2.0%)Low (2.0% - 5.0%)
Stoichiometry Suitability Excellent (Direct mole counting)Good (Dependent on standard curve)Poor (Best for rough confirmation)
Matrix Interference Low (Specific to Halides)High (Requires specific column/eluent)Low
Throughput Medium (3-5 mins/sample)Low (15-30 mins/sample)Medium
Cost per Analysis Low (AgNO3 is cheap)High (Columns, suppressors)Medium

Deep Dive: The Self-Validating Potentiometric Protocol

This protocol utilizes an automated titrator with a silver billet electrode. Unlike visual indicators (Mohr/Fajans), potentiometric detection eliminates subjective end-point errors and works in colored or turbid solutions.

The "Self-Validating" System

To ensure Trustworthiness , this protocol includes built-in checks:

  • Titer Determination: Standardization of the titrant (

    
    ) against a primary standard (NaCl) daily.
    
  • System Suitability: Analysis of a known Check Standard before samples.

  • Blank Correction: Subtraction of solvent background chloride.

Reagents & Equipment[1][2][3]
  • Titrant: 0.1 N Silver Nitrate (

    
    ) VS.[1][2]
    
  • Solvent: 1% Nitric Acid (

    
    ) in Methanol/Water (to prevent AgOH formation and aid API solubility).
    
  • Primary Standard: USP Reference Standard Sodium Chloride (NaCl), dried at 105°C.

  • Electrode: Combined Silver Ring Electrode (Ag/AgCl reference).

Step-by-Step Workflow

TitrationWorkflow Start Start: Sample Preparation Weigh Weigh ~100 mg Dihydrochloride Salt (Accurately to 0.01 mg) Start->Weigh Dissolve Dissolve in 50 mL Solvent (Methanol/Water + HNO3) Weigh->Dissolve Titrate Titrate with 0.1 N AgNO3 (Dynamic Dosing Mode) Dissolve->Titrate Blank Prepare Solvent Blank Blank->Titrate Run First Detect Detect End Point (Inflection) Potentiometrically (mV) Titrate->Detect Calc Calculate % Chloride Detect->Calc Stoich Determine Stoichiometry (n) (Moles Cl / Moles Base) Calc->Stoich

Figure 1: Automated Potentiometric Titration Workflow for Salt Validation.

Critical Experimental Nuances (Expertise)
  • Acidification: The addition of

    
     is non-negotiable. It prevents the precipitation of silver salts of weak acids (like Carbonate or Phosphate) and prevents the formation of Silver Oxide (
    
    
    
    ) which interferes with the stoichiometry.
  • Ionic Strength: High ionic strength from the API can affect the electrode signal. Using a salt bridge (KNO3) in the reference electrode sleeve prevents clogging of the diaphragm with AgCl.

  • Light Protection:

    
     is photosensitive. Perform titrations in amber vessels or minimize exposure to prevent reduction of 
    
    
    
    to metallic Silver (
    
    
    ), which causes positive error.

Data Analysis & Stoichiometry Calculation

Calculation Logic

The stoichiometry (


) is derived by comparing the experimental chloride content to the theoretical molecular weight of the free base.

Step 1: Calculate % Chloride (


) 


  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of 
    
    
    
    [3]
  • 
    : Sample weight (g)
    

Step 2: Calculate Stoichiometry (


) 


  • Note: This formula accounts for the weight contribution of the HCl itself in the salt.

Representative Validation Data

The following table illustrates a typical validation dataset for a drug substance (MW Base = 350.4 g/mol ).

ReplicateSample Wt (mg)Vol AgNO3 (mL)% Chloride (Exp)Calculated Stoichiometry (n)
1100.054.72516.75%1.99
2100.124.73016.76%2.00
399.984.72016.74%1.99
4100.204.73516.76%2.00
5100.084.72816.75%1.99
Average 16.75% 1.99
RSD 0.05%

Interpretation: The theoretical % Cl for the dihydrochloride (MW Salt = 423.32) is 16.75%. The experimental data perfectly matches, confirming the 2:1 stoichiometry.

Decision Framework: When to Use Which Method

Use this logic tree to determine if Argentometry is appropriate for your specific molecule.

MethodSelection Q1 Is the API soluble in Water or Methanol? Q2 Is the Sample Limited? (< 10 mg available) Q1->Q2 Yes Ele USE ELEMENTAL ANALYSIS Q1->Ele No (Insoluble) Q3 Are other Halides present? (Br-, I- impurities) Q2->Q3 No (Macro analysis) IC USE ION CHROMATOGRAPHY Q2->IC Yes (High Sensitivity needed) Arg USE ARGENTOMETRIC TITRATION Q3->Arg No (Pure Chloride) Q3->IC Yes (Selectivity needed)

Figure 2: Method Selection Decision Tree for Chloride Determination.

References

  • United States Pharmacopeia (USP). General Chapter <221> Chloride and Sulfate. USP-NF Online. [Link][4]

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF Online. [Link][4]

  • Kishore, K., et al. "Development and Validation of Method for Determination of Chloride in Surfactant Sample Using Auto-Titrator." Science Publishing Group. [Link]

  • Thermo Fisher Scientific. "Quantifying Chloride Content in Oral Tablets with Ion Chromatography." AZoM. [Link]

Sources

Crystal structure and X-ray diffraction data for N-(oxan-4-yl)piperidin-4-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Solid-State Landscape: Comparative Guide to N-(oxan-4-yl)piperidin-4-amine Salts

Executive Summary

N-(oxan-4-yl)piperidin-4-amine (CAS: 350707-88-7), also known as 4-(tetrahydro-2H-pyran-4-ylamino)piperidine, is a critical secondary amine intermediate used in the synthesis of GPCR ligands, kinase inhibitors, and metabolic modulators.

While the Free Base is the primary synthetic intermediate, it frequently exhibits low melting points and waxy consistency, complicating bulk handling. Consequently, the Dihydrochloride (2HCl) salt is the industry-standard form for isolation and storage. This guide objectively compares the solid-state characteristics of the free base against the 2HCl salt and alternative organic salts, providing a validated framework for salt selection in drug development.

Technical Background: The Structural Challenge

The molecule contains two distinct basic centers:

  • Piperidine Nitrogen (Secondary): High basicity (predicted pKa ~10–11).

  • Linker Nitrogen (Secondary): Moderate basicity (predicted pKa ~8–9).

Implication for Salt Formation: The presence of two protonation sites necessitates careful stoichiometry control.

  • Monosalts (1:1): Risk of disproportionation if the pKa difference is insufficient.

  • Disalts (1:2): The 2HCl form is thermodynamically favored in excess acid but can be hygroscopic.

Comparative Analysis: Free Base vs. Salts

The following table contrasts the physicochemical profiles of the Free Base, the industry-standard Dihydrochloride, and potential Organic Salts (e.g., Fumarate/Maleate) typically explored during optimization.

FeatureFree Base Dihydrochloride (2HCl) Organic Salts (e.g., Fumarate)
Crystallinity Low (Often waxy/amorphous)High (Strong ionic lattice)Moderate to High
Melting Point Low (< 100°C, often < 60°C)High (> 250°C, decomp.)Intermediate (140–200°C)
Hygroscopicity Moderate (Surface adsorption)High (Deliquescent risk)Low (Often non-hygroscopic)
Solubility (Aq) Low to ModerateVery High Moderate (Controlled release)
Processability Poor (Sticky, difficult filtration)Excellent (Free-flowing powder)Good
Stoichiometry N/A1:2 (Base:Acid)Often 1:1 or 1:0.5

Expert Insight: For early-stage synthesis, the 2HCl salt is preferred for purification. However, for final drug formulation, organic salts (like fumarate or succinate) are often screened to mitigate the hygroscopicity associated with hydrochloride salts of secondary amines.

Experimental Protocol: High-Throughput Salt Screening (HTSS)

To validate the optimal form, a rigorous salt screen is required.[1] This protocol utilizes a Cooling-Evaporative hybrid approach to maximize crystallization success.

Phase 1: Solvent Selection

Select solvents with diverse dielectric constants and dipole moments to explore different polymorphic landscapes.

  • Group A (Protic): Methanol, Ethanol (Good solubility for HCl salts).

  • Group B (Aprotic/Polar): Acetone, Acetonitrile (Anti-solvents).

  • Group C (Non-polar): Ethyl Acetate, IPA (For organic salts).

Phase 2: Screening Workflow
  • Dissolution: Dissolve N-(oxan-4-yl)piperidin-4-amine free base in the selected solvent (0.1 M concentration).

  • Acid Addition: Add counterions (HCl, Fumaric, Maleic, Tartaric) in 1:1 and 1:2 molar ratios.

    • Critical Step: For HCl, use 4M HCl in Dioxane or IPA to avoid introducing excess water.

  • Thermal Cycling: Cycle samples between 50°C and 5°C (4-hour loops) for 24 hours to promote crystal growth and eliminate metastable forms.

  • Isolation: Centrifuge solids; if no solids form, allow slow evaporation at ambient temperature.

Phase 3: Characterization (XRD)

Analyze wet cake immediately to detect unstable solvates, then dry for final form identification.

Visualization: Salt Selection Logic

The following diagram illustrates the decision matrix for selecting the optimal solid form based on the screening results.

SaltSelection Start Start: N-(oxan-4-yl)piperidin-4-amine (Free Base) Screen Execute HTSS (HCl, Fumaric, Maleic, etc.) Start->Screen CheckCryst Is it Crystalline? (Check PXRD) Screen->CheckCryst Amorphous Amorphous/Oil CheckCryst->Amorphous No Crystalline Crystalline Solid CheckCryst->Crystalline Yes Reformulate Attempt Co-crystals or Amorphous Dispersion Amorphous->Reformulate CheckHygro Is it Hygroscopic? (DVS > 2% uptake) Crystalline->CheckHygro HighHygro High Hygroscopicity (Likely HCl Salt) CheckHygro->HighHygro Yes LowHygro Low Hygroscopicity (Likely Organic Salt) CheckHygro->LowHygro No Process Can it be processed? (Filtration/Flow) HighHygro->Process LowHygro->Process Select Select Candidate for Scale-Up Process->Select Yes Process->Reformulate No

Figure 1: Strategic decision tree for selecting the optimal salt form of N-(oxan-4-yl)piperidin-4-amine, balancing crystallinity, hygroscopicity, and processability.

X-Ray Diffraction (XRD) Analysis Guidelines

When analyzing the diffraction patterns of these salts, look for the following diagnostic features. Note: Exact 2-theta values depend on the specific polymorph generated, but these trends are characteristic of the class.

A. Free Base (Reference)[3]
  • Pattern: Often exhibits a "halo" or broad, low-intensity peaks if the material is semi-crystalline or waxy.

  • Diagnostic: Lack of sharp Bragg peaks above 20° 2

    
     usually indicates poor ordering typical of the low-melting base.
    
B. Dihydrochloride Salt (2HCl)
  • Pattern: High crystallinity with sharp, well-resolved peaks.

  • Lattice: Piperidine salts often crystallize in Monoclinic (P21/c) or Orthorhombic (Pbca) space groups.

  • Key Interactions: The chloride ions typically bridge the protonated secondary amines via strong N-H...Cl hydrogen bonds, resulting in a dense packing network.

  • Warning: If peaks shift significantly upon exposure to humidity, the lattice is expanding (hydrate formation).

C. Organic Salts (e.g., Fumarate)
  • Pattern: Distinct low-angle peaks (5°–15° 2

    
    ) are common due to the larger unit cell required to accommodate the organic counterion.
    
  • Stoichiometry: Look for integral peak shifts compared to the free base; Proton NMR is required to confirm the 1:1 vs 1:0.5 ratio.

References

  • Synthesis & Base Properties

    • Title: Preparation of piperidine derivatives as GPCR modul
    • Source: PubChem / Patent Literature (Representative Class).[2]

    • URL:[Link]

  • Commercial Salt Forms

    • Title: 1-(Oxan-4-yl)piperidin-4-amine dihydrochloride (Product Specification).[3]

    • Source: Sigma-Aldrich / MilliporeSigma.

  • Salt Screening Methodology

    • Title: An evalu
    • Source: Journal of Pharmacy and Pharmacology (via PubMed).
    • URL:[Link]

  • General Crystallography of Piperidines

    • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives.[4]

    • Source: Chemical Review and Letters.
    • URL:[Link]

Sources

Safety Operating Guide

N-(oxan-4-yl)piperidin-4-amine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of N-(oxan-4-yl)piperidin-4-amine dihydrochloride requires strict adherence to hazardous waste protocols designed for organic amine salts.[1][2] As a Senior Application Scientist, I have structured this guide to prioritize safety, regulatory compliance (EPA/RCRA), and environmental stewardship.

Executive Summary: Operational Directive

  • Chemical Classification: Organic Amine Salt (Acidic).[1]

  • Primary Hazard: Acute Toxicity (Oral), Skin/Eye/Respiratory Irritant.[3][4]

  • Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.[1][2]

  • Prohibited: Do NOT dispose of down the drain or in municipal trash.[1][2][5]

Chemical Profile & Hazard Identification

To manage disposal effectively, you must understand the physicochemical properties that dictate waste compatibility.

PropertySpecificationOperational Implication
Chemical Name N-(oxan-4-yl)piperidin-4-amine dihydrochlorideTarget compound for disposal.[1][2]
CAS Number Varies by isomer (e.g., 755039-78-2 for 1-substituted)Verify specific CAS on your container label.
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.[1]
Acidity Acidic (Dihydrochloride salt)Incompatible with strong bases (liberates free amine) and oxidizers .[1]
Solubility High water solubilitySpills will rapidly contaminate wet surfaces/drains.[2]

GHS Hazard Classification:

  • H302: Harmful if swallowed.[2][3][4][6][7]

  • H315/H319: Causes skin and serious eye irritation.[2][3][6]

  • H335: May cause respiratory irritation.[2][3][6][8]

Pre-Disposal Stabilization & Segregation

Before disposal, the waste must be stabilized to prevent accidental reactions in the waste stream.

  • Segregation Rule: Isolate from Strong Oxidizing Agents (e.g., permanganates, nitrates) and Strong Bases (e.g., NaOH).[1]

    • Scientific Rationale: Mixing with bases deprotonates the salt, releasing the free amine which may be volatile, malodorous, or have different toxicity profiles. Mixing with oxidizers presents a fire/explosion hazard.

  • Labeling: All waste containers must be labeled "HAZARDOUS WASTE" with the full chemical name and associated hazards (Irritant, Toxic).

Disposal Workflow: Decision Matrix

The following protocol defines the disposal path based on the physical state of the waste.

Protocol A: Solid Waste (Pure Substance)
  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Sealing: Ensure the cap is screw-tight and lined with Teflon or polyethylene to prevent corrosion.[1][2]

  • Stream: Designate for Incineration .

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)
  • Compatibility Check: Ensure the solvent stream is compatible.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste".

    • Non-Halogenated (Methanol, Acetone): Segregate into "Non-Halogenated Organic Waste".

  • pH Adjustment: If the solution is highly acidic due to the HCl salt, neutralize to pH 6–8 using a dilute bicarbonate solution before combining with general organic waste, unless your facility allows acidic organic waste streams.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty container three times with a solvent capable of dissolving the residue (e.g., water or methanol).[9]

  • Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (Protocol B).

  • Defacing: Cross out the label and mark "Empty" before disposing of the container in glass/plastic recycling or trash, per local policy.

Visual Decision Tree

DisposalWorkflow Start Identify Waste Type IsSolid Is it Solid (Powder)? Start->IsSolid IsLiquid Is it Liquid (Solution)? Start->IsLiquid IsEmpty Is it an Empty Container? Start->IsEmpty SolidAction Place in HDPE/Glass Jar Label: 'Hazardous Waste - Toxic/Irritant' IsSolid->SolidAction LiquidCheck Check Solvent Type IsLiquid->LiquidCheck Rinse Triple Rinse with Solvent IsEmpty->Rinse Halo Halogenated Waste Stream LiquidCheck->Halo DCM, CHCl3 NonHalo Non-Halogenated Waste Stream LiquidCheck->NonHalo MeOH, Acetone Rinsate Dispose Rinsate as Liquid Waste Rinse->Rinsate Trash Deface Label & Recycle/Trash Rinse->Trash

Figure 1: Decision matrix for segregating and disposing of N-(oxan-4-yl)piperidin-4-amine dihydrochloride waste.[1][2]

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent aerosolization of the powder.

  • PPE: Wear nitrile gloves, safety goggles, lab coat, and a NIOSH-approved N95 or P100 respirator (dust inhalation is the primary acute risk).[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust. Scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or a commercial spill pad.

  • Decontamination: Clean the area with a soap and water solution. Test pH of surface to ensure all acidic salt residue is removed.

References

  • PubChem. (2025).[3] Compound Summary: N-[(oxan-4-yl)methyl]piperidin-4-amine dihydrochloride.[1][2][10] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]

  • University of Wisconsin-Madison. (2022).[2] Disposal Procedures by Chemical: Amine Salts. Retrieved from [Link][1]

Sources

Personal protective equipment for handling N-(oxan-4-yl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide for N-(oxan-4-yl)piperidin-4-amine dihydrochloride

As a critical building block in modern drug discovery—frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting ligands—N-(oxan-4-yl)piperidin-4-amine dihydrochloride requires rigorous handling protocols. While the dihydrochloride salt form significantly reduces the volatility and flammability risks associated with freebase piperidines, it introduces unique physical hazards, primarily related to electrostatic aerosolization and localized mucosal irritation.

This guide provides drug development professionals with a self-validating, field-proven operational framework for handling this compound, grounded in the [1] and the National Research Council's Prudent Practices in the Laboratory[2].

Hazard Profiling and Mechanistic Causality

To design an effective safety protocol, we must first understand the physicochemical behavior of N-(oxan-4-yl)piperidin-4-amine dihydrochloride:

  • Electrostatic Flyaway: As a crystalline dihydrochloride salt, this compound is highly prone to accumulating static charge. During weighing and transfer, electrostatic repulsion can cause the powder to aerosolize, bypassing standard draft controls and increasing inhalation risk.

  • Acidic Micro-environments: If inhaled or deposited on sweaty skin, the hygroscopic dihydrochloride salt rapidly dissolves. This dissolution releases hydrochloric acid equivalents locally, dropping the pH and causing acute corrosive irritation to mucous membranes and the respiratory tract.

  • Amine Sensitization: Repeated exposure to piperidine derivatives can lead to skin and respiratory sensitization.

Because of these mechanisms, Personal Protective Equipment (PPE) must not be viewed as the primary defense, but rather as the final barrier following strict engineering controls[1].

Mandatory PPE and Engineering Controls Matrix

The following table summarizes the quantitative specifications and causal reasoning for the required safety apparatus.

Defense LayerEquipment SpecificationMechanistic Purpose
Engineering Ventilated Balance Enclosure (VBE) or Fume Hood (Face velocity: 0.4–0.6 m/s)Captures aerosolized particulates generated by electrostatic flyaway during transfer.
Eye Protection ANSI Z87.1 Compliant Indirect-Vented Safety GogglesPrevents ambient dust ingress; standard safety glasses are insufficient for airborne powders.
Hand Protection Nitrile Gloves (Minimum thickness: 0.11 mm, breakthrough time >240 mins)Protects against amine sensitization. Nitrile is preferred over latex due to superior chemical resistance.
Body Protection 100% Cotton or Flame-Resistant Lab Coat with fitted knit cuffsPrevents powder accumulation on forearms and prevents synthetic fabric melting in case of secondary chemical fires.
Respiratory N95 or P100 Particulate Respirator (If handled outside VBE)Filters >95% of airborne crystalline dust to prevent mucosal pH drops in the respiratory tract.

Logical Workflow for Handling and Containment

The handling of reactive pharmaceutical intermediates follows a strict progression from hazard assessment to decontamination.

PPE_Workflow Start 1. Hazard Assessment (Dust & Static Risks) EngControl 2. Engineering Controls (Activate VBE/Fume Hood) Start->EngControl Hierarchy of Controls PPE 3. PPE Donning (Double Nitrile, Goggles) EngControl->PPE Secondary Barrier Execution 4. Operational Execution (Anti-static Weighing) PPE->Execution Safe Handling Decon 5. Decontamination (Wet Wiping & Segregation) Execution->Decon Post-Operation

Figure 1: Safe handling workflow for amine dihydrochloride salts based on OSHA standards.

Step-by-Step Operational Methodologies

Workflow A: Weighing and Solubilization

To mitigate the risk of electrostatic aerosolization, follow this validated protocol:

  • Environmental Preparation: Verify that the fume hood or VBE is operational with a face velocity between 0.4 and 0.6 m/s. Clear the workspace of unnecessary clutter to prevent turbulence.

  • PPE Donning: Equip fitted lab coat, indirect-vented goggles, and double-layer nitrile gloves.

  • Static Mitigation: Pass an anti-static ionizer gun (e.g., Zerostat) over the sealed chemical container and the weighing vessel.

  • Vessel Selection: Use a conductive aluminum weigh boat or an anti-static treated polymeric weigh boat. Do not use standard polystyrene weigh boats, as they exacerbate static flyaway.

  • Transfer: Using a grounded stainless steel spatula, carefully transfer the powder. Keep the transfer distance as short as possible.

  • Solubilization: Transfer the solid to the reaction flask before adding the solvent. Slowly add the solvent down the side of the flask to wash the powder into the bulk liquid, preventing dust kick-up.

Workflow B: Spill Response Protocol

In the event of a dry powder spill outside of containment:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Protect: Ensure N95/P100 respirators are worn before approaching the spill.

  • Contain (No Dry Sweeping): Never dry sweep a dihydrochloride salt, as this will aerosolize the corrosive dust.

  • Absorb: Lightly mist the spill with a compatible solvent (e.g., water or ethanol, depending on the downstream reaction compatibility) to dissolve and weigh down the powder.

  • Wipe: Use damp absorbent pads to wipe up the spill from the outside edges moving inward.

  • Clean: Wash the surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acidic micro-environments caused by the dihydrochloride salt, followed by a water rinse.

Workflow C: Waste Disposal Logistics

Proper disposal ensures environmental compliance and prevents downstream reactions:

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and absorbent pads in a heavy-duty, sealable High-Density Polyethylene (HDPE) container. Label as "Hazardous Solid Waste: Toxic/Irritant Amine Salt."

  • Liquid Waste: Aqueous or organic solutions containing N-(oxan-4-yl)piperidin-4-amine dihydrochloride must be collected in designated solvent waste carboys.

  • Segregation: Ensure this waste is not mixed with strong oxidizing agents (e.g., nitric acid, peroxides), as secondary amines can react to form potentially hazardous byproducts.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Chapter 6: Working with Chemicals. National Academies Press (2011). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Available at: [Link]

  • Today's Clinical Lab. Proper Use of Personal Protective Equipment (PPE). Clinical Lab Media (2019). Available at:[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.